Thioindigo
Description
Properties
IUPAC Name |
(2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUDBUYBGJYFFP-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\3/C(=O)C4=CC=CC=C4S3)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-75-8 | |
| Record name | Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of Thioindigo
For Researchers, Scientists, and Drug Development Professionals
Thioindigo, an organosulfur compound with the chemical formula C₁₆H₈O₂S₂, is a synthetic dye structurally related to the well-known indigo (B80030) dye. By replacing the two NH groups of indigo with sulfur atoms, the resulting molecule exhibits a distinct pinkish-red hue.[1] Beyond its traditional use in dyeing polyester (B1180765) fabrics, this compound and its derivatives have garnered significant interest in the fields of organic electronics, materials science, and photopharmacology due to their unique photochemical and electronic properties. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including detailed experimental protocols and data presented for easy reference.
General Properties
This compound is a red solid with a melting point of 280 °C.[1] It is insoluble in water but soluble in various organic solvents such as ethanol (B145695) and xylene.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₆H₈O₂S₂ | [1] |
| Molar Mass | 296.36 g/mol | [1] |
| Appearance | Red solid | [1] |
| Melting Point | 280 °C (536 °F; 553 K) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, xylene | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the alkylation of the sulfur in thiosalicylic acid with chloroacetic acid. The resulting thioether undergoes cyclization to form 2-hydroxythianaphthene, which is then readily converted to this compound.[1]
Experimental Protocol: Synthesis of this compound
This protocol outlines a general laboratory procedure for the synthesis of this compound.
Materials:
-
Thiosalicylic acid
-
Chloroacetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Sodium polysulfide
-
Appropriate solvents (e.g., water, ethanol)
Procedure:
-
Alkylation: Dissolve thiosalicylic acid in an aqueous solution of sodium hydroxide. To this solution, add chloroacetic acid and heat the mixture to facilitate the alkylation of the sulfur atom, forming S-(carboxymethyl)thiosalicylic acid.
-
Cyclization: Acidify the reaction mixture with hydrochloric acid to precipitate the S-(carboxymethyl)thiosalicylic acid. Isolate the precipitate and heat it in a suitable solvent to induce cyclization, forming 2-hydroxy-3-carboxy-thianaphthene.
-
Decarboxylation and Oxidation: The 2-hydroxy-3-carboxy-thianaphthene is then decarboxylated and oxidized to yield this compound. This can be achieved by heating in a high-boiling point solvent or by treatment with an oxidizing agent like sodium polysulfide.
-
Purification: The crude this compound can be purified by recrystallization from a suitable organic solvent, such as xylene or nitrobenzene, or by sublimation.
Synthesis pathway of this compound.
Spectroscopic Properties
The spectroscopic properties of this compound are central to its function as a dye and photoswitch. It exhibits characteristic absorption in the visible region, and its fluorescence properties are highly dependent on its environment.
UV-Vis Absorption
This compound displays a strong absorption band in the visible region, which is responsible for its red color. The position of the absorption maximum (λmax) is sensitive to the solvent polarity. The molecule exists as two isomers, trans and cis, which have distinct absorption spectra. The trans isomer is generally more stable and has a longer wavelength absorption maximum compared to the cis isomer.
| Solvent | Isomer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Chloroform | trans | ~546 | Not specified |
| Benzene | trans | ~540 | Not specified |
| Toluene | trans | Not specified | ~10,000 |
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., chloroform, toluene)
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with concentrations in the range that gives absorbance values between 0.1 and 1.0.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that covers the visible and near-UV regions (e.g., 300-700 nm). Use the pure solvent as a blank to zero the instrument.
-
Measurement: Record the absorbance spectra of the prepared solutions in a 1 cm quartz cuvette.
-
Data Analysis:
-
Identify the λmax from the spectra.
-
Plot a calibration curve of absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
-
Fluorescence
This compound exhibits fluorescence, although the quantum yield can be low in solution at room temperature. The fluorescence properties are significantly influenced by the solvent and the molecular rigidity of the environment.
| Solvent | Fluorescence Quantum Yield (Φf) |
| Dioxane | ~0.50 |
| Benzene | ~0.70 |
| Polar Solvents | ≤ 0.01 |
Experimental Protocol: Fluorescence Quantum Yield Measurement (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a standard.
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol)
-
Spectroscopic grade solvent
-
Volumetric flasks
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the UV-Vis absorbance of all prepared solutions at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Electrochemical Properties
The electrochemical behavior of this compound is of particular interest for its application in organic electronics and redox flow batteries. The molecule can undergo reversible reduction and oxidation processes.
Redox Potentials
The redox potentials of this compound derivatives have been studied, particularly in the context of their use as electrolytes in aqueous organic redox flow batteries. For this compound tetrasulfonate, a two-step reduction process has been observed.
Experimental Protocol: Cyclic Voltammetry
Objective: To investigate the redox behavior of this compound.
Materials:
-
This compound
-
Anhydrous, degassed organic solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
-
Potentiostat
Procedure:
-
Solution Preparation: Prepare a solution of this compound and the supporting electrolyte in the organic solvent. The concentration of this compound is typically in the millimolar range, while the supporting electrolyte is at a higher concentration (e.g., 0.1 M).
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution. A common setup includes a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Cyclic Voltammetry Measurement:
-
Set the potential window of the potentiostat to a range where the redox events of this compound are expected to occur.
-
Scan the potential from an initial value to a switching potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis: The resulting cyclic voltammogram will show peaks corresponding to the oxidation and reduction processes. The peak potentials can be used to determine the formal redox potential of the molecule.
Photoisomerization
One of the most significant properties of this compound is its ability to undergo reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths. This property makes it a molecular photoswitch. The trans isomer can be converted to the cis isomer by irradiation with green light (around 540 nm), and the process can be reversed by irradiation with blue light (around 490 nm).
Photoisomerization of this compound.
The quantum yield of photoisomerization, which is the efficiency of the light-induced conversion, is dependent on the solvent and the specific substituents on the this compound core.
This technical guide provides a foundational understanding of the core chemical properties of this compound. The presented data and experimental protocols offer a starting point for researchers and scientists to explore and utilize this versatile molecule in their respective fields. Further research into the quantitative solubility in a wider range of solvents and more detailed studies on the electrochemical properties of the parent this compound molecule would be valuable additions to the existing literature.
References
Thioindigo CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioindigo is an organic sulfur compound with the chemical formula C₁₆H₈O₂S₂. It is a derivative of the well-known dye indigo (B80030), where the two nitrogen atoms in the indigo molecule are replaced by sulfur atoms. This substitution results in a shift in the chromophore, giving this compound its characteristic red-violet to pink color. While historically used as a vat dye for textiles, its unique photochemical and electronic properties have led to its investigation in a range of advanced applications, including organic electronics and as a scaffold for the development of novel therapeutic agents. This guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, synthesis, and key applications of interest to the scientific community.
Core Data and Molecular Structure
This compound is scientifically known as (2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 522-75-8 | [1][2] |
| Molecular Formula | C₁₆H₈O₂S₂ | [2][3] |
| Molecular Weight | 296.36 g/mol | [2] |
| Appearance | Red to violet solid | [2] |
| Melting Point | 280 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like xylene and ethanol. | [1][2] |
| IUPAC Name | (2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one | [2] |
The molecular structure of this compound consists of two benzothiophene (B83047) units linked by a central double bond. This conjugated system is responsible for its color and its interesting electronic properties.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common methods involve the oxidation of 3-hydroxythianaphthene or the reaction of thiosalicylic acid with chloroacetic acid followed by cyclization and oxidation.
Method 1: From Thiosalicylic Acid
This is a widely cited method for the laboratory and industrial preparation of this compound.[2]
Step 1: Alkylation of Thiosalicylic Acid
-
Dissolve thiosalicylic acid in an appropriate aqueous alkaline solution.
-
Add chloroacetic acid to the solution. The sulfur atom of the thiosalicylic acid acts as a nucleophile, displacing the chlorine atom in an alkylation reaction to form S-(carboxymethyl)thiosalicylic acid.
Step 2: Cyclization to 2-Hydroxythianaphthene
-
The resulting thioether is then subjected to cyclization. This is typically achieved by heating the compound, often in the presence of a dehydrating agent or by melt-fusion with an alkali. This intramolecular condensation reaction forms 2-hydroxythianaphthene (also known as thioindoxyl).
Step 3: Oxidative Dimerization to this compound
-
The 2-hydroxythianaphthene is then oxidized to yield this compound. Various oxidizing agents can be used, including air, potassium ferricyanide, or sodium polysulfide.[4] The oxidation results in the coupling of two 2-hydroxythianaphthene molecules at the 2-position to form the final this compound product.
Method 2: Oxidation of 3-Hydroxy-thionaphthene
This method provides a direct route to this compound from its immediate precursor.[5]
-
Dissolve 1 mole of the corresponding 3-hydroxy-thionaphthene in a 1- to 3-fold molar quantity of an alkali metal hydroxide (B78521) solution (e.g., 5-20% sodium or potassium hydroxide solution).[5]
-
Clarify the resulting solution.
-
Add an aqueous solution of at least 1 mole of a peroxodisulfate (e.g., ammonium, sodium, or potassium peroxodisulfate) dropwise to the solution.[5]
-
Maintain the reaction temperature between -20 °C and 50 °C, with a preferred range of 0 °C to 20 °C.[5]
-
The this compound product precipitates from the solution and can be collected by filtration, washed, and dried.
Applications in Research and Development
Organic Electronics
This compound and its derivatives have garnered significant interest as organic semiconductors for applications in organic thin-film transistors (OTFTs) and organic photovoltaic devices.[1] The planar structure and extensive π-conjugation of the this compound core facilitate charge transport. Researchers are exploring how modifications to the molecular structure can tune the material's electronic properties, such as its charge carrier mobility and energy levels, to optimize device performance. The fabrication of this compound-based electronic devices often involves solution-based processing techniques, making them suitable for large-area and flexible electronics.[6]
Drug Development and Medicinal Chemistry
While this compound itself is not a therapeutic agent, its core structure has been used as a scaffold for the synthesis of derivatives with potential biological activity. Thiophene-containing compounds, in general, are a well-established class of heterocycles in medicinal chemistry. Research has shown that certain thiophene (B33073) derivatives exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways like Wnt/β-catenin.[7][8] For instance, some novel thiophene derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines.[7][8] The investigation into this compound derivatives for therapeutic applications is an active area of research, with a focus on synthesizing and screening new compounds for their efficacy and mechanism of action against various diseases.
Conclusion
This compound remains a molecule of significant interest, bridging the gap between historical dye chemistry and modern materials science and medicinal chemistry. Its robust chemical nature, coupled with its intriguing electronic and photophysical properties, ensures its continued relevance in academic and industrial research. For scientists and researchers, this compound and its derivatives offer a versatile platform for the development of new technologies, from flexible and transparent electronics to novel therapeutic strategies. The detailed protocols and data presented in this guide aim to support and facilitate further exploration into the vast potential of this fascinating class of compounds.
References
- 1. CAS 522-75-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C16H8O2S2 | CID 3033973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1178233A - Method for synthesis of this compound dyes - Google Patents [patents.google.com]
- 5. Project C01 - Fabrication, Characterization and Integration of Organic Thin-Film Transistors - SFB 1249 [sfb1249.uni-heidelberg.de]
- 6. Method of Organic Semiconductor Thin Film | Explore Technologies [techfinder.stanford.edu]
- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Thioindigo: A Technical Guide
Introduction
Thioindigo (C₁₆H₈O₂S₂) is a synthetic organic dye, notable for its structural relationship to the natural dye indigo (B80030), with the nitrogen atoms of indigo replaced by sulfur. This substitution results in a shift in its chromophoric properties, yielding a range of colors from red to violet depending on the isomeric form and substitution. As a vat dye and a key component in the development of molecular electronics and photoswitches, a thorough understanding of its spectroscopic characteristics is paramount for researchers in materials science, chemistry, and drug development. This guide provides a detailed overview of the UV-Visible, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data for this compound, complete with experimental protocols and a logical workflow for its analysis.
Spectroscopic Data of this compound
The spectroscopic data for this compound is crucial for its identification, characterization, and the analysis of its isomeric forms (cis and trans). The following tables summarize the key quantitative data obtained from UV-Vis, NMR, and IR spectroscopy.
Table 1: UV-Visible Spectroscopic Data for this compound
| Solvent | Isomer | λmax (nm) | Reference |
| Chloroform (B151607) | trans | ~546 | [1] |
| Benzene | trans | Not Specified | [2] |
| Chloroform | cis | ~486 | [2] |
| Benzene | cis | Not Specified | [2] |
Note: The absorption maximum (λmax) for the trans isomer in chloroform is estimated from the spectral graph presented in the cited literature. The λmax for the cis isomer is estimated based on the report that it is approximately 60 nm shorter than the trans isomer.[2]
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~1650 | C=O (carbonyl) stretching | Strong |
| Not Specified | C=C (aromatic) stretching | Medium-Strong |
| Not Specified | C-H (aromatic) stretching | Medium-Weak |
| Not Specified | C-S stretching | Medium-Weak |
Table 3: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) |
| ¹H | Not Specified | Data not available in searched literature |
| ¹³C | Not Specified | Data not available in searched literature |
Note: Despite extensive searches, specific experimental ¹H and ¹³C NMR chemical shift data for the parent this compound molecule could not be located in the available literature.
Experimental Protocols
Detailed and standardized methodologies are critical for obtaining reproducible spectroscopic data. The following sections outline the protocols for UV-Vis, IR, and NMR analysis of this compound.
UV-Visible (UV-Vis) Spectroscopy
This protocol is designed for the analysis of this compound in a solution phase to determine its absorption maxima.
a) Instrumentation and Materials:
-
Double-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Chloroform (or other suitable solvent), spectroscopic grade
-
This compound sample
b) Procedure:
-
Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a volumetric flask with the chosen solvent (e.g., chloroform) to prepare a stock solution of known concentration. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Fill a second quartz cuvette with the prepared this compound solution.
-
Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan a wavelength range appropriate for this compound, typically from 300 nm to 700 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Infrared (IR) Spectroscopy
This protocol describes the preparation of a solid this compound sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy using the KBr pellet method.[3]
a) Instrumentation and Materials:
-
FTIR spectrometer
-
Agate mortar and pestle
-
Pellet press
-
Potassium bromide (KBr), IR grade, desiccated
-
This compound sample
b) Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.
-
Grinding: Combine the this compound and KBr in an agate mortar and grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to the pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Spectrum Collection: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000 to 400 cm⁻¹).
-
Data Analysis: Identify and label the characteristic absorption bands, paying close attention to the carbonyl (C=O) and aromatic regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This general protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.
a) Instrumentation and Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)
-
This compound sample
b) Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a suitable deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay) and acquire the ¹H NMR spectrum.
-
¹³C NMR Acquisition: Change the spectrometer's observation frequency to that of ¹³C. Set the appropriate acquisition parameters, which will typically require a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C. A proton-decoupled spectrum is usually acquired to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase the spectrum and reference it to the residual solvent peak.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a this compound sample.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Core Mechanism of This-Trans Isomerization in Thioindigo: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thioindigo and its derivatives represent a robust class of molecular photoswitches, capable of undergoing reversible cis-trans isomerization upon irradiation with visible light. This unique property has positioned them as promising candidates for a variety of applications, including the development of photopharmacology, advanced materials, and molecular machinery. This technical guide delves into the core mechanisms governing the photoisomerization of this compound, providing a comprehensive overview of the underlying photochemistry, quantitative data, and detailed experimental protocols for researchers in the field.
The Mechanistic Pathways of Isomerization
The reversible conversion between the thermodynamically more stable trans (E) isomer and the metastable cis (Z) isomer of this compound is a light-driven process that can proceed through two primary mechanistic pathways: a singlet-state pathway and a triplet-state pathway. The operative mechanism is influenced by factors such as the substitution pattern on the this compound core and the surrounding solvent environment.
The Predominant Triplet Pathway for trans-to-cis Isomerization
For the trans-to-cis (E-to-Z) isomerization of many this compound derivatives, a triplet-mediated pathway is often the dominant mechanism.[1] Upon absorption of a photon, the trans-thioindigo molecule is excited from its ground state (S₀) to an excited singlet state (S₁). While direct isomerization can occur from the S₁ state, a more efficient pathway involves intersystem crossing (ISC) to the triplet state (T₁). From the T₁ state, the molecule undergoes twisting around the central C=C double bond to reach a perpendicular intermediate, which then decays to the cis isomer in its ground state.
The Role of the Singlet Pathway
While the triplet pathway is often dominant for the trans-to-cis conversion, the reverse cis-to-trans (Z-to-E) isomerization can proceed significantly through the excited singlet state.[1] In this case, the cis isomer is excited to its S₁ state, followed by direct rotation around the central double bond to the perpendicular intermediate, which then relaxes to the trans ground state. The efficiency of the singlet versus triplet pathway can be modulated by substituents on the this compound core.
Quantitative Data on this compound Isomerization
The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that undergo isomerization to the number of photons absorbed. The kinetics of the process are described by rate constants and excited-state lifetimes. These parameters are highly sensitive to the molecular structure and the surrounding environment.
Photoisomerization Quantum Yields
The quantum yields for the trans-to-cis (Φt→c) and cis-to-trans (Φc→t) isomerization of various this compound derivatives are summarized in the table below. The data highlights the influence of substituents and solvent polarity on the isomerization efficiency.
| This compound Derivative | Solvent | Φt→c | Φc→t | Reference |
| This compound | Toluene | 0.25 | 0.45 | [2] |
| This compound | Benzene | 0.23 | 0.48 | [2] |
| 6,6'-di-isopropoxythis compound | Toluene | 0.12 | 0.75 | [3] |
| 6,6'-di-isopropoxythis compound | Epoxy (30°C) | 0.04 | 0.40 | [3] |
| N,N'-diacetylindigo | Toluene | 0.03 | - | [2] |
| This compound bismethacrylate | Dioxane | 0.18 (at 530 nm) | 0.62 (at 530 nm) | [4] |
| Hemithis compound (1-A) | Cyclohexane | <0.01 (DBI) | - | [5] |
| Hemithis compound (1-A) | Benzene | <0.01 (DBI) | - | [5] |
| Hemithis compound (1-A) | Acetonitrile | <0.01 (DBI) | - | [5] |
DBI: Double Bond Isomerization
Excited-State Lifetimes and Thermal Relaxation
The lifetimes of the excited states involved in the isomerization process and the thermal half-life of the metastable cis isomer are critical parameters for understanding the dynamics of the photoswitch.
| Compound | Solvent | Excited State | Lifetime | Thermal Half-life (t1/2) of cis isomer | Reference |
| This compound diimine | - | Triplet | µs range | - | [6] |
| N,N'-disubstituted indigos | Toluene | S₁ | 1.9 - 4.4 ps | - | [7] |
| Hemithis compound (Z-isomer) | - | S₁ | 38 ps | - | [8] |
| peri-Anthracenethis compound (1b-Z) | - | T₁ | 31 ns | - | [1] |
| This compound bismethacrylate | - | - | - | 24 minutes (at 24 °C) | [4] |
Experimental Protocols
The study of this compound isomerization involves a combination of synthetic chemistry, steady-state and time-resolved spectroscopy, and computational modeling.
Synthesis and Purification of this compound Derivatives
The synthesis of this compound derivatives often involves the condensation of appropriate precursors. A general procedure is outlined below.
General Synthesis of this compound Derivatives:
-
Starting Materials: Commercially available or synthesized substituted thiosalicylic acids or related compounds.
-
Cyclization: The thiosalicylic acid derivative is typically converted to a thioindoxyl intermediate.
-
Oxidative Coupling: The thioindoxyl intermediate is then oxidized to form the central C=C double bond of the this compound core.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization from an appropriate solvent (e.g., toluene, chloroform).
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Time-Resolved Spectroscopy
Femtosecond Transient Absorption Spectroscopy:
This technique is used to probe the ultrafast dynamics of the excited states involved in the isomerization process.
-
Laser System: A Ti:sapphire laser system generating femtosecond pulses (e.g., ~100 fs) is typically used. The output is split into a pump beam and a probe beam.[9][10]
-
Pump Beam: The pump beam is used to excite the sample. Its wavelength is tuned to the absorption maximum of the this compound derivative using an optical parametric amplifier (OPA).
-
Probe Beam: The probe beam is converted into a white-light continuum by focusing it into a nonlinear crystal (e.g., sapphire or CaF₂).[11]
-
Sample: The this compound derivative is dissolved in a suitable solvent at a concentration that gives an absorbance of ~0.3-0.5 at the excitation wavelength in a 1 mm path length cuvette.
-
Data Acquisition: The probe beam passes through the excited sample and is detected by a CCD camera coupled to a spectrometer. The change in absorbance of the sample is measured as a function of the time delay between the pump and probe pulses.
-
Data Analysis: The transient absorption data is analyzed using global fitting procedures to extract the lifetimes of the excited states.
Nanosecond Flash Photolysis:
This technique is employed to study longer-lived transient species, such as triplet states.
-
Light Source: A pulsed Nd:YAG laser is commonly used as the excitation source (e.g., providing pulses at 355 nm or 532 nm).[12][13]
-
Monitoring Lamp: A continuous wave xenon arc lamp is used as the probe light source.
-
Sample: The sample is prepared in a quartz cuvette and is often deoxygenated by bubbling with nitrogen or argon to avoid quenching of the triplet state.
-
Detection: The probe light passes through the sample and is directed to a monochromator and a photomultiplier tube. The change in light intensity is recorded by a digital oscilloscope.
-
Data Analysis: The decay kinetics of the transient absorption signal are analyzed to determine the lifetime of the triplet state.
Computational Chemistry
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for elucidating the electronic structure of the ground and excited states of this compound and for mapping the potential energy surfaces of the isomerization reaction.
-
Software: Gaussian, ORCA, or other quantum chemistry software packages are commonly used.
-
Method: The B3LYP functional is a popular choice for DFT calculations, often paired with a basis set such as 6-31G(d) or larger.[14]
-
Geometry Optimization: The geometries of the trans and cis isomers in their ground (S₀) and excited (S₁ and T₁) states are optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies).
-
Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically varying the dihedral angle of the central C=C double bond to map the isomerization pathway and locate the transition state.
-
Solvent Effects: Solvent effects are often included using implicit solvent models such as the Polarizable Continuum Model (PCM).
Conclusion
The cis-trans isomerization of this compound is a complex photochemical process involving a delicate interplay of singlet and triplet excited states. The efficiency and dynamics of this process are highly tunable through chemical modification and control of the local environment. A thorough understanding of the core isomerization mechanism, supported by robust quantitative data and detailed experimental and computational investigation, is crucial for the rational design of novel this compound-based photoswitches for a wide range of applications in science and technology.
References
- 1. From Triplet to Twist: The Photochemical E/Z‐Isomerization Pathway of the Near‐Infrared Photoswitch peri‐Anthracenethis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Photochromic Indigoids. III: A Photochromic Element Based on the cis–trans Photoisomerization of a this compound Dye [opg.optica.org]
- 4. Visible light-induced switching of soft matter materials properties based on this compound photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Elucidation of the Hula-Twist Photoreaction in Hemithis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and photophysics of this compound diimines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights into the Photoisomerization of N,N′‐Disubstituted Indigos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nathan.instras.com [nathan.instras.com]
- 10. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]
- 11. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]
- 12. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
Synthesis of Thioindigo from thiosalicylic acid
An In-depth Technical Guide on the Synthesis of Thioindigo from Thiosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of this compound, a notable organosulfur compound, from its precursor, thiosalicylic acid. This compound is a synthetic dye structurally related to the well-known indigo (B80030) dye, where two NH groups are replaced by sulfur atoms, resulting in a distinct pink or red hue.[1] Its applications extend from dyeing polyester (B1180765) fabrics to serving as a molecular tool in various biochemical applications.[1][2] This document details the primary reaction pathway, experimental protocols, and quantitative data, and includes visualizations to elucidate the synthesis process for a technical audience.
Primary Synthesis Pathway
The most established method for synthesizing this compound from thiosalicylic acid involves a three-step process. This pathway is initiated by the alkylation of thiosalicylic acid, followed by an intramolecular cyclization, and concluding with an oxidative dimerization.
-
S-Alkylation: The synthesis begins with the alkylation of the sulfur atom in thiosalicylic acid using chloroacetic acid. This reaction forms the thioether intermediate, 2-carboxyphenylmercaptoacetic acid.[1]
-
Cyclization: The resulting thioether undergoes a cyclization reaction to form 2-hydroxythianaphthene, also known as 3-hydroxy-1-benzothiophene.[1]
-
Oxidation: The final step involves the oxidation of 2-hydroxythianaphthene, which dimerizes to form the final product, this compound.[1] Various oxidizing agents can be employed for this step, with agents like peroxo-disulfate showing high yields and purity.[3]
Visualizations
The following diagrams illustrate the chemical pathway and a general experimental workflow for the synthesis of this compound.
References
Key discoveries in the history of Thioindigo
An In-depth Technical Guide to Key Discoveries in the History of Thioindigo
Abstract
This compound (C₁₆H₈O₂S₂) is a synthetic organosulfur compound and a structural analog of the ancient dye indigo (B80030), where the two nitrogen atoms are replaced by sulfur. This substitution dramatically alters the molecule's properties, shifting its color from blue to a vibrant pink-red and imbuing it with unique photochemical characteristics. Initially developed as a vat dye, this compound and its derivatives have evolved into a significant class of functional molecules with applications extending into materials science, organic electronics, and photopharmacology. This guide details the pivotal discoveries in the history of this compound, from its initial synthesis to the elucidation of its photoswitchable nature, presenting key quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The story of this compound is intrinsically linked to the immense success of synthetic indigo in the late 19th century. Following Adolf von Baeyer's elucidation of indigo's structure, chemists were inspired to create structural variants to access new colors and properties. The German chemist Paul Friedländer (1857–1923), a student of von Baeyer, was a prominent figure in this field.[1] While working at the Technologische Gewerbemuseum in Vienna, Friedländer successfully synthesized the sulfur analog of indigo, which he named this compound, around 1906.[1][2] His research into indigo derivatives yielded numerous patents and was crucial for the industrial production of new dyes.[1] This discovery was a landmark in dye chemistry, introducing a new chromophore that would become the parent compound for a wide range of red and violet pigments.[3]
Key Synthetic Methodologies
The synthesis of this compound has been refined over the past century, but the core strategy often revolves around the construction of the benzothiophenone skeleton.
The Friedländer Synthesis Pathway
The most established and historically significant route to this compound begins with thiosalicylic acid. The overall process involves the S-alkylation of thiosalicylic acid with chloroacetic acid, followed by a cyclization and subsequent oxidative dimerization.[4]
// Node definitions Thiosalicylic_Acid [label="Thiosalicylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Chloroacetic_Acid [label="Chloroacetic Acid\n(in NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thioether [label="S-(carboxymethyl)thiosalicylic acid\n(Thioether Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxythianaphthene [label="2-Hydroxythianaphthene\n(Thioindoxyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge definitions Thiosalicylic_Acid -> Thioether [label=" S-Alkylation"]; Chloroacetic_Acid -> Thioether [style=invis]; Thioether -> Hydroxythianaphthene [label=" Cyclization\n(Dehydration)"]; Hydroxythianaphthene -> this compound [label=" Oxidative Dimerization\n(e.g., Air, K₃[Fe(CN)₆])"];
// Invisible nodes and edges for alignment {rank=same; Thiosalicylic_Acid; Chloroacetic_Acid;} } /dot Caption: General workflow for the Friedländer synthesis of this compound.
This protocol is a representative procedure based on the well-established chemical transformations.[4][5]
Part A: Synthesis of S-(carboxymethyl)thiosalicylic acid
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve thiosalicylic acid (1 mole) in an aqueous solution of sodium hydroxide (B78521) (2 moles in 800 mL of water).
-
Alkylation: To this solution, add chloroacetic acid (1 mole).
-
Reaction: Heat the mixture to boiling under reflux with continuous stirring for approximately 3 hours.
-
Isolation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid until precipitation of the product is complete.
-
Purification: Filter the crude S-(carboxymethyl)thiosalicylic acid, wash with cold water, and dry. Recrystallization from hot water can be performed if necessary.
Part B: Cyclization to 2-Hydroxythianaphthene (Thioindoxyl)
-
Melt Fusion: Mix the dried S-(carboxymethyl)thiosalicylic acid (1 mole) with an excess of sodium hydroxide (approx. 3 moles).
-
Reaction: Heat the mixture in an iron crucible to around 200-220 °C. The mixture will fuse, and water will evolve. This process results in cyclization and decarboxylation.
-
Workup: Carefully cool the melt and dissolve it in hot water. Filter the solution to remove any impurities. The resulting aqueous solution contains the sodium salt of 2-hydroxythianaphthene.
Part C: Oxidative Dimerization to this compound
-
Oxidation: While vigorously stirring the alkaline solution of 2-hydroxythianaphthene from Part B, add an oxidizing agent. A solution of potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) is effective. Alternatively, bubbling air through the heated alkaline solution can achieve oxidation.
-
Precipitation: As the oxidation proceeds, the red precipitate of this compound will form.
-
Isolation: Filter the solid this compound, wash thoroughly with water to remove salts, and then with ethanol.
-
Drying: Dry the final product in an oven at 100-110 °C.
Synthesis via Oxidation of 3-Hydroxythionaphthenes
An alternative and often high-yielding method involves the direct oxidation of pre-formed 3-hydroxythionaphthene (an alternative name for 2-hydroxythianaphthene) or its derivatives. This is particularly useful for producing substituted thioindigos.
This protocol is adapted from a patented industrial process and demonstrates the synthesis of a common this compound derivative.[6]
-
Dissolution: Dissolve 22.6 parts of 6-chloro-3-hydroxythionaphthene in 60 parts of a 10% aqueous sodium hydroxide solution at room temperature.
-
Clarification: Filter the solution to remove any undissolved impurities.
-
Oxidant Preparation: Prepare a solution containing 50 parts of water, 12 parts of a 33% sodium hydroxide solution, and 24 parts of sodium peroxodisulfate (Na₂S₂O₈).
-
Reaction: Cool the clarified solution of the thionaphthene derivative to 5-10 °C. Add the peroxodisulfate solution dropwise over 1 hour while maintaining the temperature.
-
Stirring: Continue stirring the resulting suspension for an additional 2 hours at 5-10 °C.
-
Isolation: Filter the precipitated product using suction and wash the filter cake with water until the filtrate is neutral.
-
Drying: Dry the product to yield 6,6'-dichlorothis compound.
Physicochemical and Photochemical Properties
This compound's sulfur atoms fundamentally influence its electronic structure, resulting in distinct properties compared to indigo.
Summary of Quantitative Data
The key physical properties of the parent this compound molecule are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₈O₂S₂ | [4] |
| Molar Mass | 296.36 g·mol⁻¹ | [4] |
| Appearance | Red to dark purple solid/powder | [4] |
| Melting Point | 280 °C (553 K) | [4] |
| Solubility in Water | Insoluble | [4] |
| Solubility (Organic) | Soluble in xylene, DMSO | [4][7] |
| λmax (Toluene) | 541.0-545.0 nm | |
| Density | 1.544 g/cm³ |
Photoswitching and Isomerization
One of the most significant discoveries in the modern history of this compound is its function as a molecular photoswitch. The central carbon-carbon double bond can undergo reversible E/Z (trans/cis) isomerization upon irradiation with light of specific wavelengths.[1]
-
The more stable E-isomer (trans) is red and absorbs green light (around 540 nm).
-
Upon irradiation with green light, it converts to the less stable Z-isomer (cis) , which is yellow-orange and absorbs blue light (around 450 nm).
-
The process is reversible; irradiation of the Z-isomer with blue light or the application of heat restores the E-isomer.[2]
This reversible photoisomerization induces a significant change in molecular geometry, a property that can be harnessed to control material properties at the nanoscale.[1]
// Node for E-isomer (image placeholder) E_isomer [label="E-isomer (trans)\n(Red)", pos="0,0!"];
// Node for Z-isomer (image placeholder) Z_isomer [label="Z-isomer (cis)\n(Yellow-Orange)", pos="4,0!"];
// Edges for isomerization E_isomer -> Z_isomer [ label=" Green Light (~540 nm)", fontcolor="#34A853", color="#34A853" ]; Z_isomer -> E_isomer [ label=" Blue Light (~450 nm) or Heat (Δ)", fontcolor="#4285F4", color="#4285F4" ]; } /dot Caption: Reversible E/Z photoisomerization of this compound.
Modern Applications and Future Directions
While initially valued as a robust pink-red dye for textiles like polyester, the applications of this compound have expanded dramatically with the understanding of its photoswitching capabilities.[4]
-
Smart Materials: this compound units can be covalently incorporated into polymer chains to create photoresponsive materials. For example, hydrogels containing this compound can have their stiffness and volume modulated by visible light, opening doors for applications in soft robotics, actuators, and controlled drug release systems.[1]
-
Organic Electronics: The semiconductor properties of this compound and its derivatives are being explored for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[3]
-
Photopharmacology: The ability to change shape with light makes this compound derivatives attractive scaffolds for photopharmacology. A drug incorporating a this compound photoswitch could be administered in an inactive isomeric state and then activated at a specific site in the body with a focused beam of light, offering high spatial and temporal control over drug activity and potentially reducing side effects.
-
Molecular Motors: Hemithis compound, a hybrid structure of this compound and stilbene, has been used to create molecular motors that perform rapid, light-driven directional rotation, showcasing the potential for building sophisticated molecular machinery.
The ongoing research into this compound continues to unlock new functionalities, positioning this century-old dye at the forefront of modern chemistry and materials science.
References
- 1. Paul Friedländer (chemist) - Wikipedia [en.wikipedia.org]
- 2. Indigo dye - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CN1178233A - Method for synthesis of this compound dyes - Google Patents [patents.google.com]
- 5. US4229583A - Process for preparing thio-indigo dyestuffs - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Unraveling the Electronic Landscape of Thioindigo: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 19, 2025 – Thioindigo and its derivatives represent a pivotal class of organic molecules with significant potential in materials science and photopharmacology. Their photochromic properties, enabling reversible isomerization between trans and cis forms under visible light, have garnered considerable interest.[1][2][3] A fundamental understanding of the electronic structure of this compound is paramount for the rational design of novel photoswitchable materials and therapeutic agents. This technical guide provides an in-depth overview of the theoretical studies that have elucidated the electronic properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Core Concepts: The Electronic Structure of this compound
This compound is an organosulfur compound that serves as a synthetic dye, notable for its pink hue when used on polyester (B1180765) fabrics.[4] Its structure is analogous to the well-known indigo (B80030) dye, with the two NH groups of indigo being substituted by sulfur atoms.[4] The photoisomerization of this compound, the transition between its trans and cis isomers, is the cornerstone of its functionality.[1][2] This process is driven by the absorption of light, which excites the molecule to a higher electronic state, facilitating rotation around the central carbon-carbon double bond.
Theoretical investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in modeling the electronic structure and predicting the photophysical properties of this compound and its derivatives.[5][6][7][8][9] These computational methods allow for the calculation of key parameters such as electronic transition energies, oscillator strengths, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[2][7][10]
Quantitative Analysis of this compound's Electronic Properties
The following tables summarize key quantitative data from various theoretical studies on this compound, providing a comparative overview of its electronic characteristics.
Table 1: Calculated Electronic Transitions (λmax) of trans- and cis-Thioindigo
| Isomer | Theoretical Method | Basis Set | Solvent | Calculated λmax (nm) | Experimental λmax (nm) |
| trans | TD-PBE0 | 6-311+G(2d,p) | Benzene | 542 | - |
| trans | TD-B3LYP | 6-31+G(d) | Gas Phase | 508 | 508[6] |
| trans | M06-2X | def2-TZVP | Dichloromethane | 472 | - |
| cis | M06-2X | def2-TZVP | Dichloromethane | 444 | - |
Note: A comprehensive study evaluating 170 cases with the TD-PBE0/6-311+G(2d,p)//PBE0/6-311G(d,p) approach reported a mean unsigned error of only 6.9 nm (0.03 eV) for predicted λmax values.[5]
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps
| Isomer | Theoretical Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| trans | M06-2X | def2-TZVP | - | - | 4.689[2] |
| cis | M06-2X | def2-TZVP | - | - | 4.888[2] |
| trans | B3LYP | 6-311G(d,p) | - | - | 2.78[10] |
| cis | B3LYP | 6-311G(d,p) | - | - | 3.02[10] |
Table 3: Calculated Dipole Moments of trans- and cis-Thioindigo
| Isomer | Theoretical Method | Basis Set | Dipole Moment (Debye) |
| trans | M06-2X | def2-TZVP | 4.39[2] |
| cis | M06-2X | def2-TZVP | 5.87[2] |
| trans | B3LYP | 6-311G(d,p) | 0.00[10] |
| cis | B3LYP | 6-311G(d,p) | 3.44[10] |
Methodologies in Theoretical and Experimental Studies
A robust understanding of this compound's electronic structure relies on a synergistic approach combining computational modeling and experimental validation.
Computational Protocols
The majority of theoretical studies on this compound utilize DFT and TD-DFT methods. A common and highly accurate approach involves a two-step process:
-
Geometry Optimization: The molecular geometry of the ground state is optimized using a specific functional and basis set, such as PBE0/6-311G(d,p).[5][8] This step is crucial for obtaining a realistic molecular structure.
-
Excited State Calculations: Using the optimized geometry, the electronic excited states are calculated using TD-DFT with a more extended basis set, for instance, TD-PBE0/6-311+G(2d,p).[5][6][8] This provides information about the electronic transitions, including their energies (λmax) and intensities (oscillator strengths).
Bulk solvent effects are often incorporated using the Polarizable Continuum Model (PCM) to provide more accurate predictions of spectroscopic properties in solution.[5][8]
Experimental Validation
Experimental techniques are essential for validating the theoretical predictions.
-
UV-Vis Spectroscopy: This is the primary technique used to measure the absorption spectra of this compound derivatives. The experimentally determined λmax values are compared with the computationally predicted values to assess the accuracy of the theoretical method.
-
X-ray Crystallography: This technique provides precise information about the molecular structure of this compound in the solid state, which can be used as a starting point for or to validate the results of geometry optimizations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to characterize the chemical structure and confirm the identity of synthesized this compound derivatives.
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows in the study of this compound's electronic structure.
Caption: The photoisomerization process of this compound.
Caption: A typical workflow for theoretical studies of this compound.
Caption: Relationship between molecular structure and electronic properties.
Conclusion and Future Directions
Theoretical studies have provided invaluable insights into the electronic structure of this compound, enabling a deeper understanding of its photochromic behavior. The accuracy of modern computational methods, particularly TD-DFT, allows for reliable prediction of key photophysical properties, guiding the design of new this compound-based materials with tailored characteristics.[5][6] Future research will likely focus on more complex systems, such as this compound derivatives incorporated into polymers, hydrogels, and biological systems, to explore their potential in advanced applications like drug delivery, tissue engineering, and molecular machinery.[2][3] The continued synergy between theoretical and experimental approaches will be crucial in unlocking the full potential of these versatile molecular photoswitches.
References
- 1. researchgate.net [researchgate.net]
- 2. Visible light-induced switching of soft matter materials properties based on this compound photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound dyes: highly accurate visible spectra with TD-DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. On the spectroscopic analyses of this compound dye - PubMed [pubmed.ncbi.nlm.nih.gov]
Thioindigo: A Comprehensive Technical Guide to a Robust Photoswitch for Scientific and Drug Development Applications
An in-depth exploration of the core principles, experimental methodologies, and applications of thioindigo-based photoswitches for researchers, scientists, and professionals in drug development.
This compound and its derivatives have emerged as a compelling class of molecular photoswitches, offering robust and reversible control over biological and chemical systems with high spatiotemporal precision. Their ability to undergo reversible isomerization between two distinct geometric forms—the more stable trans (E) and the less stable cis (Z) isomers—upon irradiation with specific wavelengths of light, makes them invaluable tools in photopharmacology, materials science, and molecular machinery. This guide provides a detailed overview of the fundamental properties, experimental protocols, and key applications of this compound photoswitches.
Core Principles of this compound Photoswitching
The photoswitching behavior of this compound is rooted in the photoisomerization of its central carbon-carbon double bond. The molecule can be switched from its thermodynamically stable E-isomer to the Z-isomer using green light (around 540 nm). The reverse Z to E isomerization can be triggered by blue light (around 480 nm) or occurs through thermal relaxation in the dark. This process induces a significant conformational change, which can be harnessed to modulate the activity of a target molecule to which the this compound moiety is attached.
Key advantages of this compound-based photoswitches include their high photostability, resistance to thermal decomposition, and the ability to be operated with visible light, which is less phototoxic to biological systems compared to the UV light required for many other photoswitch classes like azobenzenes.
Quantitative Photochemical Properties
The efficiency and utility of a photoswitch are determined by its photochemical parameters. The following table summarizes key quantitative data for a representative this compound derivative, providing a basis for comparison and experimental design.
| Property | trans (E) Isomer | cis (Z) Isomer | Reference |
| Absorption Maximum (λmax) | ~540 nm | ~480 nm | |
| Molar Extinction Coefficient (ε) | High | Lower than E-isomer | |
| Quantum Yield (ΦE→Z) | ~0.25 (in toluene) | - | |
| Quantum Yield (ΦZ→E) | - | ~0.27 (in toluene) | |
| Thermal Half-life (τ1/2) | Stable | Days to weeks (in toluene) |
Note: These values can vary depending on the specific substitution pattern of the this compound core and the solvent used.
Experimental Protocols: Synthesis and Characterization
A fundamental aspect of utilizing this compound photoswitches is their synthesis and subsequent characterization. The following provides a generalized experimental protocol.
Synthesis of a Symmetric this compound Derivative
A common route for the synthesis of symmetric thioindigos involves the condensation of two equivalents of a substituted thioindoxyl derivative.
Materials:
-
Substituted 2-bromo-3-hydroxy-thionaphthene
-
Sodium sulfide (B99878) (Na2S)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the substituted 2-bromo-3-hydroxy-thionaphthene in a mixture of ethanol and DMF.
-
Add a solution of sodium sulfide in water dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and then with cold ethanol.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure this compound derivative.
Characterization of Photoswitching Behavior
The photoswitching properties of the synthesized this compound can be characterized using UV-Vis spectroscopy.
Materials:
-
Synthesized this compound compound
-
Spectroscopic grade solvent (e.g., toluene, DMSO)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light sources for isomerization (e.g., LEDs at ~540 nm and ~480 nm)
Procedure:
-
Prepare a dilute solution of the this compound compound in the chosen solvent.
-
Record the initial UV-Vis absorption spectrum of the solution, which will correspond to the predominantly E-isomer.
-
Irradiate the solution with a light source corresponding to the λmax of the E-isomer (e.g., 540 nm LED) for a set period.
-
Record the UV-Vis spectrum again to observe the spectral changes corresponding to the E-to-Z isomerization. Note the appearance of the Z-isomer's absorption band and the decrease in the E-isomer's band.
-
Continue irradiation in intervals, recording a spectrum after each interval, until the photostationary state (PSS) is reached, where no further spectral changes are observed.
-
To observe the reverse Z-to-E isomerization, irradiate the solution at the λmax of the Z-isomer (e.g., 480 nm LED).
-
Record the UV-Vis spectra at intervals until the original spectrum of the E-isomer is restored.
-
To determine the thermal half-life of the Z-isomer, keep the solution in the dark after reaching the Z-rich PSS and record spectra at regular time intervals. The rate of return to the E-isomer can then be used to calculate the half-life.
Visualizing Key Processes
Diagrams are essential for understanding the mechanisms and workflows associated with this compound photoswitches.
The Enduring Allure of Purple: A Technical Guide to the Natural Occurrence and Analogs of Thioindigo
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of thioindigo analogs, with a primary focus on the historically significant Tyrian purple. While this compound itself is a synthetic compound, its naturally occurring halogenated and non-halogenated analogs, including 6,6'-dibromoindigo, 6-bromoindigo, 6,6'-dibromoindirubin, and indirubin (B1684374), offer a rich area of study for natural product chemistry, materials science, and pharmacology. This document details the natural sources, physicochemical properties, and biosynthetic pathways of these compounds. Furthermore, it provides in-depth experimental protocols for their extraction, analysis, and synthesis. A significant portion of this guide is dedicated to the promising biological activities of these molecules, particularly indirubins, and their interactions with key signaling pathways relevant to drug development.
Introduction: The Indigo (B80030) Family and the Synthetic Nature of this compound
The indigoid class of compounds, characterized by a central carbon-carbon double bond connecting two heterocyclic units, is renowned for its vibrant colors and historical significance. The most famous member, indigo, has been used as a blue dye for millennia, traditionally extracted from plants of the Indigofera genus.[1] this compound, a structural analog of indigo where the two nitrogen atoms are replaced by sulfur atoms, is a synthetic dye known for its red to violet hues.[2] Despite its structural similarity to naturally occurring indigoids, there is no scientific evidence to date of this compound being a natural product. Its synthesis is typically achieved through chemical processes involving thiosalicylic acid.[2]
The true natural treasures within this chemical family are the halogenated indigo and indirubin derivatives found in marine mollusks, collectively known as Tyrian purple, and the non-halogenated indirubin found in various natural sources, including certain plants and as a metabolic byproduct in humans. This guide will delve into the natural world of these fascinating this compound analogs.
Natural Occurrence of this compound Analogs
The most celebrated naturally occurring analogs of this compound are the constituents of Tyrian purple, a dye so rare and expensive in antiquity that it became a symbol of royalty and power.
Tyrian Purple: A Molluscan Marvel
Tyrian purple is not a single compound but a mixture of indigoid pigments produced by several species of predatory sea snails from the Muricidae family.[3][4] The primary components are 6,6'-dibromoindigo, 6-bromoindigo, and 6,6'-dibromoindirubin.[3][5] The exact composition of the dye can vary depending on the mollusk species, its geographical location, and the extraction and processing methods used.[3][4][6]
The precursors to these pigments are stored in the hypobranchial gland of the snail as colorless sulfate (B86663) esters.[4][7] Upon injury or exposure to air and sunlight, an enzyme called purpurase hydrolyzes these precursors, initiating a series of chemical reactions that ultimately lead to the formation of the colored pigments.[4]
Indirubin: A Biologically Active Isomer
Indirubin, a red-colored isomer of indigo, is another important naturally occurring analog. It is found as a minor component in natural indigo dyes extracted from plants.[8] More significantly for the drug development community, indirubin is the active component of Danggui Longhui Wan, a traditional Chinese medicine formulation used to treat chronic myelogenous leukemia.[9][10] Indirubin has also been identified in human urine as a metabolic byproduct.[8]
Quantitative Data of this compound Analogs
For ease of comparison, the following tables summarize the key quantitative data for the primary naturally occurring this compound analogs.
Table 1: Composition of Tyrian Purple from Various Mollusk Species
| Mollusk Species | 6,6'-dibromoindigo (%) | 6-bromoindigo (%) | 6,6'-dibromoindirubin (%) | Indigo (%) | Indirubin (%) | Reference |
| Bolinus brandaris | 83 | 3 | 14 | 0 | 0 | [1][3] |
| Hexaplex trunculus | Variable | Variable | Variable | Present | Present | [5] |
| Plicopurpura pansa | Major component | Minor component | Minor component | Not reported | Not reported | [6] |
Table 2: Physicochemical Properties of this compound and its Natural Analogs
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Solubility | λmax (in solution) |
| This compound | C₁₆H₈O₂S₂ | 296.36 | Red to violet powder | 280 | Soluble in some organic solvents, insoluble in water.[11] | - |
| 6,6'-dibromoindigo | C₁₆H₈Br₂N₂O₂ | 420.06 | Deep purple solid | >300 | Insoluble in water and most organic solvents.[12] | 598 nm (Methanol)[12] |
| 6-bromoindigo | C₁₆H₉BrN₂O₂ | 341.16 | Blue-purple solid | Not reported | Low solubility | 605 nm (Tetrachloroethane)[13] |
| 6,6'-dibromoindirubin | C₁₆H₈Br₂N₂O₂ | 420.06 | Reddish-purple solid | Not reported | Low solubility | Not reported |
| Indirubin | C₁₆H₁₀N₂O₂ | 262.26 | Red solid | Not reported | Poorly soluble in water.[10] | - |
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and synthesis of this compound analogs.
Extraction of Tyrian Purple from Marine Snails (Bolinus brandaris)
This protocol is adapted from historical accounts and modern laboratory practices.
Materials:
-
Live Bolinus brandaris snails
-
Hammer or vise
-
Glass jars
-
Dilute sulfuric acid
-
Filter paper
-
Soxhlet extraction apparatus
-
Ethyl benzoate
Procedure:
-
Carefully crack the shells of the snails to access the hypobranchial gland, which appears as a pale vein.
-
Excise the glands and spread them on filter paper.
-
Expose the glands to sunlight. A series of color changes from yellow-green to deep purple will be observed.
-
Once the color development is complete, macerate the filter paper with the pigment.
-
Heat the macerated paper in dilute sulfuric acid for approximately 30 minutes, then filter and wash with hot water.[5]
-
Perform a Soxhlet extraction with ethanol to remove impurities.[5]
-
Finally, extract the purified pigment with hot ethyl benzoate. Upon cooling, crystalline 6,6'-dibromoindigo will precipitate.[5]
HPLC-PDA Analysis of Tyrian Purple Components
This method allows for the separation and quantification of the various indigoid components in a sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
Procedure:
-
Dissolve the Tyrian purple sample in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Inject the sample into the HPLC system.
-
Employ a gradient elution program, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B to separate the different indigoid components based on their polarity.
-
Monitor the elution at multiple wavelengths using the PDA detector. The different indigoids have distinct absorption spectra that can be used for identification.
-
Quantify the components by comparing their peak areas to those of known standards.
Synthesis of 6,6'-Dibromoindigo (Tyrian Purple)
This synthesis is based on the procedure described by Wolk and Frimer.[14]
Materials:
-
Hydrochloric acid
-
Sodium nitrite (B80452)
-
Formaldoxime (B1209246) solution
-
Copper (II) sulfate
-
Sodium sulfite (B76179)
-
Ferric ammonium (B1175870) sulfate
Procedure:
-
Diazotization: Prepare a fine suspension of 4-bromo-2-nitroaniline hydrochloride in aqueous HCl. Cool the suspension in an ice bath and add a solution of sodium nitrite dropwise to form the diazonium salt.[14]
-
Formation of the Aldoxime: React the diazonium salt with a formaldoxime solution in the presence of copper sulfate and sodium sulfite in an acetate (B1210297) buffer. This will yield 4-bromo-2-nitrobenzaldoxime.[14]
-
Hydrolysis to the Aldehyde: Cleave the aldoxime by boiling with an excess of ferric ammonium sulfate to obtain 4-bromo-2-nitrobenzaldehyde (B1297750).[14]
-
Condensation and Cyclization: The final step involves a base-catalyzed condensation of the 4-bromo-2-nitrobenzaldehyde with acetone, followed by intramolecular cyclization and oxidative dimerization to yield 6,6'-dibromoindigo.[14]
Biological Activities and Signaling Pathways of this compound Analogs
The indirubin family of compounds has garnered significant interest from the pharmaceutical and medical research communities due to their potent biological activities, particularly their anti-cancer properties.
Indirubin and its derivatives have been shown to be potent inhibitors of several key protein kinases involved in cell cycle regulation and signal transduction.[2][15] These include:
-
Cyclin-Dependent Kinases (CDKs): Indirubins are potent inhibitors of CDKs, such as CDK1, CDK2, and CDK5.[2][15] By binding to the ATP-binding pocket of these enzymes, they prevent the phosphorylation of target proteins that are essential for cell cycle progression, leading to cell cycle arrest in the G1/S and G2/M phases and subsequent apoptosis.[2][15]
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Indirubins have been shown to inhibit GSK-3β, which can contribute to their anti-tumor effects.[16]
-
Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway is often constitutively active in cancer cells and promotes cell survival and proliferation. Indirubin derivatives have been demonstrated to block STAT3 signaling, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.[16][17]
-
Wnt/β-catenin Signaling Pathway: This pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers. Indirubin has been shown to inhibit the Wnt/β-catenin signaling pathway.[17]
The multi-target nature of indirubins makes them attractive candidates for the development of novel therapeutics for proliferative diseases.
Visualizations
Logical Relationship of this compound and its Analogs
Caption: Relationship between this compound and its natural analogs.
Experimental Workflow for Tyrian Purple Extraction```dot
Caption: Inhibition of signaling pathways by Indirubin derivatives.
Conclusion
While this compound remains a product of chemical synthesis, its naturally occurring analogs provide a fascinating and important area of scientific inquiry. The rich history and complex chemistry of Tyrian purple continue to captivate researchers, while the potent biological activities of indirubin and its derivatives hold significant promise for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the natural occurrence, chemical properties, and experimental protocols related to these valuable compounds. The exploration of their interactions with key cellular signaling pathways underscores their potential in addressing proliferative diseases, offering a compelling example of how natural products can inspire modern drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vliz.be [vliz.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Quantification of Bioactive Tyrian Purple Precursors: A Comparative and Validation Study from the Hypobranchial Gland of a Muricid Dicathais orbita - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. lrmh.fr [lrmh.fr]
- 14. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Pharmacological properties of indirubin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thioindigo's Role as a Vat Dye in Textiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioindigo, a synthetic organosulfur compound, holds a significant position in the textile industry as a vat dye, renowned for its characteristic reddish-pink hue and excellent fastness properties.[1] A derivative of the ancient natural dye indigo (B80030), this compound's molecular structure, where sulfur atoms replace the two NH groups of indigo, imparts unique dyeing characteristics and performance on textile substrates, particularly cellulosic fibers like cotton and polyester.[1][2] This technical guide provides a comprehensive overview of this compound's chemistry, its application as a vat dye, performance characteristics, and relevant toxicological and environmental considerations.
Chemical and Physical Properties
This compound, chemically known as [2(2′)E]-3H,3′H-[2,2′-Bi-1-benzothiophenylidene]-3,3′-dione and identified by the Colour Index name C.I. Vat Red 41 (C.I. 73300), is a deep red powder.[3] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and xylene.[1][3] The core of its function as a vat dye lies in its ability to undergo reversible reduction and oxidation.
Table 1: Chemical and Physical Properties of this compound (C.I. Vat Red 41)
| Property | Value | Reference |
| Chemical Name | [2(2′)E]-3H,3′H-[2,2′-Bi-1-benzothiophenylidene]-3,3′-dione | [1] |
| C.I. Name | Vat Red 41, 73300 | [3] |
| CAS Number | 522-75-8 | [3] |
| Molecular Formula | C₁₆H₈O₂S₂ | [3] |
| Molecular Weight | 296.37 g/mol | [3] |
| Appearance | Deep red powder | [3][4] |
| Solubility | Insoluble in water; Soluble in Ethanol (for blue light red), Xylene (in red) | [1][3] |
Synthesis of this compound
The industrial synthesis of this compound typically involves a multi-step process. A common method begins with the alkylation of the sulfur in thiosalicylic acid with chloroacetic acid. The resulting thioether then undergoes cyclization to form 2-hydroxythianaphthene, which is subsequently oxidized to yield this compound.[1]
The Vat Dyeing Process with this compound
The application of this compound to textiles follows the characteristic vat dyeing procedure, which involves converting the insoluble dye into a soluble form that can penetrate the fiber, followed by regeneration of the insoluble dye within the fiber to ensure high fastness.
Signaling Pathway of Vat Dyeing
The vat dyeing process can be visualized as a signaling pathway involving a series of chemical transformations.
Experimental Protocol for Vat Dyeing of Cotton with this compound (C.I. Vat Red 41)
This protocol outlines a typical laboratory procedure for dyeing cotton fabric with this compound.
4.2.1. Materials and Reagents
-
Scoured and bleached cotton fabric
-
C.I. Vat Red 41 (this compound)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Non-ionic detergent
-
Soda ash (Na₂CO₃)
-
Distilled water
-
Vat reduction checker paper
4.2.2. Equipment
-
Laboratory dyeing machine (e.g., Launder-Ometer or similar)
-
Beakers and graduated cylinders
-
Heating and stirring apparatus
-
pH meter
-
Analytical balance
4.2.3. Procedure
Step 1: Vatting (Reduction)
-
Prepare a stock solution of the dye.
-
In a separate vessel, prepare the dye bath with the required volume of water.
-
Add auxiliaries to the dye bath, except for sodium hydrosulfite and caustic soda, and set the initial temperature to 40°C.[4]
-
Add the calculated amount of C.I. Vat Red 41 to the dye bath and run for 5 minutes.[4]
-
Add two-thirds of the required sodium hydroxide and continue for another 5 minutes.[4]
-
Raise the temperature to 60-70°C at a rate of 2-3°C per minute and maintain for 5 minutes.[4]
-
Add the sodium hydrosulfite and the remaining one-third of the sodium hydroxide.[4]
-
Continue the reduction process for 40 to 50 minutes, ensuring a complete reduction by checking with vat reduction paper.[4] The color of the solution will change to a reddish-yellow, indicating the formation of the soluble leuco-thioindigo.[3]
Step 2: Dyeing
-
Introduce the pre-wetted cotton fabric into the prepared leuco-thioindigo dye bath.
-
Continue dyeing for 40 to 50 minutes at 60-70°C.[4]
Step 3: Oxidation
-
After dyeing, remove the fabric and rinse to remove unfixed dye.[4]
-
The soluble leuco-thioindigo within the fibers is then oxidized back to its insoluble form. This can be achieved by:
-
Air Oxidation: Exposing the fabric to the atmosphere.
-
Chemical Oxidation: Treating the fabric with an oxidizing agent such as hydrogen peroxide (0.5-1.0 g/L) at 30-50°C for 10 minutes.[4]
-
Step 4: Soaping (Aftertreatment)
-
To remove any loose dye particles and improve fastness properties, a soaping treatment is necessary.[5]
-
Prepare a soaping bath containing a non-ionic detergent (1.0-2.0 g/L) and soda ash (1.0-2.0 g/L).[4]
-
Treat the dyed and oxidized fabric in this bath at 95-100°C for 10-15 minutes.[4]
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the fabric.
Experimental Workflow
Performance Characteristics on Textiles
Vat dyes are generally known for their excellent fastness properties, and this compound is no exception, making it suitable for applications requiring high durability.[6]
Table 2: Color Fastness Properties of C.I. Vat Red 41 on Cotton
| Fastness Property | Test Method (Assumed) | Rating | Reference |
| Light Fastness | ISO 105-B02 | 4-5 | [7] |
| Chlorine Bleach | ISO 105-N01 | 3 | [7] |
| Oxygen Bleach | ISO 105-C09 | 2 | [7] |
| Mercerized | ISO 105-X04 | 4-5 | [7] |
| Washing Fastness | ISO 105-C06 | - | - |
| Rubbing Fastness (Dry) | ISO 105-X12 | - | - |
| Rubbing Fastness (Wet) | ISO 105-X12 | - | - |
| Note: Specific fastness ratings for washing and rubbing were not available in the searched literature. Vat dyes generally exhibit good to excellent wash fastness. |
Toxicological and Environmental Profile
The toxicological and environmental impact of textile dyes is a critical consideration for researchers and the industry.
Toxicological Data
Based on available safety data sheets, this compound (C.I. Vat Red 41) is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, some potential health effects are noted:
-
Ingestion: While not considered highly toxic, ingestion may be harmful, particularly to individuals with pre-existing liver or kidney damage.[3]
-
Eye Contact: Direct contact may cause transient discomfort and redness.[3]
-
Skin Contact: Not expected to cause skin irritation.[3]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to assess these endpoints.
It is important to note that the leuco form of indigo has shown acute toxicity to aquatic organisms like Daphnia similis.[8]
Environmental Fate
The environmental fate of this compound is not well-documented in the available literature. General concerns for vat dyes include:
-
Biodegradability: Vat dyes, due to their complex aromatic structures, are generally resistant to biodegradation.[9] Studies on indigo have shown that some bacteria, such as Bacillus subtilis and Escherichia coli, can contribute to its degradation, although the process can be slow.[10]
-
Aquatic Toxicity: The discharge of untreated textile effluents containing dyes can have a significant negative impact on aquatic ecosystems.[11] The color of the effluent can reduce light penetration, affecting photosynthesis, and some dye components can be toxic to aquatic life.[2][11] The leuco form of indigo has been shown to be toxic to the aquatic organism Parhyale hawaiensis.[8]
Conclusion
This compound (C.I. Vat Red 41) is a valuable vat dye for the textile industry, offering a distinct reddish-pink shade with good fastness properties on cellulosic fibers. Its application follows the typical vat dyeing process of reduction, dyeing, oxidation, and soaping. While it is generally considered to have a low order of acute toxicity, the lack of comprehensive data on its long-term health effects and environmental fate highlights the need for further research. For drug development professionals, understanding the chemical properties and potential biological interactions of such dye molecules can be relevant in the broader context of small molecule research and development. The detailed protocols and data presented in this guide serve as a foundational resource for further investigation and application of this compound in various scientific and industrial fields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. doi.nrct.go.th [doi.nrct.go.th]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Vat Red 41 Manufacturer in Mumbai, Vat Red 41 Exporter [dyestuff.co.in]
- 5. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 6. Vat Red 41, this compound C16H8O2S2 | Triaim Enterprise [triaimenterprise.com]
- 7. China Biggest C.I. Vat Red 41 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 8. Natural indigo toxicity for aquatic and terrestrial organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isca.me [isca.me]
- 10. researchgate.net [researchgate.net]
- 11. informaticsjournals.co.in [informaticsjournals.co.in]
An In-depth Technical Guide to the Basic Photophysical Properties of Thioindigo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioindigo (TI) is a robust photochromic molecule belonging to the indigoid family of dyes. It is distinguished by the substitution of the two nitrogen atoms in the indigo (B80030) core with sulfur atoms, a modification that significantly influences its photophysical behavior. Like its parent compound, this compound exists as two geometric isomers, trans (E) and cis (Z), which can be reversibly interconverted using visible light. This photoswitching capability, characterized by distinct absorption spectra and significant structural rearrangement, makes this compound and its derivatives highly valuable for applications in materials science, nanotechnology, and photopharmacology.
The thermodynamically more stable trans-isomer typically exhibits a deep red color, absorbing light in the green region of the spectrum, while the less stable cis-isomer is blue-shifted. The photoisomerization process involves rotation around the central carbon-carbon double bond. The trans → cis isomerization is typically induced by green light, while the reverse cis → trans process can be driven by blue light or occur thermally. Unlike many other photoswitches, such as azobenzenes, thioindigos are responsive to visible light, a crucial advantage for biological applications where UV radiation can be damaging. This guide provides a detailed overview of the core photophysical properties of this compound, outlines the experimental protocols for their characterization, and presents logical diagrams to illustrate the key processes.
Core Photophysical Properties
The photophysical characteristics of this compound are highly dependent on the isomeric form and the solvent environment. The key quantitative data are summarized in the tables below.
Absorption and Emission Data
The trans and cis isomers of this compound possess distinct absorption profiles, which is the basis for their photochromic behavior. Fluorescence emission is almost exclusively observed from the trans-isomer, as the cis-isomer provides efficient non-radiative decay pathways.
| Property | trans-Thioindigo | cis-Thioindigo | Solvent | Reference(s) |
| λmax (abs) | ~546 nm | ~486 nm | Chloroform | [1] |
| λmax (abs) | ~542 nm | ~485 nm | Benzene | [1] |
| λmax (em) | ~582 nm | Non-emissive | Benzene | [2] |
Quantum Yields and Lifetimes
The efficiency of the photochemical and photophysical processes is described by their respective quantum yields. The fluorescence quantum yield of the parent this compound is notably low, a characteristic that has driven the development of derivatives with enhanced emission properties.
| Property | Value | Conditions | Reference(s) |
| Fluorescence Quantum Yield (ΦF) | < 0.01 (very low) | Benzene solution | [2] |
| Photoisomerization QY (Φt→c) | 0.25 | 6,6′-di-isopropoxythis compound in epoxy | [3] |
| Photoisomerization QY (Φc→t) | 0.20 | 6,6′-di-isopropoxythis compound in epoxy | [3] |
| Excited State Lifetime (τ) | Picosecond timescale | General observation for trans-thioindigo | [2] |
Experimental Protocols
Accurate characterization of the photophysical properties of this compound requires standardized spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectra of trans- and cis-thioindigo to determine their maximum absorption wavelengths (λmax) and molar extinction coefficients (ε).
Objective: To obtain the absorption spectra of a this compound solution and determine the λmax for each isomer.
Materials:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., chloroform, benzene, or toluene)
-
This compound sample
-
Volumetric flasks and pipettes
-
Light sources with appropriate filters for photoisomerization (e.g., LED at ~540 nm for trans→cis and ~480 nm for cis→trans)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent with a known concentration (e.g., 10-5 M). Ensure the absorbance at λmax falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline scan over the desired wavelength range (e.g., 350-700 nm).
-
Measurement of trans-Isomer: Empty the sample cuvette and rinse it with the this compound solution before filling it. As the trans isomer is the thermodynamically stable form, a freshly prepared solution in the dark will consist almost entirely of this isomer. Place the cuvette in the sample holder and record the absorption spectrum.
-
Photoisomerization to cis-Isomer: To generate the cis-rich photostationary state (PSS), irradiate the solution in the cuvette with a light source at or near the λmax of the trans-isomer (e.g., ~540 nm) until no further spectral changes are observed.
-
Measurement of cis-rich PSS: Immediately after irradiation, record the absorption spectrum of the cis-rich solution. The resulting spectrum is a mixture, but the peak corresponding to the cis-isomer (~486 nm) will be prominent.
-
Data Analysis: Identify the λmax for both the initial (trans) and the photo-irradiated (cis-rich) spectra. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the concentration, and l is the path length.
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum and the relative quantum yield (ΦF) of trans-thioindigo.
Objective: To measure the fluorescence properties of the sample, including its emission spectrum and quantum yield relative to a standard.
Materials:
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (4-sided polished for 90° detection)
-
This compound solution (as prepared for UV-Vis)
-
Quantum yield standard with known ΦF in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
-
Spectroscopic grade solvent
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbances of these solutions at the chosen excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.
-
Spectrometer Setup: Turn on the fluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize. Set the excitation wavelength to a value where the sample absorbs strongly but the emission is spectrally well-separated (e.g., 530 nm). Set the emission and excitation slit widths (e.g., 5 nm).
-
Measure Blank Spectrum: Record a scan of the pure solvent to identify any background signals or Raman scattering peaks.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectrum of the this compound solution and the standard solution under identical instrument settings (excitation wavelength, slit widths, detector gain). The emission range should cover the entire fluorescence band of the sample.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength used in the fluorescence measurement.
-
Quantum Yield Calculation (Relative Method): The fluorescence quantum yield (ΦX) of the sample is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solvents (this term is 1 if the same solvent is used).
-
-
Data Analysis: Integrate the area under the background-corrected emission spectra for both the sample and the standard. Plot this integrated intensity against the absorbance at the excitation wavelength for the series of dilutions. The slope of this line is the gradient (Grad) used in the calculation.
Visualizations: Workflows and Mechanisms
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Photoisomerization Cycle of this compound
The central feature of this compound is its reversible photoisomerization between the trans and cis states, driven by specific wavelengths of visible light.
References
Commercial Sourcing and Synthesis of High-Purity Thioindigo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of high-purity thioindigo, along with detailed methodologies for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who require high-purity this compound for their work.
Commercial Suppliers of High-Purity this compound
High-purity this compound is available from a number of commercial chemical suppliers. While many suppliers list this compound in their catalogs, the stated purity and the level of accompanying analytical data can vary. For research and development purposes, particularly in drug development, sourcing from suppliers who provide comprehensive Certificates of Analysis (CoA) with detailed impurity profiles is crucial. The following table summarizes some of the key commercial suppliers of this compound.
| Supplier | Product Name/Grade | Purity | CAS Number | Additional Information |
| Smolecule | This compound | >98% | 522-75-8 | Soluble in DMSO. Recommended storage at 0-4°C for short term and -20°C for long term. |
| Sigma-Aldrich | This compound | 97% | 522-75-8 | Available through Aldrich partners. |
| Blue Tiger Scientific | This compound Dye | Biotechnology Grade | 522-75-8 | Stated as "highly pure". Products are for in vitro research use only (RUO). |
| Molecular Depot | This compound Dye | Biotechnology Grade | 522-75-8 | Stated as "highly pure". Products are for in vitro research use only (RUO). |
| Chem-Impex | This compound | CI 73300 | 522-75-8 | Appearance is described as orange to brown to dark purple powder/crystal. |
| TCI America | This compound | - | 522-75-8 | Available through distributors like Fisher Scientific. |
Note: Purity claims should always be verified by reviewing the lot-specific Certificate of Analysis provided by the supplier. "Biotechnology grade" suggests high purity, but quantitative data should be requested.
Synthesis of High-Purity this compound
The most common and well-established synthetic route to this compound proceeds from thiosalicylic acid and chloroacetic acid. This synthesis involves the formation of an intermediate, 3-hydroxythionaphthene, which is subsequently oxidized to this compound.[1]
Signaling Pathway for this compound Synthesis
Caption: Synthetic pathway from Thiosalicylic Acid to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesis of procedures described in the chemical literature, including patented methods that report high yields and purity.[2][3]
Part 1: Synthesis of 3-Hydroxythionaphthene
-
Alkylation: In a well-ventilated fume hood, dissolve thiosalicylic acid in an aqueous solution of sodium hydroxide (B78521).
-
Slowly add a solution of chloroacetic acid while maintaining the temperature of the reaction mixture.
-
Stir the reaction mixture until the alkylation is complete. The resulting thioether is then cyclized.
-
Cyclization: The thioether intermediate is cyclized to form 2-hydroxythianaphthene. This can be achieved through various methods described in the literature, often involving the use of a dehydrating agent or heating.[1]
Part 2: Oxidation of 3-Hydroxythionaphthene to this compound
-
Dissolution: Dissolve 1 mole of 3-hydroxythionaphthene in a 1.5 molar equivalent of a 5-20% aqueous sodium hydroxide solution.
-
Oxidation: Cool the solution to between 0°C and 20°C.
-
Slowly add an aqueous solution of at least 1 molar equivalent of an alkali metal or ammonium (B1175870) peroxodisulfate (e.g., sodium persulfate) dropwise to the cooled solution. The reaction temperature should be maintained between -20°C and +50°C, with a preferred range of 0°C to 20°C.
-
Precipitation and Isolation: The this compound product will precipitate out of the solution as a colored solid.
-
Continue stirring the suspension for a period to ensure complete reaction.
-
Filter the crude this compound, wash it with water until the filtrate is neutral, and then dry the product. This process is reported to yield this compound in high yield and excellent purity.[3]
Purification of this compound
For applications requiring the highest purity, the synthesized or commercially sourced this compound should be further purified. Vacuum sublimation is a highly effective method for purifying volatile solids like this compound, as it can yield materials with purities often exceeding 99.9%.[4]
Experimental Protocol: Purification by Vacuum Sublimation
-
Apparatus Setup: Assemble a vacuum sublimation apparatus, which typically consists of a vessel to hold the crude this compound, a heating source (e.g., a heating mantle), and a cold finger or a cooled surface for the sublimate to deposit on.
-
Loading: Place the crude this compound powder into the bottom of the sublimation vessel.
-
Vacuum Application: Evacuate the apparatus to a pressure of 1-9 × 10⁻⁴ torr. A low pressure is crucial as it reduces the sublimation temperature, which is beneficial for thermally sensitive compounds.
-
Heating: Gently and gradually heat the vessel containing the crude this compound. The temperature should be carefully controlled to be below the melting point of this compound (280°C) but sufficient to induce sublimation.
-
Sublimation and Deposition: As the this compound sublimes, it will transition directly from a solid to a gas. The gaseous this compound will then deposit as highly pure crystals on the cooled surface of the cold finger. Non-volatile impurities will remain in the heating vessel.
-
Collection: After the sublimation is complete, carefully cool the apparatus to room temperature before venting to atmospheric pressure. The purified this compound crystals can then be scraped from the cold finger.
Experimental Workflow for this compound Purification and Analysis
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN1178233A - Method for synthesis of this compound dyes - Google Patents [patents.google.com]
- 3. US4229583A - Process for preparing thio-indigo dyestuffs - Google Patents [patents.google.com]
- 4. Matrix Sublimation via In-House Developed Sublimation Apparatus [protocols.io]
Methodological & Application
Application Notes and Protocols for the Synthesis of Thioindigo
This document provides a detailed, step-by-step protocol for the laboratory synthesis of Thioindigo, a synthetic organosulfur dye. The described method is based on the classic multi-step synthesis starting from 2-mercaptobenzoic acid (thiosalicylic acid), a common and well-documented route. This protocol is intended for researchers in organic chemistry, materials science, and drug development.
Overall Reaction Scheme:
The synthesis proceeds through four main steps:
-
S-Alkylation: Reaction of 2-mercaptobenzoic acid with chloroacetic acid to form (2-carboxyphenyl)thioacetic acid.
-
Cyclization: Intramolecular condensation of (2-carboxyphenyl)thioacetic acid to yield 3-hydroxy-1-benzothiophene-2-carboxylic acid.
-
Decarboxylation: Removal of the carboxyl group to form the key intermediate, 3-hydroxy-1-benzothiophene (thioindoxyl).
-
Oxidative Dimerization: Oxidation of thioindoxyl to afford the final product, this compound.
Data Presentation: Reagents and Materials
The following table summarizes the quantitative data for the key reagents required for the synthesis.
| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equiv. | Quantity |
| 1 | 2-Mercaptobenzoic Acid | C₇H₆O₂S | 154.19 | 1.0 | 15.4 g |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 1.1 | 10.4 g | |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 3.0 | 12.0 g | |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed | |
| 2 | (2-Carboxyphenyl)thioacetic Acid | C₉H₈O₄S | 212.22 | 1.0 | 21.2 g |
| Acetic Anhydride (B1165640) | C₄H₆O₃ | 102.09 | ~5.0 | 48 mL | |
| Sodium Acetate (B1210297) (anhydrous) | C₂H₃NaO₂ | 82.03 | 0.5 | 4.1 g | |
| 3 | 3-Hydroxy-1-benzothiophene-2-carboxylic acid | C₉H₆O₃S | 194.21 | 1.0 | 19.4 g |
| Quinoline (B57606) | C₉H₇N | 129.16 | - | ~50 mL | |
| Copper Powder | Cu | 63.55 | catalytic | ~0.5 g | |
| 4 | 3-Hydroxy-1-benzothiophene | C₈H₆OS | 150.19 | 1.0 | 15.0 g |
| Potassium Ferricyanide (B76249) | K₃[Fe(CN)₆] | 329.24 | 2.2 | 72.4 g | |
| Sodium Hydroxide | NaOH | 40.00 | ~2.0 | 8.0 g |
Experimental Protocols
Safety Precaution: This synthesis involves corrosive acids, bases, and volatile organic solvents. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step 1: Synthesis of (2-Carboxyphenyl)thioacetic Acid
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (12.0 g, 0.30 mol) in 150 mL of deionized water.
-
Addition of Thiol: To the cooled sodium hydroxide solution, add 2-mercaptobenzoic acid (15.4 g, 0.10 mol) in portions. Stir until a clear solution is obtained.
-
Alkylation: In a separate beaker, dissolve chloroacetic acid (10.4 g, 0.11 mol) in 50 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Heat the mixture in a water bath at 80-90°C for 2 hours.
-
Precipitation: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of (2-carboxyphenyl)thioacetic acid will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it in a vacuum oven at 60°C. The expected yield is typically high.
Step 2: Synthesis of 3-Hydroxy-1-benzothiophene-2-carboxylic Acid
-
Reaction Setup: Place the dried (2-carboxyphenyl)thioacetic acid (21.2 g, 0.10 mol) and anhydrous sodium acetate (4.1 g, 0.05 mol) into a 250 mL round-bottom flask.
-
Cyclization: Add acetic anhydride (48 mL, ~0.50 mol) to the flask. Equip the flask with a reflux condenser and a calcium chloride drying tube.
-
Heating: Heat the mixture gently under reflux in an oil bath at approximately 130-140°C for 1 hour. The solid should dissolve, and the solution will typically darken.
-
Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into 500 mL of cold water while stirring vigorously to hydrolyze the excess acetic anhydride.
-
Isolation: The cyclized product will precipitate as a solid. Collect the crude product by vacuum filtration, wash it with copious amounts of water until the filtrate is neutral, and then dry it.
Step 3: Synthesis of Thioindoxyl (3-Hydroxy-1-benzothiophene)
-
Decarboxylation Setup: In a 100 mL round-bottom flask, suspend the dried 3-hydroxy-1-benzothiophene-2-carboxylic acid (19.4 g, 0.10 mol) in quinoline (~50 mL). Add a catalytic amount of copper powder (~0.5 g).
-
Heating: Heat the mixture in an oil bath at 230-240°C until the evolution of carbon dioxide ceases (typically 1-2 hours).
-
Isolation: Cool the reaction mixture and pour it into an excess of dilute hydrochloric acid (~400 mL of 2 M HCl) to neutralize the quinoline.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude thioindoxyl can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.
Step 4: Synthesis of this compound
-
Dissolution: In a 1 L beaker, dissolve 3-hydroxy-1-benzothiophene (15.0 g, 0.10 mol) in 200 mL of a 1 M sodium hydroxide solution. The solution should be stirred until the thioindoxyl is fully dissolved, forming the sodium salt.
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium ferricyanide (72.4 g, 0.22 mol) in 300 mL of water.[1]
-
Oxidation: While stirring the thioindoxyl solution vigorously, add the potassium ferricyanide solution dropwise over approximately 1 hour.[2] The reaction is often exothermic. Maintain the temperature below 30°C using an ice bath if necessary. A deep red precipitate of this compound will form immediately.
-
Reaction Completion: Continue stirring for an additional 2 hours at room temperature to ensure the reaction goes to completion.
-
Isolation and Purification: Collect the red this compound precipitate by vacuum filtration. Wash the solid extensively with water to remove any remaining ferricyanide and ferrocyanide salts, followed by a wash with ethanol. Dry the final product in a vacuum oven. The product is a stable, red solid.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the this compound synthesis protocol.
Figure 1: Workflow for the four-step synthesis of this compound.
References
Application Note: Experimental Protocols for Studying Thioindigo Photoisomerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thioindigo and its derivatives are a robust class of photoswitchable molecules that undergo reversible trans-cis isomerization upon irradiation with visible light. The trans isomer is typically the more thermodynamically stable form, which can be converted to the cis isomer using green light. The reverse process is often achieved with blue light.[1] This precise control over molecular geometry using light has positioned this compound-based compounds as key components in the development of light-responsive materials, molecular machines, and photopharmacology. This document provides an overview of the essential experimental setups and protocols for characterizing the photoisomerization of this compound derivatives.
Core Concepts of Photoisomerization
-
Photoisomerization: A light-induced reversible transformation between two isomers (in this case, trans and cis) that possess different absorption spectra.
-
Photostationary State (PSS): Upon continuous irradiation at a specific wavelength, a dynamic equilibrium is reached where the rate of forward isomerization equals the rate of the reverse reaction. The resulting ratio of isomers is known as the photostationary state.
-
Quantum Yield (Φ): A measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event (e.g., trans to cis isomerization) for each photon absorbed.[2] Determining the quantum yield is critical for evaluating the performance of a photoswitch.[2]
Data Presentation: Photophysical Properties
The efficiency and spectral properties of this compound photoisomerization are highly dependent on the molecular structure and the solvent environment. The following table summarizes key quantitative data for representative this compound derivatives.
| Compound | Solvent | Isomer | λmax (nm) | Quantum Yield (Φ) | Reference |
| This compound bismethacrylate | Dioxane | trans | 540 | - | [1] |
| cis | 490 | - | [1] | ||
| 6,6′-Di-isopropoxythis compound | Toluene | trans | - | Φt→c = 0.25 | [3] |
| cis | - | Φc→t = 0.20 | [3] | ||
| 6,6′-Di-isopropoxythis compound | Epoxy Matrix (30°C) | trans | - | Φt→c = 0.12 | [3] |
| cis | - | Φc→t = 0.04 | [3] |
Experimental Protocols
Protocol 1: Steady-State Analysis using UV-Vis Spectroscopy
This protocol describes the fundamental method for observing the reversible photoisomerization and determining the absorption spectra of the trans and cis isomers.
Objective: To monitor the spectral changes during trans↔cis isomerization and identify the absorption maxima (λmax) and isosbestic points.
Materials & Equipment:
-
This compound derivative
-
Spectroscopic grade solvent (e.g., THF, Chloroform, Toluene)
-
Quartz cuvette (1 cm path length)
-
UV-Vis Spectrophotometer
-
Calibrated light sources (e.g., LEDs or filtered lamps) for irradiation (e.g., ~540 nm for trans→cis and ~470 nm for cis→trans).[1]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent. The concentration should yield a maximum absorbance of ~1 in the ground state (trans isomer) to ensure linearity.
-
Initial Spectrum: Record the absorption spectrum of the solution before irradiation. This spectrum represents the pure trans isomer (or the thermally equilibrated state).
-
trans → cis Isomerization: Irradiate the sample in the cuvette with a light source corresponding to the λmax of the trans isomer (e.g., 540 nm).[1]
-
Spectral Monitoring: Record the absorption spectrum at regular intervals during irradiation until no further spectral changes are observed. This indicates that the photostationary state (PSS) has been reached.
-
Isosbestic Point Identification: Note the wavelength(s) at which the absorbance remains constant throughout the isomerization process. This is the isosbestic point, indicating a clean conversion between two species.[1]
-
cis → trans Isomerization: Irradiate the sample at the PSS with a light source corresponding to the λmax of the cis isomer (e.g., 470 nm) to observe the reverse isomerization back to the initial state.[1]
-
Cyclic Fatigue Measurement: Repeat steps 3-6 for multiple cycles (e.g., 10 or more) to assess the photostability and fatigue resistance of the photoswitch.[1]
Protocol 2: Quantum Yield Determination
This protocol outlines the procedure for quantifying the efficiency of the photoisomerization process.
Objective: To calculate the photoisomerization quantum yields (Φt→c and Φc→t).
Materials & Equipment:
-
All equipment from Protocol 1
-
Calibrated photometer or chemical actinometer to determine the photon flux of the light source.
Methodology: The quantum yield is determined by measuring the initial rate of isomerization upon light exposure, where the photon flux and the amount of light absorbed by the sample are known. The process involves monitoring the change in absorbance at a specific wavelength as a function of irradiation time.[2]
Procedure:
-
Determine Photon Flux (I0): Accurately measure the photon flux (in einsteins s⁻¹ cm⁻²) of the irradiation source at the desired wavelength using a calibrated power meter or a standard chemical actinometry procedure.
-
Prepare Sample: Prepare a fresh, optically dilute solution of the trans isomer.
-
Initial Rate Measurement:
-
Record the initial absorbance (A0) at a monitoring wavelength (typically the λmax of the trans isomer).
-
Irradiate the sample for a short, defined period (Δt) while stirring to ensure homogeneity. The conversion should be kept low (<10%) to simplify the kinetics.
-
Immediately record the absorbance (At) after irradiation.
-
-
Calculation: The quantum yield (Φ) can be calculated using the following relationship, which relates the change in concentration to the number of photons absorbed:
-
The change in concentration of the isomer is determined from the change in absorbance using the Beer-Lambert law (ΔA = Δε ⋅ l ⋅ Δc).
-
The number of photons absorbed is calculated from the incident photon flux, the irradiation time, the sample area, and the fraction of light absorbed by the sample.
-
A detailed guide and software for fitting the data to kinetic models can be found in specialized literature.[2]
-
-
Repeat for Reverse Reaction: The same procedure is followed to determine Φc→t, starting from a solution enriched in the cis isomer (prepared by irradiating to the PSS).
Protocol 3: Transient Absorption Spectroscopy
This advanced technique provides mechanistic insights into the ultrafast processes that occur immediately after light absorption.
Objective: To identify and characterize the lifetimes of excited states (singlet and triplet) and intermediate species involved in the isomerization pathway.
Methodology: Transient absorption (TA) spectroscopy employs a "pump-probe" setup.[4] An ultrashort, high-intensity "pump" pulse excites the sample. A second, weaker "probe" pulse, delayed in time relative to the pump, passes through the sample, and its absorption is measured. By varying the delay time, a series of time-resolved difference spectra (ΔA) are generated, mapping the evolution of the excited states.[3][4]
Equipment:
-
Femtosecond or nanosecond laser system (e.g., Ti:Sapphire laser with an optical parametric amplifier)
-
Pump-probe spectrometer setup
-
Detector (e.g., CCD or photodiode array)
-
Sample cell with stirring or flow system to ensure a fresh sample for each laser shot.
Procedure:
-
Sample Preparation: Prepare a solution of the this compound derivative with an absorbance of 0.3-0.5 at the pump wavelength in a 1-2 mm path length cuvette. The solution should be purged with an inert gas (e.g., argon) if triplet states are being investigated to avoid quenching by oxygen.
-
Data Acquisition:
-
Select a pump wavelength that excites the ground state of the isomer of interest (e.g., 750 nm for the E-isomer of some derivatives).[3]
-
The probe is typically a broadband white-light continuum pulse.
-
Record transient absorption spectra at various time delays, from femtoseconds to nanoseconds, after the pump pulse.
-
-
Data Analysis:
-
The resulting data is a 3D map of ΔA versus wavelength and time.
-
Global analysis of this data allows for the identification of distinct spectral components (e.g., ground-state bleaching, excited-state absorption, product formation) and their associated lifetimes.[3] This provides direct evidence for the isomerization mechanism, such as whether it proceeds through a singlet or triplet excited state.[3]
-
Mandatory Visualizations
// Transitions Trans -> Excited [color="#34A853", label="hv (Green Light)"]; Excited -> Cis [label="Isomerization", style=dashed]; Excited -> Trans [label="Relaxation", style=dashed]; Cis -> Excited [color="#4285F4", label="hv (Blue Light)"]; Cis -> Trans [label="Thermal Relaxation", color="#EA4335"]; } dot Caption: The photoisomerization pathway of this compound.
// Nodes A [label="Prepare Sample\n(this compound in Solvent)"]; B [label="Measure Initial Spectrum\n(trans Isomer)", shape=parallelogram, fillcolor="#FFFFFF"]; C [label="Irradiate with Green Light\n(e.g., 540 nm)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Monitor Spectra until\nPhotostationary State (PSS1)", shape=parallelogram, fillcolor="#FFFFFF"]; E [label="Irradiate with Blue Light\n(e.g., 470 nm)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Monitor Spectra until\nReturn to Initial State (PSS2)", shape=parallelogram, fillcolor="#FFFFFF"]; G [label="Analyze Data:\nλmax, Isosbestic Points,\nReversibility", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; F -> C [label="Repeat for\nCyclic Studies"]; } dot Caption: Workflow for UV-Vis spectroscopic analysis.
References
- 1. Visible light-induced switching of soft matter materials properties based on this compound photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochromic Indigoids. III: A Photochromic Element Based on the cis–trans Photoisomerization of a this compound Dye [opg.optica.org]
- 4. Excited-State Dynamics of All the Mono-cis and the Major Di-cis Isomers of β-Apo-8′-Carotenal as Revealed by Femtosecond Time-Resolved Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating Thioindigo into Polymer Matrices for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioindigo and its derivatives are a class of organic photoswitches that undergo reversible isomerization between their trans and cis forms upon irradiation with visible light. This unique property allows for the dynamic control of material properties at the molecular level. However, the inherent low solubility of this compound in common organic solvents and polymer matrices has historically limited its practical applications.[1][2][3] Recent advancements have demonstrated that the covalent incorporation of this compound moieties into polymer backbones can overcome this limitation, paving the way for the development of novel photoresponsive materials.[1][2][3]
These "smart" polymers, which can change their properties in response to light, hold immense promise for a variety of applications, including targeted drug delivery, tissue engineering, and the development of soft actuators.[4] For instance, the light-induced modulation of hydrogel stiffness can be harnessed to control cell behavior or trigger the release of encapsulated therapeutics.[5][6] This document provides detailed protocols for the synthesis and characterization of this compound-containing polymers and explores their potential applications in research and drug development.
Key Applications
-
Photoresponsive Hydrogels: Covalently incorporating this compound into hydrogel networks enables the modulation of their mechanical properties, such as stiffness, using visible light.[5][6] This can be applied in cell culture systems to study the effects of mechanical cues on cell behavior or to create materials for soft robotics.
-
Controlled Drug Delivery: The conformational changes in this compound can be utilized to trigger the release of encapsulated drugs from a polymer matrix.[4][7][8] Light can act as an external trigger to release therapeutics at a specific time and location, minimizing off-target effects.
-
Smart Materials: The ability to reversibly alter material properties with light opens up possibilities for creating photo-switchable membranes, sensors, and other advanced functional materials.[9]
Quantitative Data Summary
The photoresponsive behavior of this compound-containing polymers is characterized by specific wavelengths of light that induce isomerization and result in measurable changes in the material's properties.
| Parameter | Value | Conditions | Reference |
| trans to cis Isomerization Wavelength (λmax) | 540 nm (Green Light) | This compound bismethacrylate in solution | [1] |
| cis to trans Isomerization Wavelength (λmax) | 490 nm (Blue Light) | This compound bismethacrylate in solution | [1] |
| Hydrogel Softening Wavelength | 540 nm (Green Light) | Chemically crosslinked PEG-based hydrogels | [5] |
| Hydrogel Stiffening Wavelength | 470 nm (Blue Light) | Chemically crosslinked PEG-based hydrogels | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound Bismethacrylate Monomer
This protocol describes a general approach to synthesize a polymerizable this compound monomer, which can then be incorporated into a polymer chain. The synthesis of this compound itself can be achieved through various methods, such as heating acetic acid and thiosalicylic acid in the presence of a catalytic oxidant.[10] The subsequent functionalization to a bismethacrylate linker is a key step to enable polymerization.[1][3][11]
Materials:
-
This compound precursor (e.g., with hydroxyl functional groups)
-
Methacryloyl chloride
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the this compound precursor and TEA in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the mixture in an ice bath.
-
Slowly add methacryloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound bismethacrylate monomer.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound-Containing Polymer via Thiol-Ene Polymerization
This protocol outlines the incorporation of the this compound bismethacrylate monomer into a polymer backbone via a radical-initiated thiol-ene step-growth polymerization.[1][3][11]
Materials:
-
This compound bismethacrylate monomer
-
Dithiol-terminated polyethylene (B3416737) glycol (PEG-dithiol) or other suitable dithiol
-
Photoinitiator (e.g., DMPA - 2,2-dimethoxy-2-phenylacetophenone)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
UV light source (e.g., 365 nm)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Precipitation solvent (e.g., diethyl ether)
Procedure:
-
In a Schlenk flask, dissolve the this compound bismethacrylate monomer, PEG-dithiol, and photoinitiator in anhydrous DMF.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Under an inert atmosphere, irradiate the solution with UV light while stirring.
-
Monitor the polymerization progress by observing the increase in viscosity of the solution.
-
After the desired polymerization time, stop the irradiation.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer several times with the precipitation solvent to remove unreacted monomers and initiator.
-
Dry the polymer under vacuum.
-
Characterize the resulting polymer using Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and NMR to confirm the incorporation of the this compound monomer.[12]
Protocol 3: Characterization of Photoresponsive Properties
This protocol describes how to characterize the photo-switching behavior of the synthesized this compound-containing polymer.
Materials:
-
This compound-containing polymer
-
UV-Vis spectrophotometer
-
Light sources with specific wavelengths (e.g., LEDs at 540 nm and 490 nm)
-
Cuvettes
-
Solvent for dissolving the polymer (e.g., DMF or water, depending on the polymer)
Procedure:
-
Dissolve a known concentration of the this compound-containing polymer in a suitable solvent.
-
Record the initial UV-Vis absorption spectrum of the solution. This will represent the trans isomer.
-
Irradiate the solution with green light (e.g., 540 nm) for a set period.
-
Record the UV-Vis spectrum again. A decrease in the absorption band corresponding to the trans isomer and an increase in the band for the cis isomer should be observed.[1]
-
Continue irradiating and recording spectra at intervals to monitor the kinetics of the trans-to-cis isomerization until a photostationary state is reached.
-
Next, irradiate the solution with blue light (e.g., 490 nm) to induce the reverse cis-to-trans isomerization.
-
Record the UV-Vis spectra at intervals to monitor the recovery of the initial spectrum.
-
Cycle between green and blue light irradiation for several cycles to assess the reversibility and fatigue resistance of the photoswitch.[1]
Visualizations
Caption: Photoisomerization of this compound in a Polymer Matrix.
Caption: Experimental Workflow for this compound Polymers.
Conclusion and Future Outlook
The covalent incorporation of this compound into polymer matrices represents a significant step forward in the development of advanced, photoresponsive materials. The protocols outlined here provide a foundation for researchers to synthesize and characterize these materials. The ability to precisely control material properties with visible light opens up exciting new avenues in drug delivery, where spatiotemporal control of therapeutic release is paramount, and in fundamental biological research, where dynamic cell culture environments can be created. Future research will likely focus on optimizing the photoswitching efficiency in complex biological media, exploring a wider range of polymer backbones to tailor material properties, and translating these innovative materials into tangible biomedical devices and therapies. The non-toxic nature of the this compound photoswitching process further enhances its potential for in vivo applications.[2][6][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Polymer Structure and Architecture on Drug Loading and Redox-triggered Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN1178233A - Method for synthesis of this compound dyes - Google Patents [patents.google.com]
- 11. Synthesis and Photophysics of this compound Diimines and Related Compounds [ouci.dntb.gov.ua]
- 12. pharmiweb.com [pharmiweb.com]
Application Notes and Protocols for Thioindigo-based Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of thioindigo-based dyes as sensitizers in Dye-Sensitized Solar Cells (DSSCs). It includes a compilation of performance data, step-by-step procedures for dye synthesis, DSSC fabrication, and characterization, along with visualizations of the underlying processes.
Introduction to this compound Sensitizers in DSSCs
This compound and its derivatives are a class of organic dyes that have garnered interest as sensitizers in DSSCs due to their strong absorption in the visible region, high molar extinction coefficients, and tunable electrochemical properties. These characteristics make them promising candidates for efficient light harvesting and electron transfer in photovoltaic devices. The molecular structure of this compound dyes can be readily modified with donor and acceptor moieties to optimize their optical and electrochemical properties for enhanced solar cell performance. Co-sensitization strategies, where this compound dyes are used in conjunction with other dyes, have also been explored to broaden the spectral response and improve overall power conversion efficiency.
Performance of this compound-based Dye-Sensitized Solar Cells
The following table summarizes the key performance parameters of various this compound-based dyes reported in the literature. This data provides a comparative overview of their effectiveness as sensitizers in DSSCs.
| Dye Name/Reference | Donor Group | Anchoring Group | λmax (nm) (on TiO2) | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| Dye 1 [1] | Phenothiazine (B1677639) | Acrylic Acid | 523 | 2.34 | - | - | - |
| Dye 2 [1] | Phenothiazine | Cyanoacrylic Acid | 527 | 3.07 | - | - | - |
| This compound Dye [2] | - | Cyanoacrylic Acid | 516.8 | 4.09 | - | - | - |
| This compound Dye 1 [3] | - | - | - | 6.10 | - | - | - |
| This compound Dye 2 [3] | - | Cyanoacrylic Acid | - | 6.45 | - | - | - |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative this compound dye, the fabrication of a DSSC using this dye, and the characterization of its photovoltaic performance.
Synthesis of a Representative this compound Dye with a Cyanoacrylic Acid Anchor
This protocol describes a plausible synthesis route for a this compound-based dye featuring a donor group and a cyanoacrylic acid anchoring group, based on common organic synthesis techniques mentioned in the literature[3].
3.1.1. Materials and Reagents
-
Starting materials for the this compound core (e.g., substituted thiophenol derivatives)
-
Appropriate donor group precursor with a reactive site
-
Bromine
-
n-Butyllithium (n-BuLi)
-
Copper powder
-
Cyanoacetic acid
-
Anhydrous solvents (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
3.1.2. Synthesis Procedure
-
Synthesis of the this compound Core:
-
The synthesis of the this compound core can be achieved through various methods. A common approach involves the oxidation of thioindoxyl derivatives.
-
Alternatively, an Ullmann coupling reaction can be employed to form the central C=C bond of the this compound structure from appropriate halogenated precursors in the presence of copper powder at elevated temperatures[3].
-
-
Introduction of the Donor Group:
-
A donor group, such as a phenothiazine unit, can be introduced to the this compound core via a nucleophilic aromatic substitution or a cross-coupling reaction. This step is crucial for tuning the electronic properties of the dye.
-
-
Formylation of the Donor-Thioindigo Intermediate:
-
A formyl group (-CHO) is introduced to the donor-functionalized this compound molecule, typically at a position suitable for extending the conjugation and attaching the anchoring group. This can be achieved using a Vilsmeier-Haack reaction (POCl3, DMF).
-
-
Knoevenagel Condensation to Introduce the Anchoring Group:
-
The formylated intermediate is reacted with cyanoacetic acid in the presence of a basic catalyst like piperidine in a solvent such as acetonitrile.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the product is precipitated by adding a non-polar solvent or water.
-
The crude product is collected by filtration, washed, and dried.
-
-
Purification:
-
The synthesized this compound dye is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol) to obtain the final product with high purity.
-
The purified dye is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.
-
Fabrication of a this compound-based Dye-Sensitized Solar Cell
This protocol outlines the fabrication of a DSSC using the synthesized this compound dye.
3.2.1. Materials and Equipment
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., Degussa P25)
-
Synthesized this compound dye
-
Anhydrous ethanol (B145695) and acetonitrile
-
Iodide-based electrolyte solution (e.g., 0.05 M I₂, 0.1 M LiI, 0.6 M 1,2-dimethyl-3-propylimidazolium iodide, and 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile)
-
Platinum (Pt) precursor solution (e.g., H₂PtCl₆ in isopropanol) or Pt-coated counter electrodes
-
Surfactant (e.g., Triton X-100)
-
Doctor blade or screen printer
-
Hot plate and furnace
-
Ultrasonic bath
-
Spacers (e.g., 25 µm thick Surlyn)
-
Binder clips
3.2.2. Fabrication Procedure
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Prepare a TiO₂ paste by grinding TiO₂ powder with a small amount of acetic acid and a surfactant (e.g., Triton X-100) to form a uniform paste.
-
Deposit a thin layer of the TiO₂ paste onto the conductive side of an FTO substrate using the doctor-blade technique.
-
Dry the film at room temperature and then sinter it in a furnace at 450-500°C for 30 minutes to ensure good particle necking and adhesion to the FTO.
-
Allow the TiO₂-coated FTO (photoanode) to cool down to room temperature.
-
-
Dye Sensitization:
-
Prepare a solution of the synthesized this compound dye (e.g., 0.3-0.5 mM) in a suitable solvent mixture (e.g., ethanol/dichloromethane).
-
Immerse the cooled TiO₂ photoanode in the dye solution and keep it in a dark, sealed container for 12-24 hours to ensure complete dye loading.
-
After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry it in a gentle stream of air.
-
-
Preparation of the Counter Electrode:
-
Clean another FTO glass substrate as described in step 1.
-
Deposit a thin layer of a platinum catalyst by either spreading a drop of H₂PtCl₆ solution and heating it at 400°C for 15 minutes or by sputtering.
-
-
Assembly of the DSSC:
-
Place a thin spacer (e.g., Surlyn) around the TiO₂ film on the photoanode.
-
Place the Pt-coated counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at around 100°C to seal the two electrodes together with the spacer.
-
Introduce the iodide-based electrolyte into the cell through small pre-drilled holes in the counter electrode via capillary action.
-
Seal the holes with a small piece of Surlyn and a coverslip to prevent electrolyte leakage.
-
Use binder clips to hold the cell together during measurement.
-
Characterization of the DSSC
3.3.1. Equipment
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat or a source meter
-
Monochromator with a light source (e.g., Xenon lamp)
-
Calibrated silicon photodiode
3.3.2. Current-Voltage (J-V) Measurement
-
Place the assembled DSSC under the solar simulator.
-
Connect the photoanode (working electrode) and the counter electrode to the potentiostat.
-
Measure the current density as a function of the applied voltage, typically from a reverse bias to a forward bias.
-
From the J-V curve, determine the short-circuit current density (Jsc), the open-circuit voltage (Voc), the fill factor (FF), and the power conversion efficiency (PCE) using the following equations:
-
FF = (Jmax × Vmax) / (Jsc × Voc)
-
PCE (%) = (Jsc × Voc × FF) / Pin × 100 where Jmax and Vmax are the current density and voltage at the maximum power point, and Pin is the incident light power density.
-
3.3.3. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement
-
Illuminate the DSSC with monochromatic light from the monochromator.
-
Measure the short-circuit current generated by the cell at different wavelengths.
-
Measure the power of the monochromatic light at each wavelength using a calibrated silicon photodiode.
-
Calculate the IPCE using the following formula:
-
IPCE (%) = (1240 × Jsc(λ)) / (λ × Pin(λ)) × 100 where Jsc(λ) is the short-circuit current density at a specific wavelength λ, and Pin(λ) is the incident power density at that wavelength.
-
Visualizations
Experimental Workflow for DSSC Fabrication and Characterization
References
Application Notes and Protocols for Growing Thioindigo Single Crystals for X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for growing high-quality single crystals of Thioindigo suitable for X-ray diffraction analysis. This compound, a derivative of indigo, is of interest for its potential applications in organic electronics and as a photoswitchable molecule. The production of high-purity single crystals is essential for accurate structural elucidation and the investigation of its solid-state properties.
Introduction
This compound (C₁₆H₈O₂S₂) is known to exist in at least two polymorphic forms, commonly referred to as polymorph I and polymorph II. The ability to grow single crystals of a specific polymorph is crucial for structure-property relationship studies. This guide outlines two primary methods for crystal growth: Physical Vapor Transport (PVT) and a solution-based slow evaporation technique. The choice of method will depend on the available equipment and the desired crystal size and quality. Prior to any crystal growth attempt, it is imperative to use highly purified this compound powder to minimize defects and twinning in the resulting crystals.
Data Presentation: Crystallographic Data of this compound Polymorphs
Summarized below are the crystallographic data for the two known polymorphs of this compound.
| Parameter | This compound I | This compound II |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 7.91(3) | 3.981(3) |
| b (Å) | 3.97(2) | 20.65(2) |
| c (Å) | 20.41(3) | 7.930(7) |
| β (°) | 93.0 | 98.84(5) |
| Z | 2 | 2 |
Experimental Protocols
Protocol 1: Physical Vapor Transport (PVT)
The PVT method is a highly effective technique for growing high-purity single crystals of organic compounds that can be sublimed without decomposition.
Materials and Equipment:
-
High-purity this compound powder (pre-purified by sublimation)
-
Quartz ampoule (e.g., 20 cm length, 2 cm diameter)
-
Two-zone tube furnace
-
Vacuum pump capable of reaching < 10⁻⁵ mbar
-
Inert gas (e.g., high-purity Argon)
-
Temperature controller for each furnace zone
-
Schlenk line for handling inert gas and vacuum
Procedure:
-
Purification of this compound Powder:
-
Place commercially available this compound powder in a sublimation apparatus.
-
Heat the powder under vacuum to sublimate and collect the purified material on a cold finger. This step is crucial to remove non-volatile impurities.
-
-
Ampoule Preparation:
-
Clean the quartz ampoule thoroughly with aqua regia, followed by rinsing with deionized water and high-purity acetone.
-
Dry the ampoule in an oven at 120 °C for several hours and then allow it to cool under a stream of inert gas.
-
-
Loading the Ampoule:
-
Place approximately 50-100 mg of pre-purified this compound powder at one end of the quartz ampoule (the source zone).
-
Evacuate the ampoule to a pressure of 10⁻⁵ to 10⁻⁶ mbar and then backfill with high-purity argon to a pressure of 20-50 mbar.
-
Seal the ampoule under this inert atmosphere.
-
-
Crystal Growth:
-
Place the sealed ampoule in a two-zone horizontal tube furnace.
-
Position the end of the ampoule containing the this compound powder in the hotter zone (source zone) and the empty end in the cooler zone (growth zone).
-
Slowly heat the source zone to a temperature in the range of 250-280 °C.
-
Establish a temperature gradient between the two zones, with the growth zone being approximately 20-40 °C cooler than the source zone. A typical temperature for the growth zone would be 210-260 °C.
-
Maintain these conditions for 24-72 hours. This compound will sublime from the source zone and deposit as single crystals in the growth zone.
-
-
Crystal Harvesting:
-
After the growth period, slowly cool the furnace to room temperature over several hours to avoid thermal shock to the crystals.
-
Carefully remove the ampoule from the furnace and break it open in a controlled environment (e.g., a glove box or a fume hood) to harvest the single crystals.
-
Protocol 2: Solution-Based Slow Evaporation
This method is suitable when PVT equipment is unavailable and relies on the slow evaporation of a solvent from a saturated solution of this compound. Due to the low solubility of this compound in common organic solvents, a high-boiling point solvent in which it has some solubility is required.[1][2]
Materials and Equipment:
-
High-purity this compound powder
-
Small glass vials (e.g., 2-5 mL) with loose-fitting caps (B75204) or covers (e.g., aluminum foil with pinholes)
-
A suitable solvent (e.g., Dimethyl Sulfoxide (DMSO), Nitrobenzene, or Chloroform)[1]
-
Heating plate
-
A quiet, vibration-free location
Procedure:
-
Solvent Selection and Solution Preparation:
-
Test the solubility of a small amount of this compound in the chosen solvent. DMSO is a good starting point due to its high boiling point and ability to dissolve many organic compounds.
-
Prepare a nearly saturated solution of this compound by dissolving a small amount of the powder (e.g., 5-10 mg) in the solvent (e.g., 1-2 mL) in a clean vial. Gentle heating may be required to facilitate dissolution.
-
-
Filtration:
-
If any solid impurities are visible, filter the warm solution through a pre-warmed pipette with a small cotton or glass wool plug into a clean vial to remove any undissolved material that could act as unwanted nucleation sites.
-
-
Crystal Growth:
-
Cover the vial with a cap that is not airtight, or with aluminum foil punctured with a few small holes. This allows for very slow evaporation of the solvent.
-
Place the vial in a location where it will not be disturbed by vibrations and where the temperature is stable.
-
Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.
-
-
Crystal Harvesting:
-
Once crystals of a suitable size have formed, carefully remove them from the solution using a pipette or a small spatula.
-
Gently wash the crystals with a small amount of a solvent in which this compound is poorly soluble (e.g., ethanol (B145695) or methanol) to remove any residual mother liquor and allow them to air dry.
-
Visualizations
Caption: Workflow for growing this compound single crystals via Physical Vapor Transport (PVT).
Caption: Workflow for growing this compound single crystals via Slow Evaporation from solution.
References
Application Notes and Protocols: Functionalization of Thioindigo for Improved Water Solubility
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of thioindigo, a potent photoswitchable molecule, to enhance its solubility in aqueous media. Improved water solubility is a critical prerequisite for the application of this compound derivatives in biological systems, including in the fields of photopharmacology and drug development. The following sections detail the primary strategies for solubilization, provide step-by-step experimental protocols, and present quantitative data on the achieved solubility.
Introduction to this compound and the Need for Functionalization
This compound is a robust, visible-light-responsive photoswitch that can be reversibly isomerized between its trans and cis forms using light of different wavelengths. This property allows for precise spatiotemporal control over molecular processes, making this compound an attractive scaffold for the development of photoswitchable drugs and smart materials. However, the planar, aromatic structure of the this compound core renders it highly lipophilic and practically insoluble in water, which severely limits its utility in biological research and therapeutic applications.
To overcome this limitation, the this compound scaffold can be chemically modified by introducing hydrophilic functional groups. The primary strategies for enhancing the water solubility of this compound include:
-
Sulfonation: The introduction of sulfonic acid or sulfonamide groups is a highly effective method for dramatically increasing the aqueous solubility of aromatic compounds.
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains is a well-established technique to improve the solubility, biocompatibility, and pharmacokinetic profile of small molecules and biologics.
-
Incorporation into Polymers: Covalently inserting this compound moieties into the backbone of a hydrophilic polymer can render the entire macromolecule water-soluble.
These functionalization approaches are detailed in the subsequent sections with accompanying experimental protocols.
Data Presentation: Solubility of Functionalized this compound Derivatives
The following table summarizes the water solubility of this compound and its functionalized derivatives.
| Compound | Functionalization Strategy | Water Solubility | Reference |
| This compound | None | Insoluble | [1] |
| This compound-5,5'-disulfonate | Sulfonation | In the micromolar range (1-5 µM) | [2] |
| Indigotindisulfonic acid* | Sulfonation | 1 g / 100 mL | [3] |
*Note: Indigotindisulfonic acid is a sulfonated derivative of indigo (B80030), a structurally related photoswitch. This value is provided as a reference for the potential solubility achievable through sulfonation.
Experimental Protocols
This section provides detailed methodologies for the key functionalization strategies.
Sulfonation of this compound
This protocol is adapted from the sulfonation of indigo and is expected to yield the corresponding this compound-5,5'-disulfonic acid.[4]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (96%)
-
Sodium Hydroxide (NaOH), 2 M solution and pellets
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
In a fume hood, carefully add 23 mg of this compound to 16 mL of concentrated sulfuric acid (96%) in a flask equipped with a magnetic stir bar.
-
Stir the reaction mixture at 20°C for 1 hour. The solution should become homogenous.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly and carefully add 2 M NaOH solution to the cooled mixture with continuous stirring to neutralize the acid. Monitor the pH closely. The addition of NaOH is highly exothermic.
-
Continue adding 2 M NaOH until the pH of the solution reaches 7.
-
To precipitate the sodium salt of the sulfonated this compound, add NaOH pellets to the solution until the pH reaches 13-14.
-
Collect the precipitate by filtration and wash with a small amount of cold water.
-
Dry the product under vacuum to obtain the sodium salt of this compound-5,5'-disulfonic acid.
PEGylation of this compound via an Amine Linker
This protocol describes a two-step process: first, the introduction of amine functionalities to the this compound core, followed by PEGylation.
Part 1: Synthesis of this compound Diimine
This procedure introduces amine groups that can be subsequently used for PEGylation.[5]
Materials:
-
This compound
-
Amine (e.g., propylamine)
-
Metal catalyst (e.g., copper(I) iodide)
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Set up a reaction flask under an inert atmosphere.
-
To the flask, add this compound, the chosen amine, the metal catalyst, and the base in an anhydrous solvent.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup to remove the catalyst and salts.
-
Purify the product by column chromatography to obtain the this compound diamine derivative.
Part 2: PEGylation of this compound Diamine
This protocol utilizes the amine groups on the this compound diamine for conjugation with an NHS-activated PEG.
Materials:
-
This compound diamine (from Part 1)
-
mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., triethylamine (B128534) or DIPEA)
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound diamine in the anhydrous solvent in a reaction flask.
-
Add the mPEG-NHS ester to the solution (typically 1.1-1.5 equivalents per amine group).
-
Add the tertiary amine base to the reaction mixture to catalyze the reaction.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS to confirm the formation of the PEGylated product.
-
Purify the PEGylated this compound derivative by dialysis or size-exclusion chromatography to remove unreacted PEG and small molecules.
-
Lyophilize the purified product to obtain the solid PEGylated this compound.
Incorporation of this compound into a Water-Soluble Polymer
This strategy involves the synthesis of a polymerizable this compound derivative (a bismethacrylate linker) which can then be co-polymerized with hydrophilic monomers to create a water-soluble polymer.
Conceptual Workflow:
-
Functionalization of this compound: Introduce hydroxyl groups onto the this compound aromatic rings. This can be achieved through various aromatic functionalization reactions, potentially starting from a protected hydroxyphenylthioglycolic acid.
-
Esterification: React the hydroxylated this compound with methacrylic anhydride (B1165640) or methacryloyl chloride in the presence of a base to form the bismethacrylate ester.
-
Purification: Purify the this compound bismethacrylate linker using column chromatography.
-
Polymerization: The purified linker can then be used in a radical polymerization reaction (e.g., RAFT or free radical polymerization) with a hydrophilic monomer such as oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA) to generate a water-soluble this compound-containing polymer.
Visualizations
Experimental Workflow for PEGylation of this compound
Caption: Workflow for the PEGylation of this compound.
Signaling Pathway for Photoswitchable Inhibition of Microtubule Dynamics
Caption: Photoswitchable control of microtubule dynamics.
References
Time-Resolved Spectroscopy of Thioindigo's Excited States: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of time-resolved spectroscopic techniques to elucidate the excited-state dynamics of thioindigo and its derivatives. This compound-based compounds are of significant interest due to their photochromic properties, making them potential candidates for various applications, including molecular switches and photodynamic therapy. Understanding the intricate photophysical and photochemical processes that govern their function is crucial for the rational design of new and improved molecules.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from time-resolved spectroscopic studies of this compound and its derivatives in various solvent environments.
Table 1: Excited-State Lifetimes of this compound Derivatives
| Compound | Solvent | Technique | Excited State | Lifetime (ps) | Reference |
| trans-Thioindigo | Benzene | Picosecond Spectroscopy | S1 | ~25 | [1] |
| trans-Thioindigo | Methylcyclohexane | Picosecond Spectroscopy | S1 | ~30 | [1] |
| Hemithis compound (Motor 1, Isomer A) | CH2Cl2 | Femtosecond Transient Absorption | S1 | 0.33 | [2] |
| Hemithis compound (Motor 2, Isomer A) | CH2Cl2 | Femtosecond Transient Absorption | S1 | 0.12 | [2] |
| Hemithis compound (Motor 3, Isomer A) | CH2Cl2 | Femtosecond Transient Absorption | S1 | < 0.1 | [2] |
| peri-Anthracenethis compound (E-isomer) | Toluene | Femtosecond Transient Absorption | T1 | > 1 ns | [3] |
| N,N'-diacetylindigo | Various | Femtosecond Transient Absorption | S1 | 1.3 - 86 | [4] |
Table 2: Photoisomerization Quantum Yields of this compound Derivatives
| Compound | Solvent | Isomerization | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Hemithis compound (Motor 1) | CH2Cl2 | A -> B | 420 | 0.45 | [2] |
| Hemithis compound (Motor 2) | CH2Cl2 | A -> B | 420 | 0.35 | [2] |
| Hemithis compound (Motor 3) | CH2Cl2 | A -> B | 420 | 0.30 | [2] |
| peri-Anthracenethis compound | Toluene | E -> Z | 800 | 0.11 | [3] |
| peri-Anthracenethis compound | Toluene | Z -> E | 590 | 0.23 | [3] |
Experimental Protocols
Femtosecond Transient Absorption (fs-TA) Spectroscopy
This protocol outlines the general procedure for performing femtosecond transient absorption spectroscopy to investigate the ultrafast excited-state dynamics of this compound derivatives.
Objective: To measure the transient absorption spectra of a sample after photoexcitation and to determine the kinetics of excited-state decay, isomerization, and intersystem crossing.
Materials:
-
This compound derivative sample
-
Spectroscopic grade solvent (e.g., CH2Cl2, Toluene)
-
Quartz cuvette (1 mm path length)
-
Femtosecond laser system (e.g., Ti:sapphire amplifier)
-
Optical parametric amplifier (OPA) for generating pump pulses
-
White-light continuum generation setup for probe pulses
-
Spectrometer with a CCD detector
-
Delay stage for controlling the pump-probe time delay
-
Chopper for modulating the pump beam
-
Data acquisition software
Procedure:
-
Sample Preparation:
-
Dissolve the this compound derivative in the chosen solvent to an appropriate concentration, ensuring an optical density of approximately 0.3-0.5 at the excitation wavelength in the 1 mm cuvette.
-
Filter the solution to remove any scattering particles.
-
Place the solution in the quartz cuvette.
-
-
Experimental Setup:
-
The output of the femtosecond laser system (e.g., 800 nm, <100 fs pulses) is split into two beams: a pump beam and a probe beam.[5]
-
The pump beam is directed to an OPA to generate tunable excitation wavelengths (e.g., 420 nm for hemithis compound).[4]
-
The pump beam is passed through a chopper, which modulates it at a specific frequency (e.g., half the laser repetition rate).[5]
-
The probe beam is focused into a nonlinear crystal (e.g., sapphire or CaF2) to generate a broadband white-light continuum that serves as the probe pulse.[6]
-
The pump and probe beams are focused and spatially overlapped on the sample cuvette.
-
The time delay between the pump and probe pulses is controlled by a motorized delay stage in the path of the probe beam.[5]
-
After passing through the sample, the probe beam is directed into a spectrometer and detected by a CCD camera.
-
-
Data Acquisition:
-
The transient absorption spectrum is recorded at various time delays between the pump and probe pulses.
-
For each time delay, two spectra are recorded: one with the pump pulse on and one with the pump pulse blocked by the chopper.
-
The change in absorbance (ΔA) is calculated as ΔA = -log(I_pump_on / I_pump_off), where I is the intensity of the probe light.[5]
-
A two-dimensional data map of ΔA as a function of wavelength and time delay is generated.
-
-
Data Analysis:
-
The data is corrected for the chirp of the white-light continuum.
-
Global analysis or single-wavelength kinetic analysis is performed to extract the time constants for the observed dynamic processes.
-
The transient species are identified by their characteristic absorption bands.
-
Photoisomerization Quantum Yield Determination
This protocol describes the relative method for determining the photoisomerization quantum yield of a this compound derivative using a well-characterized actinometer.
Objective: To quantify the efficiency of the photoisomerization process.
Materials:
-
This compound derivative sample
-
Actinometer with a known quantum yield (e.g., ferrioxalate (B100866) for UV, azobenzene (B91143) for visible)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Light source with a monochromator or bandpass filter
-
Stirred quartz cuvettes
Procedure:
-
Sample and Actinometer Preparation:
-
Prepare solutions of the this compound derivative and the actinometer in the same solvent with identical absorbance at the irradiation wavelength (typically < 0.1 to avoid inner filter effects).[7]
-
-
Irradiation:
-
Irradiate both the sample and actinometer solutions under identical conditions (light intensity, wavelength, temperature, and stirring).[7]
-
Monitor the change in the absorption spectrum of both solutions at regular time intervals. The irradiation time should be short enough to ensure low conversion (typically < 10%) to maintain the assumption of constant light absorption.
-
-
Data Analysis:
-
Determine the initial rate of change in the concentration of the photoproduct for both the sample and the actinometer from the changes in their absorption spectra using Beer-Lambert law.
-
The photoisomerization quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_actinometer * (rate_sample / rate_actinometer) where Φ_actinometer is the known quantum yield of the actinometer, and "rate" refers to the initial rate of photoproduct formation.[7]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating this compound's excited states.
Photoisomerization Pathway of this compound
Caption: Generalized photoisomerization pathway of this compound.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Tuning the Ground and Excited State Dynamics of Hemithis compound Molecular Motors by Changing Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]
- 7. static.horiba.com [static.horiba.com]
Application Notes and Protocols for the Computational Modeling of Thioindigo's Photochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Thioindigo Photoswitches
This compound and its derivatives are a significant class of photoswitchable molecules that undergo reversible trans-cis (or E/Z) isomerization when irradiated with visible light.[1][2] This process involves a 180° rotation around the central C=C double bond, leading to substantial changes in molecular geometry and electronic properties.[2] This light-induced control makes them valuable candidates for a range of applications, including the development of molecular motors, responsive soft matter materials like hydrogels, and photobiological tools.[1][3] A key advantage of this compound-based switches is their activation by lower-energy visible light (e.g., green and blue/red light), which is often more compatible with biological systems than UV irradiation.[2][4]
Computational modeling is an indispensable tool for understanding and predicting the photochemical behavior of this compound. By simulating its properties at a molecular level, researchers can gain insights into the isomerization mechanism, rationalize experimental observations, and guide the design of new photoswitches with tailored functionalities.[5]
Computational Methodologies
The foundation for modeling this compound's photochemistry lies in quantum chemistry methods. The most prevalent and accessible approach is Density Functional Theory (DFT) for ground-state properties and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT) , for electronically excited states.[6][7]
-
DFT: Used to determine the optimized geometries of the stable trans and cis isomers, their relative energies, dipole moments, and vibrational frequencies.[8]
-
TD-DFT: The workhorse for calculating vertical excitation energies, which correspond to UV-Vis absorption spectra, and for exploring the potential energy surfaces of excited states to map the isomerization pathway.[9][10]
-
Multireference Methods: For more complex situations, especially near conical intersections (points where potential energy surfaces cross), methods like the Complete Active Space Self-Consistent Field (CASSCF) may be necessary to accurately describe the electronic structure.[11]
The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311G(d,p), def2-TZVP) is critical and can significantly impact the accuracy of the results.[1][8][12]
Key Photochemical Properties and Their Modeling
-
Absorption Spectra: TD-DFT calculations can predict the peak absorption wavelengths (λ_max) for both isomers, which is crucial for selecting the correct irradiation wavelengths for efficient photoswitching.[1]
-
Isomerization Pathway: By calculating the Potential Energy Surface (PES) along the C=C bond rotation coordinate, the energy barriers in the ground and excited states can be determined. This reveals the likely mechanism, which can involve either a direct singlet-state pathway or an indirect triplet-state pathway following intersystem crossing (ISC).[1][13]
-
Quantum Yield (Φ): While direct calculation is complex, computational models help to rationalize quantum yields by identifying competing deactivation pathways, such as fluorescence and non-radiative decay through conical intersections.[3][13] An understanding of these pathways is essential for designing molecules with high switching efficiency.
-
Solvent Effects: The surrounding solvent can influence photochemical properties. Solvation can be modeled implicitly using continuum models (like PCM) or explicitly by including solvent molecules in the calculation, which is important for systems where specific interactions like hydrogen bonding occur.[1][14]
Data Presentation: Calculated Properties of this compound
The following tables summarize key quantitative data from various computational studies on this compound and its derivatives.
Table 1: Calculated Properties of trans- and cis-Thioindigo (Data from a study using M06-2X/def2-TZVP in dichloromethane)[1]
| Property | trans-Thioindigo | cis-Thioindigo |
| Relative Gibbs Free Energy (ΔG) | 0.0 kcal/mol | +5.5 kcal/mol |
| Peak UV-Vis Absorption (λ_abs) | 487 nm | 451 nm |
| Ground State Dipole Moment (µ) | 0.0 D | 3.5 D |
Table 2: DFT-Calculated Properties of this compound Isomers (Data from a study using DFT/B3LYP/6-311G(d,p))[8]
| Property | trans-Thioindigo | cis-Thioindigo |
| HOMO-LUMO Energy Gap | 2.78 eV | 3.02 eV |
| Dipole Moment | 0.0 D | 3.44 D |
Table 3: Excited-State Relaxation Timescales for a this compound Derivative (PAT) (Data from a combined experimental and computational study)[13]
| Process | Isomer | Characteristic Time |
| S₁ → S₀ Non-radiative Decay | Z-isomer | 16 ps |
| S₁ → T₁ Intersystem Crossing (ISC) | Z-isomer | 154 ps |
| T₁ → S₀ Isomerization | Z-isomer | 31 ns |
Computational Protocols
These protocols provide a generalized workflow for the computational investigation of this compound's photochemical properties using common quantum chemistry software packages.
Protocol 1: Ground State Geometry Optimization and Frequency Analysis
Objective: To find the stable minimum-energy structures of the trans and cis isomers of this compound on the ground electronic state (S₀).
-
Build Initial Structures: Construct the 3D molecular models for both trans- and cis-thioindigo using a molecular modeling program.
-
Select Computational Method:
-
Perform Geometry Optimization:
-
Set up the calculation to optimize the molecular geometry to a minimum on the potential energy surface.
-
If modeling in solution, include a solvent model (e.g., PCM with dichloromethane (B109758) as the solvent).[1]
-
-
Perform Frequency Calculation:
-
Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory.
-
Verification: Confirm that the optimization has reached a true minimum by ensuring there are no imaginary frequencies. The results will also provide thermodynamic data, such as the Gibbs free energy.
-
Protocol 2: Calculation of UV-Vis Absorption Spectra
Objective: To simulate the electronic absorption spectra of the trans and cis isomers to identify their characteristic absorption wavelengths.
-
Use Optimized Geometries: Start with the optimized ground-state structures obtained from Protocol 1.
-
Select Computational Method:
-
Method: Time-Dependent Density Functional Theory (TD-DFT).[7]
-
Functional and Basis Set: Use the same functional and basis set as in the ground-state optimization for consistency.
-
-
Set Up TD-DFT Calculation:
-
Request the calculation of a sufficient number of excited states (e.g., 10-20 states) to cover the visible and near-UV regions.
-
Include the same solvent model used previously.
-
-
Analyze Results:
-
Extract the calculated vertical excitation energies and their corresponding oscillator strengths (f).
-
The excitations with the largest oscillator strengths correspond to the most intense peaks in the UV-Vis spectrum. Convert the excitation energies (often in eV) to wavelengths (in nm) to compare with experimental spectra.
-
Protocol 3: Mapping the Isomerization Pathway
Objective: To understand the energy profile of the trans ↔ cis isomerization process in the ground (S₀) and first excited (S₁) states.
-
Define Reaction Coordinate: The primary reaction coordinate for isomerization is the dihedral angle of the central C=C double bond.
-
Perform a Relaxed Potential Energy Surface (PES) Scan:
-
Set up a series of constrained geometry optimizations. In each step, the C=C dihedral angle is fixed at a specific value (e.g., from 180° for trans to 0° for cis in increments of 10-15°), while all other geometric parameters are allowed to relax.
-
Perform this scan for both the ground state (S₀) using DFT and the first excited state (S₁) using TD-DFT.
-
-
Identify Key Structures:
-
Locate the transition state (the energy maximum) on the ground-state PES to determine the thermal barrier to isomerization.
-
Analyze the excited-state PES to identify the pathway for photoisomerization. Note any energy barriers or points of surface crossing (conical intersections) that facilitate radiationless decay back to the ground state.[1]
-
-
Plot the PES:
-
Plot the relative energy versus the dihedral angle for both the S₀ and S₁ states to visualize the isomerization mechanism.
-
Visualizations
Caption: General workflow for computational modeling of this compound photoswitches.
Caption: Key steps in the photoisomerization mechanism of this compound.
Caption: Decision guide for selecting a primary computational method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Visualizing and characterizing excited states from time-dependent density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. On the spectroscopic analyses of this compound dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. From Triplet to Twist: The Photochemical E/Z‐Isomerization Pathway of the Near‐Infrared Photoswitch peri‐Anthracenethis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. db.cngb.org [db.cngb.org]
Application Notes and Protocols for the Preparation of Thioindigo-Doped Polymer Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of thioindigo-doped polymer films, a class of materials with significant potential in organic electronics, sensor technology, and photodynamic therapy. The following sections outline both solution-based and vapor-deposition techniques, offering step-by-step guidance to achieve uniform and functional films.
Introduction to this compound-Doped Polymer Films
This compound and its derivatives are robust organic dyes known for their unique photochromic and semiconducting properties. When incorporated into a polymer matrix, these dyes can impart their functionality to the resulting composite material, creating films with tunable optical and electronic characteristics. The preparation method plays a crucial role in determining the morphology, dopant distribution, and ultimately, the performance of these films. This document details common fabrication techniques, including spin coating, dip coating, solution casting, and vapor deposition, providing researchers with the foundational knowledge to produce high-quality this compound-doped polymer films for a variety of applications.
Solution-Based Preparation Techniques
Solution-based methods are widely utilized for their simplicity, scalability, and cost-effectiveness. These techniques involve dissolving the host polymer and the this compound dopant in a common solvent, followed by the deposition of the solution onto a substrate and subsequent solvent evaporation.
Spin Coating
Spin coating is a popular technique for producing thin, uniform films on flat substrates. The process involves depositing a small amount of the polymer-dopant solution onto the center of a substrate, which is then spun at high speed. Centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a thin film.
-
Solution Preparation:
-
Prepare a stock solution of the host polymer (e.g., Polystyrene (PS) or Poly(methyl methacrylate) (PMMA)) in a suitable solvent (e.g., chloroform, toluene, or tetrahydrofuran (B95107) (THF)) at a concentration of 5-10 wt%.
-
Prepare a separate stock solution of this compound in the same solvent.
-
Mix the polymer and this compound solutions to achieve the desired dopant concentration (typically ranging from 0.1 to 20 wt% relative to the polymer). Stir the final solution for several hours to ensure homogeneity.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., glass slide, silicon wafer) by sonicating in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with oxygen plasma to enhance wettability.
-
-
Film Deposition:
-
Place the cleaned substrate on the spin coater chuck and secure it using the vacuum.
-
Dispense a small volume of the this compound-doped polymer solution onto the center of the substrate.
-
Spin the substrate at a speed between 1000 and 4000 rpm for 30-60 seconds. The final film thickness is inversely proportional to the spin speed.
-
-
Post-Deposition Treatment:
-
Transfer the coated substrate to a hotplate and anneal at a temperature above the solvent's boiling point but below the polymer's glass transition temperature (e.g., 60-120°C) for 10-60 minutes to remove residual solvent and improve film quality.
-
Dip Coating
Dip coating is a simple method suitable for coating larger or non-planar substrates. The substrate is immersed in and withdrawn from the polymer-dopant solution at a constant speed. The film thickness is primarily controlled by the withdrawal speed, solution viscosity, and solvent evaporation rate.
-
Solution Preparation:
-
Prepare the this compound-doped polymer solution as described in the spin coating protocol. The viscosity of the solution can be adjusted by changing the polymer concentration.
-
-
Substrate Preparation:
-
Clean the substrate as described in the spin coating protocol.
-
-
Film Deposition:
-
Immerse the cleaned substrate into the solution at a constant speed.
-
Allow the substrate to remain in the solution for a short dwell time to ensure complete wetting.
-
Withdraw the substrate from the solution at a constant, controlled speed. Slower withdrawal speeds generally result in thinner films.
-
-
Post-Deposition Treatment:
-
Allow the solvent to evaporate from the film at room temperature or in a controlled environment.
-
Anneal the coated substrate as described in the spin coating protocol to remove residual solvent.
-
Solution Casting
Solution casting is a straightforward method for producing freestanding films or coatings on various substrates. A solution of the polymer and dopant is poured onto a level surface, and the solvent is allowed to evaporate slowly, leaving behind a solid film. This method is particularly useful for creating thicker films.
-
Solution Preparation:
-
Prepare a concentrated solution of the this compound-doped polymer (typically 5-20 wt%) in a relatively high-boiling point solvent to allow for slow evaporation.
-
-
Film Casting:
-
Place a clean, level substrate (e.g., a glass petri dish) in a dust-free environment.
-
Pour the prepared solution onto the substrate. The volume of the solution will determine the final film thickness.
-
Cover the setup to control the rate of solvent evaporation. Slow evaporation generally leads to more uniform films.
-
-
Drying and Film Removal:
-
Allow the solvent to evaporate completely. This may take several hours to days depending on the solvent and environmental conditions.
-
Once dry, the film can be carefully peeled off the substrate if a freestanding film is desired, or left on the substrate for further characterization.
-
Further drying in a vacuum oven at a moderate temperature can remove any remaining solvent.
-
Vapor Deposition Techniques
Vapor deposition methods are solvent-free processes that can produce highly conformal and pure thin films. These techniques are particularly advantageous for sensitive substrates and for achieving precise control over film thickness and morphology.
Co-evaporation
In this physical vapor deposition (PVD) technique, the host polymer and the this compound dye are heated in separate sources within a high-vacuum chamber. The materials sublimate and then co-deposit onto a cooled substrate, forming a doped polymer film. The doping concentration can be controlled by adjusting the evaporation rates of the two sources.
-
System Preparation:
-
Place the host polymer (or its precursor monomer) and this compound powder in separate evaporation sources (e.g., Knudsen cells or resistively heated boats) inside a high-vacuum deposition chamber.
-
Mount a cleaned substrate on a temperature-controlled stage within the chamber.
-
-
Deposition:
-
Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr).
-
Heat the sources independently to achieve the desired evaporation rates for the polymer and this compound. The rates can be monitored using quartz crystal microbalances.
-
Open the shutters to allow the vapor streams to co-deposit onto the substrate. The substrate is often cooled to promote condensation.
-
-
Film Characterization:
-
After deposition, the film can be characterized in-situ or ex-situ to determine its properties.
-
Application Notes and Protocols: Thioindigo in Molecular Motors and Switches
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the application of thioindigo and its derivatives, particularly hemithis compound (HTI), in the design and operation of molecular motors and photoswitches. This document includes key performance data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Introduction
This compound-based molecular photoswitches are a class of chromophores that undergo reversible trans-cis (or E/Z) isomerization upon irradiation with visible light.[1][2][3][4] This property, combined with their rigid structure and significant geometry change upon switching, makes them excellent candidates for building molecular machines.[5] A key development in this area is the creation of light-driven unidirectional rotary molecular motors based on hemithis compound (HTI), an overcrowded alkene consisting of a this compound and a stilbene (B7821643) fragment.[6][7][8] These motors operate through a four-step cycle involving two light-induced isomerization steps and two subsequent thermal helix inversion steps, enabling a full 360° rotation.[6][9] The ability to power these motors with visible light is a significant advantage, particularly for biological applications, as it avoids the use of potentially damaging UV radiation.[5][10]
Applications for these molecular machines are emerging in diverse fields. Their ability to induce conformational changes in larger molecules makes them suitable for modulating the properties of soft matter materials like hydrogels, offering light-controlled changes in stiffness.[2][3][11] In the realm of drug development and photopharmacology, this compound-based switches provide a mechanism for spatiotemporal control over the activity of bioactive molecules.[5][12] Furthermore, their distinct states and responses to multiple light inputs are being explored for the development of molecular logic gates and advanced information processing systems.[13]
A significant challenge with this compound has been its poor solubility in common solvents, which has historically limited its application.[1][11] Recent strategies, such as the covalent incorporation of this compound units into polymer backbones, have successfully overcome this limitation, opening the door for their use in aqueous and biological environments.[1][3][11]
Data Presentation: Performance of this compound-Based Systems
The following tables summarize key quantitative data for representative this compound and hemithis compound-based photoswitches and molecular motors.
Table 1: Photochemical and Photophysical Properties of this compound Photoswitches
| Compound | Solvent | λ_max (trans) (nm) | λ_max (cis) (nm) | Quantum Yield (Φ_trans→cis) | Quantum Yield (Φ_cis→trans) | Photostationary State (PSS) (% cis) | Reference |
| 6,6′-Di-isopropoxythis compound | Toluene | 543 | 485 | ~0.25 | ~0.25 | - | [14] |
| This compound Bismethacrylate | Dichloromethane | 540 | 490 | - | - | ~80% (at 540 nm) | [4] |
| peri-Anthracenethis compound (PAT) | Dichloromethane | ~720 | ~590 | High | High | - | [15] |
| N,N'-di(p-tolyl)indigo | Chloroform | 643 | 602 | 0.11 | 0.12 | 53% (at 635 nm) | [16] |
Table 2: Kinetic Data for Hemithis compound (HTI)-Based Molecular Motors
| Motor Derivative | Solvent | Thermal Half-life (τ_1/2) of Unstable Isomer | Gibbs Energy of Activation (ΔG‡) (kcal/mol) | Irradiation Wavelength (nm) | Reference |
| Unsubstituted HTI Motor | Dichloromethane | Very short (not directly observed by NMR at low temp) | - | ~505 | [6][9] |
| HTI Motor with Aromatic Substituents | Dichloromethane | Varies with substituent (seconds to hours) | 21-25 (for D→A conversion) | Visible Light | [9][17] |
| HTI-TOND System | Toluene-d8 | Isomer D: ~1.5 h at 22°C | 22.8 (for D→A conversion) | Visible Light | [18] |
Experimental Protocols
This section outlines generalized methodologies for the synthesis, characterization, and operation of this compound-based molecular motors and switches.
Protocol 1: Synthesis of a Hemithis compound (HTI)-Based Molecular Motor
This protocol describes a general synthetic route based on the Barton-Kellogg olefination, a common method for creating sterically hindered alkenes.
-
Synthesis of the this compound (Stator) Half:
-
Start with a substituted thioxanthone derivative.
-
Introduce a stereogenic center, often a sulfoxide, to impart directionality to the final motor. This is typically achieved through oxidation of a precursor sulfide.
-
-
Synthesis of the Stilbene (Rotor) Half:
-
Prepare a corresponding thioketone from a substituted indanone.
-
To ensure optical purity and prevent racemization during the subsequent coupling, an additional group may be introduced at the β-position of the indanone.[6]
-
-
Barton-Kellogg Coupling:
-
React the this compound and stilbene halves in a suitable solvent (e.g., glyme).
-
This reaction forms the central C=C double bond, creating the overcrowded alkene structure of the motor.
-
The coupling often leads to a mixture of diastereomers, which can be separated by column chromatography.[6]
-
-
Purification and Characterization:
-
Purify the final product using column chromatography and/or recrystallization.
-
Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, mass spectrometry, and X-ray crystallography.
-
Protocol 2: Characterization of Photoswitching and Motor Function
This protocol details the steps to quantify the photochemical and thermal behavior of a this compound-based system.
-
UV-Vis Spectroscopy for Photoisomerization:
-
Dissolve a sample of the purified compound in a spectroscopic-grade solvent (e.g., toluene, dichloromethane) in a quartz cuvette.
-
Record the initial absorption spectrum using a UV-Vis spectrophotometer. This spectrum corresponds to the thermodynamically stable isomer (usually trans or E).
-
Irradiate the sample with a light source at a wavelength absorbed by the initial isomer (e.g., green light, ~540 nm for many thioindigos).[1]
-
Record absorption spectra at regular intervals until no further changes are observed, indicating that the photostationary state (PSS) has been reached.[19]
-
To observe the reverse isomerization, irradiate the PSS mixture with a different wavelength of light absorbed by the newly formed isomer (e.g., blue light, ~470 nm).[1]
-
The quantum yields (Φ) for the forward and reverse photoisomerization can be determined by comparing the rate of isomerization to a known actinometer.
-
-
¹H NMR Spectroscopy for Thermal Isomerization:
-
Prepare a solution of the motor in a deuterated solvent (e.g., toluene-d₈) in an NMR tube.
-
Cool the sample to a low temperature (e.g., -70 °C) to slow down the thermal processes.[9]
-
Irradiate the sample in situ within the NMR spectrometer (using a fiber-optic light guide) to generate the metastable isomers.
-
Acquire ¹H NMR spectra over time in the dark at a specific temperature to monitor the thermal decay of the unstable isomers back to the more stable forms.[9][17]
-
The rate constants for these first-order thermal helix inversion steps can be determined by analyzing the signal integration changes over time. From these rates, the Gibbs energy of activation (ΔG‡) can be calculated.[9][18]
-
-
Transient Absorption Spectroscopy:
-
For studying ultrafast processes, employ femtosecond or nanosecond transient absorption spectroscopy.[15]
-
Excite the sample with a short laser pulse and probe the resulting changes in absorption with a second, time-delayed pulse.
-
This technique allows for the direct observation of excited-state dynamics and short-lived intermediates in the isomerization process.[15]
-
Mandatory Visualizations
The following diagrams illustrate the key processes and workflows related to this compound-based molecular motors and switches.
Caption: Operational cycle of a hemithis compound-based molecular motor.
Caption: General mechanism for this compound photoswitching.
Caption: Workflow for studying this compound molecular machines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Designing light-driven rotary molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Steric Effects on the Thermal Processes of Hemithis compound Based Molecular Motor Rotation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visible-Light-Driven Tunable Molecular Motors Based on Oxindole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Photophysics of this compound Diimines and Related Compounds [ouci.dntb.gov.ua]
- 12. Photopharmacology - Wikipedia [en.wikipedia.org]
- 13. A cross-conjugation approach for high-performance diaryl-hemithis compound photoswitches - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06939C [pubs.rsc.org]
- 14. Photochromic Indigoids. III: A Photochromic Element Based on the cis–trans Photoisomerization of a this compound Dye [opg.optica.org]
- 15. From Triplet to Twist: The Photochemical E/Z‐Isomerization Pathway of the Near‐Infrared Photoswitch peri‐Anthracenethis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic Insights into the Photoisomerization of N,N′‐Disubstituted Indigos - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Photostationary state - Wikipedia [en.wikipedia.org]
Protocol for Studying the Solvatochromism of Thioindigo
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for investigating the solvatochromism of thioindigo, a synthetic organic dye. Solvatochromism, the change in a substance's color with the polarity of its solvent, is a critical phenomenon to characterize for applications in sensing, materials science, and drug development. Understanding how the solvent environment influences the absorption and emission properties of this compound is essential for harnessing its full potential. This protocol outlines the necessary materials, equipment, and step-by-step procedures for conducting UV-Vis absorption and fluorescence spectroscopy to quantify the solvatochromic behavior of this compound.
This compound exhibits significant changes in its photophysical properties based on the polarity of the surrounding medium. Notably, it displays an "on-off" fluorescence behavior, with high fluorescence quantum yields observed in nonpolar solvents and substantially lower yields in polar environments. This protocol will guide researchers in systematically measuring these changes and analyzing the data to understand the underlying solute-solvent interactions.
Introduction to this compound's Solvatochromism
This compound is a vat dye structurally related to indigo (B80030), with the two nitrogen atoms of indigo replaced by sulfur atoms. This substitution significantly influences its electronic and photophysical properties. The solvatochromism of this compound arises from the differential solvation of its ground and excited electronic states. The polarity of the solvent can stabilize these two states to different extents, leading to a shift in the energy gap between them. This energy shift is observed as a change in the wavelength of maximum absorption (λmax) and emission (λem).
A key feature of this compound is its photoisomerization between the trans and cis forms. The trans isomer is generally more stable and is the predominant form in the dark. The solvatochromic studies detailed in this protocol primarily focus on the trans isomer.
Quantitative Data Presentation
The following table summarizes the reported absorption and emission maxima of trans-thioindigo in various solvents, along with the Reichardt's ET(30) solvent polarity parameter.
| Solvent | ET(30) (kcal/mol) | Absorption λmax (nm) | Emission λem (nm) | Fluorescence Quantum Yield (ΦF) |
| Benzene | 34.3 | 546 | ~580 | High (~0.70)[1] |
| Chloroform (B151607) | 39.1 | 552 | - | - |
| Dioxane | 36.0 | - | - | High (~0.50)[1] |
| Polar Solvents | > 40 | - | - | Very Low (~0.01 or less)[1] |
Experimental Protocols
Materials and Equipment
-
This compound: High purity grade.
-
Solvents: Spectroscopic grade solvents covering a wide range of polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).
-
Volumetric flasks and pipettes: Class A for accurate solution preparation.
-
Quartz cuvettes: 1 cm path length, for both absorption and fluorescence measurements.
-
UV-Vis Spectrophotometer: Dual-beam instrument is recommended.
-
Fluorometer: Capable of measuring emission spectra and, ideally, fluorescence quantum yields and lifetimes.
-
Ultrasonic bath: For dissolving this compound.
Solution Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it has good solubility (e.g., chloroform or toluene) at a concentration of approximately 10-3 M. Sonication may be necessary to aid dissolution.
-
Working Solutions: From the stock solution, prepare a series of dilute solutions in the various spectroscopic grade solvents to be tested. The final concentration should be in the range of 10-5 to 10-6 M. It is crucial to ensure the concentration is low enough to be within the linear range of the spectrophotometer and to avoid aggregation.
-
Consistency: Ensure the final concentration of this compound is identical across all solvent systems to allow for meaningful comparison of molar absorptivity.
UV-Vis Absorption Spectroscopy
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample measurement. This should be done for each solvent.
-
Sample Measurement: Record the absorption spectrum of the this compound solution over a wavelength range of approximately 300-700 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) for the longest wavelength absorption band, which corresponds to the π → π* electronic transition.
Fluorescence Spectroscopy
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.
-
Solvent Blank: Record the emission spectrum of the pure solvent to check for any background fluorescence.
-
Sample Measurement:
-
Set the excitation wavelength (λex) to the λmax determined from the absorption spectrum for that specific solvent.
-
Record the emission spectrum over a wavelength range that is red-shifted from the excitation wavelength (e.g., from λex + 10 nm to 800 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λem).
-
If possible, measure the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., Rhodamine 6G in ethanol, ΦF = 0.95). The following equation can be used: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Data Analysis and Interpretation
The collected data can be used to understand the solvatochromic behavior of this compound.
-
Solvatochromic Plots: Plot the absorption and emission maxima (in wavenumbers, cm-1) against a solvent polarity scale, such as Reichardt's ET(30) values. A linear correlation suggests a general solvent effect.
-
Lippert-Mataga Plot: This plot relates the Stokes shift (the difference between the absorption and emission maxima in wavenumbers) to the solvent polarity function, f(ε, n), and can be used to estimate the change in dipole moment upon excitation. f(ε, n) = [(ε-1)/(2ε+1)] - [(n2-1)/(2n2+1)] where ε is the dielectric constant and n is the refractive index of the solvent.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound's solvatochromism.
Signaling Pathway of Solvatochromism
Caption: Energy level diagram illustrating the principle of solvatochromism.
References
Application Notes and Protocols: Thioindigo-Based Photo-Responsive Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the creation and utilization of thioindigo-based photo-responsive surfaces. This compound and its derivatives are robust photoswitches that undergo reversible isomerization between trans and cis forms upon irradiation with visible light. This property can be harnessed to dynamically alter surface characteristics, enabling precise spatiotemporal control over biological interactions.
Introduction to this compound Photo-Responsive Surfaces
This compound is an organic molecule that can be switched between two distinct isomers, trans and cis, using different wavelengths of visible light. The trans isomer is typically more stable and can be converted to the cis isomer upon irradiation with green or yellow light. The reverse transition, from cis back to trans, is induced by blue light. This reversible isomerization leads to significant changes in the molecule's geometry and dipole moment, which, when incorporated onto a surface, can modulate properties such as wettability, protein adsorption, and cell adhesion.[1][2]
The insolubility of this compound in many common solvents has historically limited its application. However, recent advancements have focused on the synthesis of soluble this compound derivatives and their incorporation into polymer backbones, such as in hydrogels, to create photo-responsive soft materials.[1][3] These materials are often non-toxic to cells, opening up a wide range of applications in biology and drug development.[1][3]
Key Features of this compound Photoswitches:
-
Visible Light Responsiveness: Isomerization is triggered by green/yellow and blue light, which is less damaging to biological samples than UV light.
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High Spatiotemporal Control: Light allows for precise control over where and when the surface properties are changed.
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Reversibility: The switching between states can be performed multiple times, allowing for dynamic control.
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Biocompatibility: this compound-containing hydrogels have been shown to be non-toxic to cells.[1]
Applications in Research and Drug Development
The ability to dynamically alter surface properties on demand has significant implications for various research areas:
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Photo-controlled Cell Culture: Create surfaces where cell adhesion and detachment can be triggered by light. This allows for the isolation of specific cells, the co-culture of different cell types in defined patterns, and the study of cell migration.
-
Drug Delivery: Design surfaces that release encapsulated drugs upon light stimulation. This enables targeted and timed drug delivery to specific locations.
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Tissue Engineering: Fabricate scaffolds with tunable mechanical properties. The stiffness of a this compound-containing hydrogel can be modulated with light to mimic the dynamic nature of the extracellular matrix and guide tissue development.[1]
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Biosensing: Develop sensors where the binding of an analyte to the surface can be modulated or detected through light-induced changes.
Quantitative Data Summary
The photo-responsive properties of this compound-based materials can be quantified to understand their performance. The following table summarizes key parameters from published research.
| Parameter | Value | Conditions | Reference |
| Isomerization Wavelengths | |||
| trans to cis | 540-550 nm (green light) | This compound-containing polymers | [3] |
| cis to trans | 450-470 nm (blue light) | This compound-containing polymers | [3] |
| Hydrogel Stiffness Modulation | |||
| Change in Storage Modulus (G') | Reversible stiffening and softening | Polyacrylamide hydrogels with this compound crosslinkers | [2] |
| Soft State | 877 ± 79 Pa | Polyacrylamide hydrogels with this compound crosslinkers | [2] |
| Stiff State | 8.4 ± 0.3 kPa | Polyacrylamide hydrogels with this compound crosslinkers | [2] |
| Solubility of this compound Derivatives | |||
| Sulfonated this compound | Micromolar concentrations in water | Aqueous solution | [4] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Functionalized Polymer for Surface Coating
This protocol describes a general method for synthesizing a polymer incorporating a this compound photoswitch, which can then be used to coat a surface. This is based on the strategy of incorporating this compound units into a polymer backbone to overcome solubility issues.[1][3]
Materials:
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This compound bismethacrylate linker (synthesized as described in the literature[3])
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Poly(ethylene glycol) dithiol (PEG-dithiol)
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Photoinitiator (e.g., Irgacure 2959)
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Anhydrous solvent (e.g., Dichloromethane, DCM)
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Glass slides or cell culture plates
-
Spin coater
Procedure:
-
Polymer Synthesis (Thiol-Ene Reaction):
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In a light-protected flask, dissolve the this compound bismethacrylate linker and PEG-dithiol in anhydrous DCM at a 1:1 molar ratio.
-
Add the photoinitiator (e.g., 0.1 mol% relative to the thiol groups).
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Purge the solution with an inert gas (e.g., nitrogen or argon) for 20 minutes to remove oxygen.
-
Expose the solution to UV light (e.g., 365 nm) for 1-2 hours to initiate the thiol-ene polymerization.
-
Precipitate the resulting polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the polymer using techniques such as NMR and GPC to confirm its structure and molecular weight.
-
-
Surface Coating:
-
Clean the glass slides or cell culture plates thoroughly (e.g., with piranha solution, use with extreme caution).
-
Dissolve the synthesized this compound-polymer in a suitable solvent (e.g., DCM or chloroform) to create a coating solution (e.g., 1% w/v).
-
Use a spin coater to deposit a thin, uniform layer of the polymer solution onto the substrate. The spinning speed and time will determine the thickness of the film.
-
Dry the coated surfaces in a vacuum oven to remove any residual solvent.
-
Protocol 2: Photo-controlled Cell Adhesion and Detachment
This protocol outlines how to use the this compound-coated surfaces to control the adhesion and detachment of cells. The principle is based on light-induced changes in surface wettability and protein adsorption.
Materials:
-
This compound-coated glass slides or cell culture plates (from Protocol 1)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
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Cells of interest (e.g., fibroblasts, endothelial cells)
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Phosphate-buffered saline (PBS)
-
LED light sources (green, ~540 nm and blue, ~470 nm)
-
Microscope with a camera
Procedure:
-
Surface Preparation:
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Sterilize the this compound-coated surfaces by exposing them to UV light in a biosafety cabinet for 30 minutes.
-
Incubate the surfaces with cell culture medium containing FBS for 1 hour at 37°C. This allows for the adsorption of cell-adhesive proteins like fibronectin.
-
Rinse the surfaces with PBS to remove non-adsorbed proteins.
-
-
Cell Seeding and Adhesion:
-
Seed the cells onto the prepared surfaces at a desired density.
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Incubate the cells at 37°C in a CO2 incubator to allow for attachment and spreading.
-
-
Photo-controlled Detachment:
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Identify a region of interest for cell detachment using a microscope.
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Expose the selected region to green light (~540 nm) for a specific duration (e.g., 10-30 minutes). The light will induce the trans-to-cis isomerization of the this compound, which can alter the surface properties to become less adhesive.
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Gently wash the surface with pre-warmed PBS to detach the cells in the illuminated area.
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Observe the surface under the microscope to confirm cell detachment.
-
-
Photo-controlled Adhesion (Patterning):
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To pattern cell adhesion, first, make the entire surface less adhesive by exposing it to green light.
-
Then, use a photomask or a focused beam of blue light (~470 nm) to illuminate specific patterns on the surface. This will switch the this compound back to the trans isomer, creating adhesive regions.
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Seed cells onto the patterned surface. Cells will preferentially adhere to the blue-light-exposed areas.
-
Visualizations
Signaling Pathway: Photo-isomerization of this compound
Caption: Reversible photo-isomerization of this compound.
Experimental Workflow: Photo-controlled Cell Detachment
Caption: Workflow for light-induced cell detachment.
Logical Relationship: From Molecular Switch to Cellular Response
Caption: Cascade of events from light to cell response.
References
Troubleshooting & Optimization
How to improve the yield of Thioindigo synthesis
Welcome to the technical support center for thioindigo synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound synthesis experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to help you improve the yield and purity of your this compound products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and which one generally gives the highest yield?
A1: The most common modern and high-yielding method for synthesizing this compound is through the oxidation of 3-hydroxy-thionaphthene. Historically, methods involving the alkylation of thiosalicylic acid with chloroacetic acid followed by cyclization and oxidation have been used.[1] However, the oxidation of 3-hydroxy-thionaphthene using a peroxodisulfate in an aqueous alkaline solution is reported to produce this compound in high yields and excellent purity.[2]
Q2: My this compound synthesis is resulting in a low yield. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors:
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Suboptimal Oxidizing Agent: The choice of oxidizing agent significantly impacts the yield. Older methods using agents like sodium polysulfide or air often result in poor yields.[2]
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Incorrect Reaction Temperature: The oxidation of 3-hydroxy-thionaphthene is temperature-sensitive. Maintaining the optimal temperature range is crucial for maximizing yield.
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Impure Starting Materials: The purity of the precursors, such as 3-hydroxy-thionaphthene, directly affects the reaction efficiency and can lead to the formation of unwanted byproducts.
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Improper pH Control: The reaction is typically carried out in an alkaline medium. Incorrect pH can hinder the reaction and promote side reactions.
Q3: What are common byproducts in this compound synthesis, and how can I minimize them?
A3: Common byproducts can include unreacted starting materials, over-oxidized products, and other colored impurities. Minimizing these byproducts can be achieved by:
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Precise Temperature Control: Adhering to the recommended temperature range for the oxidation step can prevent over-oxidation.
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Controlled Addition of Reagents: Slow, controlled addition of the oxidizing agent can help to prevent localized high concentrations that may lead to side reactions.
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Using High-Purity Starting Materials: Ensuring the purity of precursors reduces the introduction of contaminants that can participate in side reactions.
Q4: How can I purify the crude this compound product effectively?
A4: Purification of this compound typically involves removing unreacted starting materials and byproducts. Common methods include:
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Washing: Washing the crude product with water to remove inorganic salts and water-soluble impurities.
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Solvent Washing: Washing with a suitable organic solvent to remove organic impurities.
-
Recrystallization: Recrystallization from a high-boiling point solvent can be an effective method for obtaining highly pure this compound.
-
Sublimation: For some this compound derivatives, sublimation under vacuum can be a viable purification technique.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Inefficient oxidizing agent (e.g., air, sodium polysulfide). | Switch to a more efficient oxidizing agent like an alkali metal or ammonium (B1175870) peroxodisulfate.[2] |
| Reaction temperature is too high or too low. | Optimize the reaction temperature. For peroxodisulfate oxidation, a range of -20°C to +50°C is recommended.[2] | |
| Purity of 3-hydroxy-thionaphthene is low. | Purify the starting material before use. | |
| Incorrect pH of the reaction mixture. | Ensure the reaction is carried out in an aqueous alkaline solution. | |
| Product is off-color (e.g., brownish or dull red instead of vibrant pink/red) | Presence of colored impurities or byproducts. | Review the purification process. Consider an additional recrystallization step or column chromatography if applicable. |
| Over-oxidation of the product. | Reduce the amount of oxidizing agent or add it more slowly to the reaction mixture. Ensure strict temperature control. | |
| Incomplete reaction. | Increase the reaction time or slightly increase the temperature within the optimal range. Monitor the reaction progress using TLC. | |
| Difficulty in Filtering the Product | Very fine particle size of the precipitate. | Try to control the precipitation rate by adjusting the temperature or the rate of addition of the precipitating agent. |
| Presence of colloidal impurities. | Add a filter aid or consider centrifugation followed by decantation. |
Experimental Protocols
High-Yield Synthesis of this compound via Peroxodisulfate Oxidation
This protocol is adapted from a patented high-yield process.[2]
Materials:
-
3-hydroxy-thionaphthene
-
Sodium hydroxide (B78521) (NaOH)
-
Ammonium or alkali metal peroxodisulfate (e.g., (NH₄)₂S₂O₈, Na₂S₂O₈, K₂S₂O₈)
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Deionized water
Procedure:
-
Preparation of the 3-hydroxy-thionaphthene solution:
-
Dissolve 1 mole of 3-hydroxy-thionaphthene in a 1- to 3-fold molar excess of an aqueous alkali metal hydroxide solution (e.g., 5-20% NaOH).
-
-
Oxidation:
-
Cool the solution to a temperature between -20°C and +50°C (0°C to 20°C is often preferred).
-
Slowly add an aqueous solution of at least 1 mole of the peroxodisulfate oxidizing agent to the 3-hydroxy-thionaphthene solution with constant stirring.
-
Maintain the temperature within the desired range throughout the addition.
-
-
Isolation and Purification:
-
After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.
-
Collect the precipitated this compound by filtration.
-
Wash the filter cake with deionized water until the filtrate is neutral.
-
Further purify the product by washing with a suitable organic solvent or by recrystallization from a high-boiling point solvent.
-
Dry the purified this compound under vacuum.
-
Data Presentation
Table 1: Comparison of Different Oxidizing Agents for this compound Synthesis
| Oxidizing Agent | Reported Yield | Purity | Drawbacks | Reference |
| Peroxodisulfate | High | Excellent | Requires controlled temperature. | [2] |
| Sodium Polysulfide | Unsatisfactory | - | Waste water requires treatment for sulfur compounds. | [2] |
| Air | Poor | - | Requires high dilution. | [2] |
| Iron (III) Chloride | Good | - | Requires removal of iron oxides from the product. | [2] |
| Potassium Dichromate | Good | - | Requires expensive water purification. | [2] |
| Potassium Cyanoferrate (III) | Good | - | Requires expensive water purification. | [2] |
Visualizations
Experimental Workflow for High-Yield this compound Synthesis
Caption: Workflow for the high-yield synthesis of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting guide for low this compound yield.
References
Technical Support Center: Overcoming Solubility Issues of Thioindigo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Thioindigo and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in most common solvents?
This compound's low solubility is attributed to its rigid, planar molecular structure and strong intermolecular π-π stacking interactions. These forces create a stable crystal lattice that requires significant energy for solvent molecules to disrupt and solvate the compound. Unlike its parent compound, indigo (B80030), which also has strong hydrogen bonds, this compound's insolubility is primarily dominated by these stacking forces.[1][2]
Q2: What is the general solubility profile of this compound?
This compound is generally insoluble in water but shows some solubility in organic solvents.[3][4] High-boiling point, polar aprotic solvents are often the most effective. However, it's important to note that this compound has extremely limited solubility in most conventional organic solvents.[5]
Q3: Are there any recommended solvents for dissolving this compound?
Based on available data and its structural similarity to indigo, the following solvents are recommended starting points:
For challenging cases, high-boiling point aromatic solvents like nitrobenzene (B124822) may also be effective, particularly with heating.[1]
Q4: Can heating improve the solubility of this compound?
Yes, gently heating the solvent and this compound mixture can significantly increase both the rate of dissolution and the overall solubility.[8] However, it is crucial to monitor the temperature carefully to avoid potential degradation of the compound.
Q5: What is the role of sonication in dissolving this compound?
Sonication can be a highly effective physical method to aid dissolution.[8] The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high pressure and temperature, helping to break apart the aggregated solid particles and enhance solvent penetration.[9][10]
Q6: How can chemical modification improve this compound's solubility?
Synthesizing this compound derivatives by adding functional groups is a common and effective strategy to enhance solubility.[5][11] Introducing bulky or flexible alkyl chains can disrupt the intermolecular π-π stacking, making it easier for the molecule to be solvated.[11]
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Chemical Formula | Qualitative Solubility at 25°C | Recommended Action |
| Water | H₂O | Insoluble[3][4] | Avoid |
| Ethanol | C₂H₅OH | Slightly Soluble[4] | May require heating/sonication |
| Xylene | C₈H₁₀ | Soluble[4] | Good starting point |
| Chloroform | CHCl₃ | Soluble[7] | Good starting point; use in fume hood |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[6] | Excellent starting point; may require gentle heat |
Table 2: Quantitative Solubility of Indigo (for reference)
| Solvent | Chemical Formula | Solubility at 25°C (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~33 mg/mL[8] | A good solvent for indigo-like structures. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Soluble[8] | Often used for derivatization reactions. |
| Chloroform | CHCl₃ | Soluble (~8.5 mg/L in one study)[8] | A commonly cited solvent. |
| Dimethylformamide (DMF) | C₃H₇NO | Slightly Soluble[8] | Solubility improves with heating. |
Troubleshooting Guide
Issue 1: this compound is not dissolving in the chosen solvent.
dot
References
- 1. Indigo dye - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. CAS 522-75-8: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Photophysics of this compound Diimines and Related Compounds [ouci.dntb.gov.ua]
- 6. Buy this compound | 522-75-8 | >98% [smolecule.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and photophysical studies of an indigo derivative: N -octyl-7,7′-diazaindigo - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06451C [pubs.rsc.org]
Optimizing the crystal growth of Thioindigo for quality diffraction data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystal growth of Thioindigo for the acquisition of high-quality diffraction data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not getting any crystals, only an amorphous precipitate or oil. What are the likely causes and solutions?
A1: The formation of an amorphous precipitate or oil instead of crystals is a common issue, often related to kinetics and thermodynamics. Here are the primary causes and troubleshooting steps:
-
Supersaturation is too high: Rapidly reaching a high level of supersaturation can lead to uncontrolled precipitation rather than orderly crystal growth.
-
Solution: Reduce the concentration of your this compound solution. Start with a less saturated solution and allow the solvent to evaporate more slowly. If using an anti-solvent, add it more gradually.
-
-
Impurity Interference: Impurities can inhibit nucleation and disrupt the crystal lattice formation.[1][2][3]
-
Solution: Ensure your this compound sample is of high purity. Recrystallize or purify the starting material if necessary. Common impurities can arise from the synthesis of this compound, such as unreacted thiosalicylic acid or chloroacetic acid.[4]
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for promoting crystallization. This compound has low solubility in many common organic solvents.[5]
-
Solution: Experiment with different solvent and anti-solvent combinations. A good starting point is to use a solvent in which this compound is sparingly soluble. See the "Experimental Protocols" section for suggested solvent systems.
-
Q2: My crystals are too small for single-crystal X-ray diffraction. How can I grow larger crystals?
A2: Growing larger single crystals is a matter of controlling the nucleation and growth rate.
-
Too many nucleation sites: If too many crystals start to form at once, they will compete for the available molecules and remain small.
-
Solution: Reduce the rate of supersaturation. This can be achieved by slowing down the evaporation of the solvent (e.g., by using a vial with a smaller opening or placing it in a larger, sealed container) or by decreasing the rate of anti-solvent diffusion.[6] Using a cleaner crystallization vessel can also reduce the number of nucleation sites.[6]
-
-
Insufficient growth time: High-quality crystals often require time to develop.[6]
-
Solution: Be patient. Allow the crystallization experiment to proceed for several days to weeks.
-
-
Suboptimal Temperature: Temperature can significantly influence solubility and crystal growth kinetics.
-
Solution: Try setting up crystallization experiments at different, stable temperatures (e.g., room temperature, 4°C, or elevated temperatures). A slow cooling method, where a saturated solution at a higher temperature is gradually cooled, can also yield larger crystals.[6]
-
Q3: I am observing different crystal morphologies (e.g., needles vs. plates). What is happening and how can I control it?
A3: this compound is known to exhibit polymorphism, meaning it can crystallize in different crystal structures, which in turn can lead to different morphologies.[7][8] The two most common polymorphs are designated as α and β.
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Polymorph Formation: The α and β polymorphs of this compound have different thermodynamic stabilities and their formation can be influenced by the crystallization conditions. The β polymorph is often found in bulk crystallization, while the α form can be favored when grown on a substrate.[8]
-
Solution: To control polymorphism, carefully control the crystallization parameters. The choice of solvent, temperature, and substrate can all play a role in selectively crystallizing a desired polymorph.[9] Refer to the literature for specific conditions that favor one polymorph over the other.
-
-
Impurity Effects: Impurities can selectively adsorb to certain crystal faces, inhibiting their growth and altering the overall crystal habit.[3]
-
Solution: As with other crystallization problems, starting with highly pure this compound is crucial for obtaining consistent and desirable crystal morphologies.
-
Q4: My crystals appear to be of good quality, but they diffract poorly. What could be the issue?
A4: Poor diffraction quality can stem from several factors, even if the crystals appear visually appealing.
-
Internal Disorder: The crystal may have a high degree of internal disorder, such as mosaicity or twinning. This can be caused by rapid growth or the incorporation of solvent molecules or impurities into the crystal lattice.[10]
-
Solution: Slowing down the crystal growth process is key. Try reducing the evaporation rate or cooling rate. Experiment with different solvents, as some are less likely to be incorporated into the crystal lattice.
-
-
Crystal Handling: Improper handling can damage the delicate crystal structure.
-
Solution: Always handle crystals with care. Use appropriate tools, such as micro-loops or fine needles, for manipulation. Never allow the crystals to dry out completely, as the loss of solvent from the lattice can lead to a loss of crystallinity.[6]
-
Data Presentation
Table 1: Solvent Systems for this compound Crystallization (Qualitative)
| Good Solvents (Higher Solubility) | Sparingly Soluble / Anti-Solvents (Lower Solubility) | Notes |
| Dimethylformamide (DMF) | Diethyl Ether | Vapor diffusion with DMF as the solvent and diethyl ether as the anti-solvent is a common starting point.[11] |
| Dimethyl Sulfoxide (DMSO) | Tetrahydrofuran (THF) | Similar to DMF, DMSO can be used as the primary solvent in vapor diffusion setups.[11] |
| Chloroform (B151607) | Methanol (B129727) | Layering a solution of this compound in chloroform with methanol can yield crystals. |
| Nitrobenzene | Hexanes | Due to its planar structure, this compound shows some solubility in aromatic solvents like nitrobenzene.[5] |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Prepare a dilute solution of highly purified this compound in a suitable solvent (e.g., chloroform or a mixture of solvents).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap that has a small hole pricked in it to allow for slow evaporation.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)
-
Prepare a concentrated solution of highly purified this compound in a "good" solvent (e.g., DMF or DMSO) in a small, open vial.
-
Place this small vial inside a larger, sealable jar or beaker.
-
Add a larger volume of an "anti-solvent" (e.g., diethyl ether or THF) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container and leave it undisturbed. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the this compound and promoting crystallization.
Mandatory Visualization
Caption: A general experimental workflow for the crystallization of this compound.
Caption: A troubleshooting decision tree for common this compound crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Indigo dye - Wikipedia [en.wikipedia.org]
- 6. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal alignment of surface stabilized polymorph in this compound films [cris.unibo.it]
- 9. Surface-guided polymorphism control of titanyl phthalocyanine single crystals - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Identifying and removing common impurities from Thioindigo synthesis
Welcome to the technical support center for Thioindigo synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound synthesis?
A1: Impurities in this compound synthesis can originate from several sources throughout the process:
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Unreacted Starting Materials: Residual thiosalicylic acid and chloroacetic acid from the initial reaction step.
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Incomplete Cyclization: The presence of the intermediate, 2-hydroxythianaphthene, due to incomplete conversion to this compound.[1]
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Side Reactions: The formation of various byproducts during the synthesis, which can be difficult to separate from the final product.
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Oxidizing Agents: The choice of oxidizing agent can introduce specific inorganic impurities. For instance, the use of sodium polysulfide can lead to contamination with sulfur compounds, while iron (III) chloride can result in residual iron oxides.[2]
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Solvent and Reagent Contamination: Impurities present in the solvents and other reagents used in the synthesis and purification steps.
Q2: My final this compound product has a dull or off-color appearance. What could be the cause?
A2: An off-color appearance in the final product is typically indicative of the presence of impurities. The most likely culprits are residual starting materials, the intermediate 2-hydroxythianaphthene, or various side-products formed during the reaction. Inadequate purification is the primary reason for these impurities remaining in the final product. It is crucial to employ effective purification techniques to achieve the desired vibrant red-violet color of pure this compound.
Q3: I am observing a low yield of this compound. What are the potential reasons?
A3: Low yields can be attributed to several factors:
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Incomplete Reactions: Both the initial condensation and the subsequent cyclization and oxidation steps may not have gone to completion.
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Side Reactions: The formation of byproducts consumes the starting materials and intermediates, thereby reducing the yield of the desired product.
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Losses During Purification: Significant amounts of the product can be lost during purification steps such as filtration, recrystallization, and sublimation if not performed optimally.
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Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and pH can significantly impact the reaction yield. It is essential to optimize these parameters for your specific setup.
Troubleshooting Guide: Purification of this compound
This guide provides detailed protocols for common purification techniques to remove impurities from crude this compound.
Problem: Presence of Unreacted Starting Materials and Intermediate
Solution: Recrystallization is an effective method for removing more soluble impurities such as unreacted thiosalicylic acid, chloroacetic acid, and the 2-hydroxythianaphthene intermediate.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: this compound has low solubility in many common organic solvents. A suitable solvent for recrystallization should dissolve this compound sparingly at room temperature but have good solubility at elevated temperatures. Based on literature, solvents like ethanol (B145695) and xylene can be considered.[1] A mixed solvent system may also be effective.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Problem: Presence of Non-Volatile Impurities
Solution: Sublimation is an excellent technique for purifying this compound from non-volatile impurities. This method relies on the ability of this compound to transition directly from a solid to a gaseous state under reduced pressure and then re-solidify on a cold surface.
Experimental Protocol: Sublimation of this compound
-
Apparatus Setup:
-
Use a standard sublimation apparatus, which consists of a vessel to hold the crude product and a cold finger.
-
-
Procedure:
-
Place the crude, dry this compound in the bottom of the sublimation apparatus.
-
Insert the cold finger and connect the apparatus to a vacuum pump.
-
Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus. The temperature should be carefully controlled to allow for sublimation without decomposition.
-
The pure this compound will sublime and deposit as crystals on the cold finger.
-
-
Collection:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully break the vacuum and remove the cold finger.
-
Scrape the purified this compound crystals from the cold finger.
-
Analytical Methods for Purity Assessment
1. Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to assess the purity of a this compound sample and to monitor the progress of the purification.
Experimental Protocol: TLC Analysis of this compound
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of non-polar and polar solvents is typically used. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297) or toluene (B28343) and acetone. The optimal ratio should be determined experimentally to achieve good separation.
-
Sample Preparation: Dissolve a small amount of the crude and purified this compound in a suitable solvent (e.g., a small amount of the mobile phase).
-
Spotting and Development: Spot the samples on the TLC plate and develop the plate in a chamber saturated with the mobile phase.
-
Visualization: this compound is a colored compound, so the spots will be visible. Any impurities may appear as separate spots with different Rf values.
2. High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative assessment of purity and can be used to identify and quantify specific impurities.
Experimental Protocol: HPLC Analysis of this compound
-
Column: A reverse-phase C18 column is commonly used for the analysis of organic dyes.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: A UV-Vis detector set at the wavelength of maximum absorbance for this compound (around 540-560 nm) should be used.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent that is miscible with the mobile phase.
-
Analysis: Inject the sample into the HPLC system and analyze the resulting chromatogram. The purity can be determined by the relative peak areas. Impurities will appear as separate peaks with different retention times.
Data Presentation
The effectiveness of different purification methods can be compared by analyzing the purity of the this compound sample before and after each purification step.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield (%) | Observations |
| Recrystallization (Ethanol) | 85% | 95% | 70% | Effective at removing more soluble impurities. |
| Sublimation | 85% | >99% | 60% | Excellent for removing non-volatile impurities. |
Note: The data presented in this table is illustrative and will vary depending on the nature and amount of impurities in the crude product.
Workflow for Identifying and Removing Impurities
The following diagram illustrates a logical workflow for the identification and removal of common impurities during this compound synthesis.
Caption: Workflow for impurity identification and removal in this compound synthesis.
References
Preventing photodegradation of Thioindigo during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photodegradation of Thioindigo during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound is a synthetic organic dye and a molecular photoswitch, meaning it can reversibly change its chemical structure when exposed to light of specific wavelengths. This property makes it valuable in various applications, including materials science and drug delivery. However, prolonged or high-intensity light exposure can lead to irreversible chemical changes, known as photodegradation. This degradation can alter the compound's properties, leading to loss of function and the formation of impurities, which is a significant concern during experiments that rely on its photoswitching capabilities.
Q2: What are the primary factors that influence the photodegradation of this compound?
The photodegradation of this compound is influenced by several factors:
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Solvent Polarity: The solvent environment can affect the stability of the different isomers of this compound and may influence the rate of degradation.
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Presence of Oxygen: Molecular oxygen can participate in photochemical reactions, leading to oxidative degradation of the dye.
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Light Intensity and Wavelength: Higher light intensity and exposure to certain wavelengths (especially UV light) can accelerate photodegradation.
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Presence of Impurities: Impurities in the solvent or the this compound sample can act as photosensitizers, promoting degradation.
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Aggregation: The formation of aggregates can alter the photophysical properties of this compound and potentially influence its photostability.[1]
Q3: How can I visually identify if my this compound sample is degrading?
A primary indicator of this compound degradation is a change in the solution's color that is not reversible by switching with the appropriate wavelength of light. You may also observe a decrease in the intensity of the main absorption band in the UV-Vis spectrum over time, even after accounting for photoisomerization. The appearance of new absorption peaks at different wavelengths can also indicate the formation of degradation products.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of photoswitching ability after several cycles. | Photodegradation of the this compound molecule. | 1. Reduce Light Exposure: Use the lowest light intensity and shortest exposure time necessary for photoswitching. Use filters to block unwanted wavelengths, particularly UV light. 2. Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., argon or nitrogen) before use. 3. Use High-Purity Solvents: Ensure that the solvents used are of high purity to avoid impurities that could act as photosensitizers. 4. Add a Stabilizer: Consider adding a triplet-state quencher or a singlet oxygen scavenger to the solution (see Experimental Protocols section). |
| Appearance of new peaks in the HPLC chromatogram or UV-Vis spectrum. | Formation of photodegradation products. | 1. Characterize Degradation Products: Use HPLC-MS/MS to identify the mass of the new species. Comparison with literature on indigoid dye degradation can help in postulating structures. Common degradation products of indigoid dyes include isatin (B1672199) and its derivatives.[2][3] 2. Optimize Experimental Conditions: Re-evaluate the experimental setup to minimize the factors causing degradation, as listed in the previous troubleshooting point. |
| Inconsistent photoswitching behavior between experiments. | Variations in experimental conditions. | 1. Standardize Light Source: Ensure the light source intensity and wavelength are consistent for all experiments. 2. Control Temperature: Temperature can influence the thermal back-reaction and potentially the degradation rate. Maintain a constant temperature during your experiments. 3. Ensure Consistent Solvent Quality: Use solvent from the same batch and degas it consistently for each experiment. |
Quantitative Data Summary
While this compound is generally considered to be relatively photostable, quantitative data on its photodegradation quantum yield is not widely available in the scientific literature. Its stability is often described in terms of "fatigue resistance," which refers to the number of photoswitching cycles it can undergo before significant degradation occurs. The following table summarizes the key factors influencing its stability.
| Parameter | Effect on Photostability | Notes |
| Solvent | Polarity can influence the relative stability of the trans and cis isomers. Non-polar solvents may offer better stability in some cases. | The choice of solvent can also affect the rate of photoisomerization. |
| Oxygen | The presence of molecular oxygen can lead to photo-oxidative degradation pathways. | Degassing the solvent is a crucial step to enhance photostability. |
| Stabilizers | Triplet-state quenchers and singlet oxygen scavengers can significantly improve photostability. | The effectiveness of a stabilizer depends on its concentration and compatibility with the experimental system. |
Experimental Protocols
Protocol 1: Assessing Photostability of this compound
This protocol outlines a method to quantify the photodegradation of a this compound solution.
Materials:
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This compound solution in the desired solvent
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UV-Vis spectrophotometer
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HPLC system with a UV-Vis detector (and preferably a mass spectrometer)
-
Light source with controlled wavelength and intensity
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Quartz cuvettes
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Inert gas (Argon or Nitrogen) for degassing
Procedure:
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Sample Preparation: Prepare a solution of this compound of known concentration in the desired solvent. Degas the solution by bubbling with an inert gas for at least 15-20 minutes.
-
Initial Analysis:
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Record the initial UV-Vis absorption spectrum of the solution.
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Inject a sample into the HPLC system to obtain an initial chromatogram and quantify the peak corresponding to this compound.
-
-
Photodegradation Experiment:
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Place the cuvette with the this compound solution in a controlled light exposure setup.
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Irradiate the sample for a defined period. It is advisable to use a control sample kept in the dark to account for any thermal degradation.
-
-
Post-Exposure Analysis:
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At regular time intervals, stop the irradiation and record the UV-Vis spectrum.
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Inject an aliquot of the irradiated solution into the HPLC to quantify the remaining this compound and detect any new peaks corresponding to degradation products.
-
-
Data Analysis:
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Plot the concentration of this compound as a function of irradiation time.
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Calculate the percentage of degradation.
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If using HPLC-MS, analyze the mass spectra of the new peaks to identify potential degradation products.
-
Protocol 2: Using Stabilizers to Prevent Photodegradation
This protocol describes how to incorporate stabilizers to enhance the photostability of this compound.
Materials:
-
This compound solution
-
Stabilizer (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO) as a singlet oxygen quencher, or cyclooctatetraene (B1213319) (COT) as a triplet-state quencher)
-
The same analytical equipment as in Protocol 1
Procedure:
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Prepare Solutions: Prepare two identical solutions of this compound. To one, add the chosen stabilizer at an appropriate concentration (typically in the millimolar range). The other solution will serve as the control.
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Degas: Degas both solutions with an inert gas.
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Conduct Photodegradation Experiment: Expose both the stabilized and unstabilized solutions to the same light source under identical conditions, as described in Protocol 1.
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Analyze and Compare: Monitor the degradation of this compound in both solutions over time using UV-Vis spectroscopy and HPLC.
-
Evaluate Stabilizer Efficiency: Compare the degradation rate of this compound in the presence and absence of the stabilizer to determine its effectiveness.
Visualizations
Caption: General pathway of this compound photoreaction.
Caption: Troubleshooting workflow for this compound photodegradation.
References
Technical Support Center: Enhancing the Photostability of Thioindigo Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Thioindigo derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to the photodegradation of this compound derivatives?
A1: The photodegradation of this compound derivatives, a form of photobleaching, can occur through several mechanisms. The primary pathway involves the molecule entering an excited triplet state upon light absorption.[1] In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which then attack the chromophore, leading to its irreversible destruction.[2][3] Other potential pathways include direct photochemical reactions from higher excited states and reactions with solvent radicals, particularly in non-inert solvents.[2][4] The specific degradation pathway is highly dependent on the molecular structure, the presence of oxygen, the solvent environment, and the intensity of the light source.[5]
Q2: My this compound derivative shows rapid degradation in solution. What are the most likely causes?
A2: Rapid degradation in solution is a common issue. Key factors to investigate are:
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Dissolved Oxygen: The presence of dissolved oxygen is a major contributor to photodegradation through the formation of ROS.[3][6]
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Solvent Choice: The solvent can significantly influence photostability. Protic or reactive solvents can participate in degradation reactions, while solvent polarity can affect the stability of excited states.[4][7]
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Aggregation: this compound derivatives have limited solubility and can form aggregates in solution.[8] Aggregated states can have different photochemical properties, sometimes leading to accelerated degradation or altered photochemical pathways.[9][10]
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Light Intensity: High-intensity light sources can lead to multi-photon absorption events and population of higher-energy excited states, which may open up additional degradation channels.[11]
Q3: How can I chemically modify a this compound derivative to improve its photostability?
A3: Strategic chemical modifications can significantly enhance photostability. One effective approach is the introduction of specific substituents. For instance, substituting hydroxy groups at certain positions can introduce an efficient deactivation channel via excited-state intramolecular proton transfer (ESIPT), which allows the molecule to return to the ground state rapidly without undergoing degradation.[12] Another strategy is to introduce electron-withdrawing groups to reduce the electron density of the chromophore, making it less susceptible to photooxidation by electrophilic species like singlet oxygen.[13]
Q4: Are there formulation strategies to protect this compound derivatives from photodegradation without chemical modification?
A4: Yes, several formulation strategies can enhance photostability:
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Encapsulation: Incorporating the derivative into nanoparticles, liposomes, or polymer matrices can physically shield it from reactive species like oxygen and from the bulk solvent environment.[6]
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Solid-State Confinement: Dispersing the molecules in a solid matrix, such as a polymer film or intercalating them into layered inorganic materials like double hydroxides, can restrict molecular motion and inhibit degradation pathways.[14][15]
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Use of Additives: Adding antioxidants or triplet state quenchers to the formulation can deactivate reactive species. Common additives include n-propyl gallate (nPG), ascorbic acid, and mercaptoethylamine (MEA).[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent photoswitching behavior or rapid loss of switching ability. | 1. Photodegradation of one or both isomers. 2. Aggregation of the derivative in the chosen solvent. 3. Presence of impurities or reactive species in the solvent. | 1. Deoxygenate the solvent by purging with an inert gas (e.g., Argon or Nitrogen). 2. Work with dilute solutions to minimize aggregation. Confirm solubility limits. 3. Use high-purity solvents (HPLC or spectroscopy grade). 4. Add a triplet state quencher or antioxidant to the solution. |
| Appearance of new, unidentified peaks in HPLC or LC-MS analysis after irradiation. | Formation of photodegradation products. | 1. Run a dark control (sample protected from light) to distinguish between thermal and photodegradation.[16] 2. Perform a forced degradation study under controlled conditions to identify major degradation products. 3. Implement light-protection measures for all samples and standards. |
| Precipitate forms in the solution during the experiment. | 1. Poor solubility of the this compound derivative. 2. Photodegradation leading to less soluble byproducts. | 1. Choose a solvent with better solubilizing power for your specific derivative.[8] 2. Prepare fresh solutions immediately before use and protect them from light.[16] 3. Filter the solution before spectroscopic measurements to remove any undissolved particles. |
| Low or variable quantum yield measurements. | 1. Inaccurate measurement of light intensity (photon flux). 2. Inner filter effects due to high sample concentration. 3. Errors in the actinometer reference values or experimental setup.[17] | 1. Use a well-characterized chemical actinometer appropriate for the wavelength range of your experiment.[18] 2. Ensure the absorbance of the solution at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects. 3. Account for light reflection and screening effects in your experimental setup.[17] |
Data Presentation
Table 1: Photophysical Properties and Stability of Selected this compound Derivatives
| Derivative | Substitution | Solvent | Absorption Max (nm) | Photodegradation Quantum Yield (Φ_deg) | Notes |
| This compound | Unsubstituted | Toluene (B28343) | ~545 | ~1 x 10⁻⁴ | Baseline for comparison. |
| 6,6'-di-tert-butyl-Thioindigo | Electron-donating | Dichloromethane | ~550 | Lower than unsubstituted | Increased steric hindrance may reduce aggregation. |
| 4,4',7,7'-tetrachloro-Thioindigo | Electron-withdrawing | Chloroform | ~560 | Significantly lower than unsubstituted | Electron-withdrawing groups can increase stability against photooxidation. |
| Hydroxy-Thioindigo | Hydroxy groups | Dioxane | ~530 | Very low (< 10⁻⁶) | Access to efficient ESIPT deactivation pathway enhances photostability significantly.[12] |
| This compound-Polymer Conjugate | Covalent linkage | Water/Hydrogel | ~550 | Low | Covalent incorporation into a polymer matrix restricts motion and shields the molecule.[8] |
Note: The quantum yield values are illustrative and can vary significantly based on experimental conditions such as light intensity, oxygen concentration, and temperature.
Experimental Protocols
Protocol 1: Determination of Photodegradation Quantum Yield (Φ_deg)
This protocol outlines the measurement of the photodegradation quantum yield using a chemical actinometer as a reference.
1. Materials and Equipment:
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This compound derivative stock solution.
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High-purity solvent (e.g., spectroscopic grade toluene or chloroform).
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Chemical actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate (B100866) for UV/Vis).[18]
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Monochromatic light source (e.g., laser or lamp with a bandpass filter).
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UV-Vis spectrophotometer.
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Quartz cuvettes.
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Stirring plate and stir bars.
2. Procedure:
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Actinometry (Measuring Photon Flux):
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Prepare the actinometer solution according to established protocols.[18]
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Fill a quartz cuvette with the actinometer solution and a dark control with the same solution wrapped in aluminum foil.
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Irradiate the sample cuvette for a specific time (t), ensuring homogeneity with gentle stirring.
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Measure the change in absorbance of the actinometer solution and calculate the number of photons absorbed per unit time (photon flux, I₀) based on the actinometer's known quantum yield.[17]
-
-
Sample Irradiation:
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Prepare a dilute solution of the this compound derivative with an absorbance of ~0.1 at the irradiation wavelength (λ_irr).
-
Fill a quartz cuvette with the sample solution and prepare a dark control.
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Irradiate the sample under the exact same conditions (light source, geometry, stirring, time) as the actinometer.
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Periodically record the full UV-Vis absorption spectrum of the sample to monitor the decrease in absorbance at the λ_max.
-
-
Calculation of Φ_deg:
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Determine the initial rate of disappearance of the this compound derivative (-dC/dt) from the change in absorbance over time using the Beer-Lambert law.
-
Calculate the rate of photon absorption (I_a) by the sample.
-
The photodegradation quantum yield is the ratio of molecules degraded to photons absorbed: Φ_deg = (dC/dt) / I_a
-
Protocol 2: Forced Degradation Study for Pathway Elucidation
This study helps to rapidly assess photosensitivity and identify major degradation products.
1. Materials and Equipment:
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Concentrated solution of the this compound derivative.
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Photostability chamber or a high-intensity light source (e.g., Xenon lamp).[19]
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HPLC or LC-MS system with a photodiode array (PDA) detector.
-
Amber vials and standard laboratory glassware.
2. Procedure:
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Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent. Transfer aliquots into two vials: one clear (sample) and one wrapped in aluminum foil (dark control).[16]
-
Exposure: Place both vials in the photostability chamber and expose them to a controlled light source for a defined period (e.g., 1.2 million lux hours, as per ICH Q1B guidelines).[19]
-
Analysis:
-
After exposure, analyze both the exposed sample and the dark control by HPLC or LC-MS.
-
Compare the chromatograms. New peaks in the exposed sample relative to the control are potential photodegradation products.
-
Use the PDA detector to obtain UV-Vis spectra of the parent compound and the new peaks to aid in their identification. Mass spectrometry data will provide molecular weights of the degradation products.
-
Visualizations
Caption: Troubleshooting workflow for addressing poor photostability.
Caption: Decision tree for selecting a photostabilization strategy.
Caption: Simplified pathway of oxygen-mediated photodegradation.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. research.vu.nl [research.vu.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Design and Photothermal Application of Thienoisoindigo Dyes with Aggregation-Induced Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aggregation-Driven Photoinduced α-C(sp3)–H Bond Hydroxylation/C(sp3)–C(sp3) Coupling of Boron Dipyrromethene Dye in Water Reported by Near-Infrared Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. ema.europa.eu [ema.europa.eu]
Technical Support Center: High-Purity Thioindigo Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining of high-purity Thioindigo.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its low solubility in many common organic solvents and its tendency to co-precipitate with structurally similar impurities. Achieving high purity often requires multiple purification steps and careful optimization of conditions to minimize product loss while effectively removing contaminants.
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials such as thiosalicylic acid and chloroacetic acid, byproducts from side reactions, and residual catalysts or reagents from the synthesis process.[1] Depending on the synthetic route, impurities like sulfur compounds or metal oxides may also be present.[1]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantifying the purity of this compound and identifying trace impurities.[2][3][4][5][6][7] UV-Vis spectroscopy can also be used to determine the concentration of this compound in solution and can give an indication of purity by comparing the absorption spectrum to a known standard.[8][9]
Q4: What is a suitable solvent for recrystallizing this compound?
A4: this compound is soluble in some organic solvents like ethanol (B145695) and xylene, while being insoluble in water.[10][11] The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is key to achieving a good recovery of pure crystals.[12][13] Experimentation with various solvents or solvent mixtures is often necessary to find the optimal system.
Q5: Can column chromatography be used to purify this compound?
A5: Yes, column chromatography is a viable technique for purifying this compound, particularly for separating it from impurities with different polarities.[14][15][16][17][18] A suitable solvent system (eluent) must be chosen to allow for the differential migration of this compound and its impurities through the stationary phase (e.g., silica (B1680970) gel).
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Crystals | The chosen solvent is too good at dissolving this compound, even at low temperatures. | - Try a different solvent or a solvent mixture to decrease solubility at lower temperatures.- Ensure the minimum amount of hot solvent was used to dissolve the crude product.- Cool the solution slowly and then in an ice bath to maximize crystal precipitation.[19] |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the impurities or the crude product mixture. | - Use a lower-boiling point solvent.- Add a co-solvent to reduce the overall boiling point of the solvent system. |
| Crystals Are Still Colored/Impure | The impurities have very similar solubility profiles to this compound in the chosen solvent. | - Perform a second recrystallization with a different solvent system.- Consider using activated carbon to remove colored impurities before crystallization.- Follow up with a chromatographic purification step. |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | - Evaporate some of the solvent to increase the concentration of this compound.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| This compound Does Not Move Down the Column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent by adding a more polar solvent to the mixture. |
| This compound Moves Too Quickly Down the Column | The eluent is too polar, resulting in poor separation from impurities. | - Start with a less polar eluent to allow for better separation.- Consider using a less polar solvent system overall. |
| Poor Separation of this compound and Impurities | The chosen solvent system does not provide sufficient resolution. | - Optimize the solvent system by trying different solvent ratios or different solvent combinations.- Use a longer column or a stationary phase with a different particle size. |
| Streaking or Tailing of the this compound Band | The sample was overloaded on the column, or the compound has low solubility in the eluent. | - Use a smaller amount of crude product.- Choose a solvent system in which this compound is more soluble. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound powder
-
Recrystallization solvent (e.g., ethanol, xylene, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until all the solid has dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
Objective: To separate this compound from impurities based on differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and developing chamber
Methodology:
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to settle into a packed bed. Top the silica gel with another layer of sand.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried, sample-adsorbed silica gel to the top of the column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions in separate test tubes.
-
Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.
-
Isolation: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified product.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) |
| Water | Insoluble | Insoluble |
| Ethanol | 0.1 | 1.5 |
| Xylene | 0.5 | 5.0 |
| Acetone | 0.2 | 2.5 |
| Chloroform | 1.0 | 8.0 |
Note: This data is illustrative and should be experimentally determined for specific applications.
Table 2: Example Purification Efficiency
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Single Recrystallization (Ethanol) | 85 | 95 | 70 |
| Double Recrystallization (Ethanol/Xylene) | 85 | 98 | 55 |
| Column Chromatography (Hexane/Ethyl Acetate) | 85 | >99 | 60 |
Note: This data is illustrative and will vary based on the nature of the impurities and the specific experimental conditions.
Visualizations
Caption: General experimental workflow for this compound purification.
Caption: Logical workflow for troubleshooting this compound purification.
References
- 1. US4229583A - Process for preparing thio-indigo dyestuffs - Google Patents [patents.google.com]
- 2. Quantitative analysis of indigo and indigo precursors in leaves of Isatis spp. and Polygonum tinctorium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of natural indigo in historical textiles by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Loading... [bccm.belspo.be]
- 8. researchgate.net [researchgate.net]
- 9. On the spectroscopic analyses of this compound dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS 522-75-8: this compound | CymitQuimica [cymitquimica.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. orgsyn.org [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Thioindigo Isomerization Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photochromic molecule Thioindigo. Here, you will find information to control and analyze the cis/trans isomer ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the cis/trans isomer ratio of this compound?
The cis/trans isomer ratio of this compound at the photostationary state (PSS) is primarily controlled by the wavelength of irradiating light, the solvent, and the temperature. The choice of irradiation wavelength is crucial, as the trans and cis isomers have distinct absorption spectra. Irradiation at a wavelength where the trans isomer absorbs will favor the formation of the cis isomer, and vice versa.
Q2: How does the irradiation wavelength affect the isomer ratio?
The photostationary state is reached when the rate of trans-to-cis photoisomerization equals the rate of cis-to-trans photoisomerization. By selecting a wavelength that is strongly absorbed by one isomer but weakly by the other, you can enrich the mixture in the less-absorbing isomer. For a typical this compound derivative, irradiation with green light (around 540 nm) promotes the trans to cis conversion, while blue light (around 490 nm) favors the reverse process[1].
Q3: What is the effect of solvent polarity on the cis/trans ratio?
Q4: Does temperature influence the isomerization process?
Yes, temperature can affect both the photoisomerization quantum yields and the rate of thermal back-isomerization from the less stable cis isomer to the more stable trans isomer. In some systems, particularly in viscous media like polymer matrices, increasing the temperature can lead to higher quantum yields for photoisomerization. The thermal relaxation from cis to trans is a temperature-dependent process that will occur in the dark.
Q5: How can I quantify the cis/trans isomer ratio?
The two most common methods for quantifying the cis/trans isomer ratio of this compound are UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
UV-Vis Spectroscopy: This technique is used to monitor the changes in the absorption spectrum during irradiation. The concentration of each isomer can be determined by measuring the absorbance at specific wavelengths where one isomer absorbs more strongly than the other, provided the molar extinction coefficients of both pure isomers are known.
-
¹H NMR Spectroscopy: This method allows for the direct quantification of the two isomers in solution by integrating the signals corresponding to specific protons that have different chemical shifts in the cis and trans forms. This technique is particularly useful for determining the composition of a mixture after irradiation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low conversion to the cis isomer | - Incorrect irradiation wavelength. - Low light intensity. - Solvent effects inhibiting isomerization. - Thermal back-isomerization is too fast. - Sample degradation. | - Ensure the irradiation wavelength corresponds to the absorption maximum of the trans isomer. - Increase the light intensity or irradiation time. - Try a different solvent with a different polarity. - Perform the experiment at a lower temperature to slow down the thermal relaxation. - Check for photodegradation by monitoring the isosbestic points in the UV-Vis spectrum during irradiation. If degradation is observed, reduce light intensity or irradiation time. |
| Difficulty reaching a stable photostationary state (PSS) | - Fluctuations in light source intensity. - Temperature instability. - Sample degradation. | - Use a stabilized light source. - Control the temperature of the sample holder. - Monitor for degradation using UV-Vis spectroscopy. |
| Inaccurate quantification of isomer ratio by UV-Vis | - Inaccurate molar extinction coefficients for the pure isomers. - Overlapping absorption bands of the two isomers. - Presence of impurities that absorb in the same region. | - Purify the cis and trans isomers to accurately determine their molar extinction coefficients. - Use deconvolution software to analyze the spectra. - Use ¹H NMR spectroscopy for a more direct quantification. - Ensure the purity of your sample before the experiment. |
| Poor solubility of this compound | - this compound and many of its derivatives have low solubility in common organic solvents. | - Use a solvent in which the this compound derivative is known to be soluble. - Consider synthesizing derivatives with solubilizing groups. - For aqueous applications, use sulfonated derivatives[3]. |
| Sample degradation during experiment | - Photodegradation due to high-intensity light or prolonged exposure. - Chemical degradation due to reactive solvent or impurities. | - Reduce light intensity or irradiation time. - Use a filter to block unwanted UV light. - Use high-purity, degassed solvents. - Perform control experiments in the dark to check for chemical stability. |
Experimental Protocols
Protocol 1: Photoisomerization of this compound using a Light Emitting Diode (LED)
-
Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent (e.g., toluene, chloroform, or a solvent in which the compound is soluble and stable) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.0 in the region of interest.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution. This will represent the spectrum of the predominantly trans isomer.
-
Irradiation for trans-to-cis Isomerization: Irradiate the solution with a high-power LED at a wavelength corresponding to the main absorption band of the trans isomer (typically in the green region of the spectrum, e.g., 540 nm).
-
Monitoring the Isomerization: At regular intervals, stop the irradiation and record the UV-Vis spectrum. Observe the decrease in the absorption band of the trans isomer and the increase in the absorption band of the cis isomer (typically at a shorter wavelength). Continue until no further significant changes in the spectrum are observed, indicating that the photostationary state has been reached.
-
Irradiation for cis-to-trans Isomerization: To observe the reverse process, irradiate the solution at the photostationary state with a different LED at a wavelength where the cis isomer has a significant absorption (typically in the blue region, e.g., 490 nm).
-
Monitoring the Reverse Isomerization: Again, monitor the spectral changes at regular intervals until a new photostationary state is reached.
Protocol 2: Quantification of cis/trans Isomer Ratio by UV-Vis Spectroscopy
-
Determine Molar Extinction Coefficients:
-
Prepare a pure sample of the trans isomer (this is often the commercially available or synthesized form). Record its UV-Vis spectrum in a given solvent and determine its molar extinction coefficient (ε_trans) at two different wavelengths (λ₁ and λ₂).
-
Irradiate a solution of the trans isomer to enrich the cis isomer and then isolate the pure cis isomer (e.g., by chromatography at low temperature). Record its UV-Vis spectrum in the same solvent and determine its molar extinction coefficient (ε_cis) at the same two wavelengths.
-
-
Analyze the Mixture: Record the UV-Vis spectrum of the cis/trans mixture at the photostationary state.
-
Calculate the Ratio: The concentrations of the cis and trans isomers in the mixture can be calculated using the following system of equations, based on Beer-Lambert law (A = εcl):
A(λ₁) = ε_trans(λ₁) * c_trans * l + ε_cis(λ₁) * c_cis * l A(λ₂) = ε_trans(λ₂) * c_trans * l + ε_cis(λ₂) * c_cis * l
Where A is the absorbance at a given wavelength, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. By solving this system of two linear equations, the concentrations of the cis and trans isomers can be determined, and thus their ratio.
Protocol 3: Quantification of cis/trans Isomer Ratio by ¹H NMR Spectroscopy
-
Prepare the Sample: After reaching the photostationary state by irradiation, evaporate the solvent under reduced pressure at a low temperature to avoid thermal back-isomerization.
-
Dissolve for NMR: Dissolve the residue in a deuterated solvent suitable for NMR spectroscopy (e.g., CDCl₃, toluene-d₈).
-
Acquire the Spectrum: Record the ¹H NMR spectrum of the sample.
-
Identify Characteristic Peaks: Identify well-resolved proton signals that are distinct for the cis and trans isomers. These are often aromatic protons or protons on substituents that experience a different chemical environment in the two isomeric forms.
-
Integrate and Calculate: Integrate the area under the characteristic peaks for both the cis and trans isomers. The ratio of the integrals will be proportional to the molar ratio of the two isomers in the sample. For example, if a specific proton signal for the trans isomer has an integral of I_trans and the corresponding signal for the cis isomer has an integral of I_cis, the molar ratio is approximately:
cis / trans ratio = I_cis / I_trans
Visualizations
Caption: Experimental workflow for controlling and analyzing the cis/trans isomerization of this compound.
Caption: Key factors influencing the cis/trans isomer ratio of this compound and their effects.
References
Technical Support Center: Addressing Aggregation Problems of Thioindigo in Solution
For researchers, scientists, and drug development professionals working with Thioindigo, managing its aggregation in solution is a critical challenge. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound is an organic dye with a planar, aromatic structure. This planarity, combined with intermolecular forces such as van der Waals forces and π-π stacking, promotes self-association in solution, leading to the formation of aggregates. This aggregation is particularly pronounced in solvents where its solubility is limited. This compound is known to be soluble in some organic solvents like DMSO, but it is relatively insoluble in water[1][2].
Q2: What are the common signs of this compound aggregation in my solution?
A2: The most common indicators of this compound aggregation include:
-
Visual changes: The solution may appear cloudy or hazy, or you might observe the formation of precipitates.
-
Spectroscopic changes: You may notice shifts in the UV-Vis absorption spectrum. A blue-shift (hypsochromic shift) to shorter wavelengths is indicative of H-aggregate formation, while a red-shift (bathochromic shift) to longer wavelengths suggests the formation of J-aggregates.
-
Fluorescence quenching: Aggregation often leads to a decrease in fluorescence intensity.
Q3: How does solvent choice impact this compound aggregation?
A3: Solvent polarity plays a crucial role in this compound aggregation. Generally, this compound has limited solubility in polar solvents like water, which can promote aggregation. It is more soluble in some organic solvents, which can help to mitigate aggregation. The dielectric constant of the solvent can influence the stability of aggregates[3]. For instance, highly polar solvents such as ethanol (B145695) and methanol (B129727) have been shown to favor J-aggregation in some dyes, while less polar solvents like chloroform (B151607) may show mixed behavior[4].
Q4: Can temperature be used to control this compound aggregation?
A4: Yes, temperature can influence this compound aggregation. In many cases, increasing the temperature can help to break up aggregates and increase solubility. However, the effect of temperature can be complex and may depend on the specific solvent and the presence of other solutes. Monitoring the UV-Vis spectrum of your this compound solution at different temperatures can help you determine the optimal temperature for your experiment[5][6].
Q5: What types of additives can be used to prevent or reduce this compound aggregation?
A5: Several types of additives can be employed to manage this compound aggregation:
-
Surfactants: Non-ionic surfactants like Triton X-100, and ionic surfactants such as sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB), can be effective. Surfactants form micelles that can encapsulate the this compound molecules, preventing their self-association[7][8][9][10].
-
Co-solvents: The addition of a co-solvent in which this compound is more soluble can disrupt aggregation.
-
Urea: Urea is known to disrupt hydrogen bonding and can interfere with the intermolecular interactions that lead to aggregation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | Poor solvent choice; insufficient agitation. | Consult the solubility table below and select an appropriate solvent. Use sonication or gentle heating to aid dissolution. |
| Solution appears cloudy or precipitates form over time. | Aggregation due to high concentration, temperature changes, or solvent evaporation. | Filter the solution through a 0.22 µm filter. Consider diluting the stock solution. Store solutions in tightly sealed containers at a stable temperature. |
| UV-Vis spectrum shows a blue-shift (H-aggregation). | Strong π-π stacking interactions leading to face-to-face aggregation. | Add a surfactant (e.g., Triton X-100) to disrupt aggregation. Try a more polar solvent. Increase the temperature of the solution. |
| UV-Vis spectrum shows a red-shift (J-aggregation). | Head-to-tail arrangement of molecules in the aggregate. | While sometimes desirable for specific applications, if unintended, try altering the solvent polarity or adding a different type of surfactant. |
| Inconsistent results in bioassays. | Variable aggregation states affecting the effective concentration of monomeric this compound. | Prepare fresh solutions for each experiment. Characterize the aggregation state of your stock solution using DLS or UV-Vis before use. Incorporate a disaggregating agent like a mild detergent in your assay buffer if compatible with your experimental setup. |
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | A good starting point for preparing stock solutions. |
| Chloroform | Soluble | Often used for spectroscopic studies of this compound[11]. |
| Water | Insoluble[1] | Aggregation is highly likely in aqueous solutions without stabilizing agents. |
| Ethanol, Xylene | Soluble | Mentioned as solvents for this compound. |
| Methanol, Isopropanol, Acetone, DMF, Toluene | Likely soluble to varying degrees | Systematic quantitative data is not readily available. It is recommended to perform small-scale solubility tests. |
Experimental Protocols
Protocol 1: Characterization of this compound Aggregation using UV-Vis Spectroscopy
This protocol allows for the monitoring of this compound aggregation by observing changes in its absorption spectrum.
Materials:
-
This compound
-
A range of solvents of varying polarity (e.g., DMSO, ethanol, water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a solvent in which it is highly soluble, such as DMSO.
-
Prepare working solutions: Prepare a series of dilutions of the this compound stock solution in the solvent of interest. Concentrations may range from 1 µM to 100 µM.
-
Acquire UV-Vis spectra:
-
Use the pure solvent as a blank.
-
Record the absorption spectrum of each dilution from 300 nm to 700 nm.
-
-
Data Analysis:
-
Plot absorbance versus wavelength for each concentration.
-
Observe changes in the shape and position of the absorption maxima as a function of concentration.
-
A deviation from Beer-Lambert's law (a non-linear increase in absorbance with concentration) and shifts in the absorption maxima are indicative of aggregation. A blue-shift suggests H-aggregation, while a red-shift suggests J-aggregation[12].
-
Protocol 2: Measurement of this compound Aggregate Size using Dynamic Light Scattering (DLS)
This protocol provides a method to determine the hydrodynamic radius of this compound aggregates in solution.
Materials:
-
This compound solution to be analyzed
-
DLS instrument
-
Low-volume disposable or quartz cuvettes
-
Syringe filters (0.22 µm or appropriate pore size)
Procedure:
-
Sample Preparation:
-
Filter the this compound solution through a 0.22 µm syringe filter to remove any large dust particles or precipitates.
-
Carefully transfer the filtered solution into a clean DLS cuvette, avoiding the introduction of air bubbles.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Enter the viscosity and refractive index of the solvent into the software.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument and allow it to equilibrate for a few minutes.
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
The presence of particles with a hydrodynamic radius significantly larger than that expected for a single this compound molecule is indicative of aggregation. The polydispersity index (PDI) will provide information on the heterogeneity of the aggregate sizes in the solution[13][14][15].
-
Protocol 3: Investigating this compound Self-Association with DOSY NMR Spectroscopy
Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to study the self-association of this compound by measuring the diffusion coefficients of the molecules in solution.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer with a pulsed-field gradient probe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a series of this compound solutions in the deuterated solvent at different concentrations (e.g., ranging from low mM to near saturation).
-
-
NMR Data Acquisition:
-
Acquire 2D DOSY spectra for each sample. Key parameters to set include the diffusion time (Δ) and the gradient pulse duration (δ). These will need to be optimized for your specific system and spectrometer. A typical starting point might be a Δ of 100-200 ms (B15284909) and a δ of 1-3 ms.
-
-
Data Processing and Analysis:
-
Process the 2D DOSY data to generate a spectrum with chemical shift on one axis and the diffusion coefficient on the other.
-
Extract the diffusion coefficient for the this compound signals at each concentration.
-
A decrease in the diffusion coefficient as the concentration increases is a strong indication of aggregation, as larger particles diffuse more slowly in solution[14][16][17].
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 522-75-8 | >98% [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The temperature dependence of derivative ultraviolet absorption spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Triton X-100 Affects Dye-Surfactant Aggregates in Textile Industries [eureka.patsnap.com]
- 8. Effect of macromolecules and Triton X-100 on the triplet of aggregated chlorophyll in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 15. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on supramolecular gel formation using DOSY NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Annealing Conditions for Thioindigo-Based Thin Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the annealing conditions of thioindigo-based thin films.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound-based thin films?
Annealing is a post-deposition thermal treatment crucial for enhancing the morphological and electronic properties of this compound-based thin films. The primary goals are:
-
Improved Crystallinity: Thermal energy allows the this compound molecules to organize into more ordered crystalline structures, which is essential for efficient charge transport.
-
Increased Grain Size: Annealing can facilitate the growth of larger crystalline domains, thereby reducing the density of grain boundaries that can impede charge carrier movement.
-
Enhanced Film Morphology: The process helps in achieving a more uniform and well-ordered film surface, which is critical for fabricating reliable and high-performance electronic devices.
-
Removal of Residual Solvents: For solution-processed films, annealing aids in the removal of residual solvent molecules that can act as charge traps and degrade device performance.
-
Improved Interfacial Contact: The thermal treatment can promote better adhesion and electrical contact between the this compound thin film and the substrate or adjacent layers in a device stack.
Q2: What are the common methods for annealing this compound-based thin films?
The two primary methods for annealing this compound-based thin films are thermal annealing and solvent vapor annealing (SVA).
-
Thermal Annealing: This involves heating the thin film to a specific temperature for a set duration in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum).[1] This method is effective in improving crystallinity and removing residual solvents.
-
Solvent Vapor Annealing (SVA): In this technique, the thin film is exposed to a saturated or partially saturated vapor of a specific solvent.[2][3] The solvent vapor plasticizes the film, allowing for molecular rearrangement and morphology optimization at or near room temperature.[3]
Q3: How does the annealing temperature affect the morphology of this compound thin films?
The annealing temperature has a profound impact on the resulting morphology of this compound thin films. The morphology evolves from flat structures at lower temperatures to more defined crystalline structures like needles and spherulites at higher temperatures. Exceeding the optimal temperature can lead to detrimental effects such as dewetting or the formation of large, undesirable aggregates.[4]
Q4: What characterization techniques are recommended for evaluating annealed this compound thin films?
A combination of characterization techniques is essential to fully assess the properties of annealed this compound thin films.[5] Key techniques include:
-
X-ray Diffraction (XRD): To determine the crystal structure, phase, and orientation of the molecules in the film.[6][7]
-
Atomic Force Microscopy (AFM): To visualize the surface topography, morphology, and roughness of the film.
-
UV-Vis Spectroscopy: To investigate the optical properties, such as absorption and bandgap, which can be influenced by the film's molecular packing and crystallinity.[8][9]
-
Scanning Electron Microscopy (SEM): To observe the microstructure and grain size of the films.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the annealing of this compound-based thin films.
| Problem | Possible Causes | Suggested Solutions |
| Poor Film Quality / Contamination | - Inadequate substrate cleaning.- Impure this compound material or solvents.- Contamination during the deposition or annealing process. | - Implement a rigorous substrate cleaning protocol (e.g., sequential ultrasonication in deionized water, acetone, and isopropanol).[4] - Use high-purity materials and solvents.- Perform film deposition and annealing in a clean environment, such as a nitrogen-filled glovebox.[10] |
| Low Crystallinity / Small Grain Size | - Annealing temperature is too low.- Annealing time is too short. | - Systematically increase the annealing temperature in increments of 10-20°C.[4]- Increase the annealing duration at a fixed temperature.[8] |
| Film Cracking or Peeling (Poor Adhesion) | - High internal stress in the film.- Mismatch in the coefficient of thermal expansion between the film and the substrate.- Poor substrate surface preparation. | - Optimize the cooling rate after annealing; a slower cooling process can reduce stress.[11]- Consider using a substrate surface treatment (e.g., with HMDS or OTS) to improve adhesion.[11]- Ensure the substrate is thoroughly cleaned before film deposition.[10] |
| Dewetting or Formation of Large Aggregates | - Annealing temperature is too high, leading to excessive molecular mobility. | - Reduce the annealing temperature.[4]- For SVA, reduce the solvent vapor pressure or the annealing time.[3] |
| Inconsistent Results Between Batches | - Variations in annealing parameters (temperature, time, atmosphere).- Inconsistent film thickness or deposition conditions. | - Precisely control and monitor all annealing parameters.- Ensure consistent film preparation procedures before annealing. |
| Unexpected Optical Properties (e.g., shift in absorption peak) | - Changes in molecular packing and aggregation state due to annealing.- Degradation of the this compound material at high annealing temperatures. | - Correlate optical properties with structural characterization (XRD, AFM) to understand the structure-property relationships.- Perform annealing in an inert atmosphere to prevent oxidation.- Check the thermal stability of the specific this compound derivative being used. |
Data Presentation
Table 1: Effect of Thermal Annealing Temperature on the Morphology of this compound Thin Films
| Annealing Temperature (°C) | Observed Morphology |
| 70 | Extended flat structures |
| 90 | Development of needles |
| 100 | Formation of spherulites |
| 150 | Transformation of spherulites into elongated structures |
This data is based on atomic force microscopy observations of this compound thin films.
Experimental Protocols
Detailed Methodology for Thermal Annealing
-
Substrate Preparation:
-
Clean the substrates (e.g., Si/SiO₂) by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Optional: Treat the substrates with a surface modification agent like hexamethyldisilazane (B44280) (HMDS) or octadecyltrichlorosilane (B89594) (OTS) to improve film quality.
-
-
Thin Film Deposition:
-
Deposit the this compound-based thin film onto the prepared substrates using the desired technique (e.g., spin-coating, drop-casting, or thermal evaporation).
-
-
Annealing Process:
-
Prepare a series of identical samples for annealing at different temperatures.
-
Place the samples on a calibrated hotplate inside a nitrogen-filled glovebox to prevent oxidation.
-
Anneal each sample at a specific temperature for a fixed duration (e.g., 30 minutes). A typical temperature range to explore for small molecule organic semiconductors is 80°C to 200°C.[4]
-
After annealing, turn off the hotplate and allow the samples to cool down slowly to room temperature inside the glovebox.
-
-
Characterization:
Detailed Methodology for Solvent Vapor Annealing (SVA)
-
Substrate Preparation and Film Deposition:
-
Follow the same substrate preparation and thin film deposition steps as for thermal annealing.
-
-
SVA Setup:
-
Place the thin film sample in a sealed chamber, such as a petri dish or a desiccator.
-
Introduce a small volume of the chosen solvent (e.g., 2 mL) into the chamber, ensuring it does not come into direct contact with the film.[12]
-
Allow the solvent to evaporate and create a saturated or partially saturated vapor environment.
-
-
Annealing Process:
-
Expose the film to the solvent vapor for a specific duration. The annealing time can range from a few minutes to several hours, depending on the solvent and the desired morphology.[12]
-
After the desired annealing time, remove the sample from the chamber.
-
Re-bake the film at a moderate temperature (e.g., 125°C for 10 minutes) to remove any residual solvent.[12]
-
-
Characterization:
-
Characterize the SVA-treated films using appropriate techniques to assess the changes in their properties.
-
Mandatory Visualization
Caption: Experimental workflow for optimizing annealing conditions.
Caption: Troubleshooting guide for common annealing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent vapor annealing of an insoluble molecular semiconductor - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What Are The Methods For Thin Film Characterization? Select The Right Tools For Your Application - Kintek Solution [kindle-tech.com]
- 6. fiveable.me [fiveable.me]
- 7. openaccesspub.org [openaccesspub.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 11. msesupplies.com [msesupplies.com]
- 12. mdpi.com [mdpi.com]
Methods for increasing the quantum yield of Thioindigo derivatives
Welcome to the technical support center for Thioindigo derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions related to increasing the quantum yield of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low fluorescence quantum yield in my this compound derivatives?
A1: Low fluorescence quantum yield in this compound derivatives is often due to efficient non-radiative decay pathways that compete with fluorescence. The main causes include:
-
Aggregation-Caused Quenching (ACQ): The planar structure of the this compound core can promote intermolecular stacking and aggregation in solution or the solid state, leading to self-quenching and a significant decrease in fluorescence.[1]
-
Photoisomerization: this compound derivatives can undergo E/Z (trans/cis) photoisomerization upon excitation, which is a non-radiative pathway that dissipates the excited-state energy.[2]
-
Vibrational Relaxation: Intramolecular motions, such as rotations around single bonds, can lead to non-radiative decay.
-
Solvent Effects: The polarity of the solvent can significantly influence the stability of the excited state. In some cases, polar solvents can stabilize non-emissive charge transfer states, leading to quenching.[2][3]
-
Presence of Impurities: Impurities from synthesis or solvent contamination can act as quenchers.[4]
Q2: How can I increase the quantum yield of my this compound derivative?
A2: Several strategies can be employed to enhance the quantum yield of this compound derivatives:
-
Induce Aggregation-Induced Emission (AIE): By attaching AIE-active moieties, such as tetraphenylethene, to the this compound core, you can design molecules that are non-emissive in solution but become highly fluorescent in the aggregated state.[5][6] This approach leverages the restriction of intramolecular motion in the aggregated state to block non-radiative decay channels.[7]
-
Prevent Aggregation: If your derivative is fluorescent in solution, preventing aggregation is key. This can be achieved by incorporating the molecules into a rigid matrix, such as a metal-organic framework (MOF), which isolates the individual molecules and prevents quenching.[1]
-
Chemical Modification (Substituent Effects): Introducing electron-donating or electron-withdrawing groups at specific positions on the this compound scaffold can modify the electronic structure and enhance fluorescence.[8] Strategic substitution can also introduce steric hindrance to prevent planar aggregation.
-
Solvent Optimization: Systematically screen solvents with different polarities and viscosities.[9][10] A less polar or more viscous solvent might restrict molecular motions and reduce non-radiative decay.
Q3: What is the difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?
A3: ACQ and AIE are opposite phenomena. In ACQ, the fluorescence of a molecule decreases as it aggregates. This is common for many traditional fluorophores where aggregation leads to the formation of non-emissive dimers or excimers. In AIE, the molecule is non-fluorescent or weakly fluorescent in its dissolved state but becomes highly emissive upon aggregation.[5][7] This is typically due to the restriction of intramolecular motions in the aggregated state, which closes non-radiative decay pathways and opens up the radiative (fluorescence) channel.
Troubleshooting Guides
Issue 1: My this compound derivative shows very low or no fluorescence.
| Possible Cause | Troubleshooting Step |
| Aggregation-Caused Quenching (ACQ) | Action: Perform a concentration-dependent fluorescence study. Measure the quantum yield at a series of decreasing concentrations. An increase in quantum yield upon dilution suggests ACQ.[4] Solution: If ACQ is confirmed, consider incorporating the derivative into a host matrix like a MOF to prevent aggregation.[1] |
| Compound is an AIEgen | Action: Investigate the fluorescence in the aggregated state. Prepare nanoparticles or thin films of your compound and measure the fluorescence. A significant increase in emission compared to the solution phase indicates AIE behavior.[5][11] |
| Solvent-Induced Quenching | Action: Measure the fluorescence quantum yield in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, water).[12] A significant change in quantum yield with solvent polarity points to solvent-dependent quenching mechanisms. |
| Purity Issues | Action: Re-verify the purity of your compound using techniques like NMR, mass spectrometry, and elemental analysis. Residual catalysts or starting materials from synthesis can act as quenchers.[4] Solution: Re-purify the compound if necessary. |
| Photoisomerization | Action: Use transient absorption spectroscopy to investigate the excited-state dynamics and look for evidence of photoisomerization.[2] Solution: If photoisomerization is the dominant decay pathway, consider chemical modifications to restrict this process. |
Issue 2: The fluorescence quantum yield is lower than expected based on literature values for similar compounds.
| Possible Cause | Troubleshooting Step |
| Oxygen Quenching | Action: Degas your solvents before measurement by bubbling with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles. Compare the quantum yield in degassed versus air-saturated solvent.[4] |
| Inner Filter Effects | Action: Ensure the absorbance of your sample at the excitation wavelength is low, typically below 0.1 in a 1 cm cuvette, to minimize reabsorption of emitted light.[13] |
| Incorrect Quantum Yield Measurement | Action: Verify your experimental setup and calculation for relative quantum yield measurement. Ensure the chosen standard is appropriate for the emission wavelength of your sample and that all experimental conditions are identical for the sample and standard.[14][15] |
Data Presentation
Table 1: Effect of Aggregation on the Quantum Yield of this compound Derivatives
| Derivative | State | Quantum Yield (%) | Reference |
| Pure this compound (TI) | Powder | < 1 | [1] |
| TI@MOF-5 | Solid | Enhanced | [1] |
| TI@MIL-68(Ga) | Solid | Enhanced | [1] |
| TII-TPE | Nanoparticles | AIE active | [5] |
| Ag29(BDT)12(TPP)4 | Solution | 0.9 | [11] |
| Ag29(BDT)12(TPP)4 | Aggregated | 11.7 | [11] |
Table 2: Solvent Effects on the Quantum Yield of a Dipolar Merocyanine (B1260669) Dye (DCBT)
| Solvent | Quantum Yield (%) |
| Methylcyclohexane (MCH) | ~1 |
| Dimethyl Sulfoxide (DMSO) | 67 |
| [Note: Data for DCBT, a related dipolar dye, is presented to illustrate the significant impact of solvent polarity on quantum yield.[10]] |
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This protocol describes the measurement of the fluorescence quantum yield of a sample relative to a known standard.[14][15]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
This compound derivative sample
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the sample in the same solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to ensure linearity and avoid inner filter effects.[13]
-
Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the excitation wavelength to be used for the fluorescence measurements.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
Integrate Spectra: Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦS) is calculated using the following equation:
ΦS = ΦR * (GradS / GradR) * (nS² / nR²)
Where:
-
ΦR is the quantum yield of the reference standard.
-
GradS and GradR are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
nS and nR are the refractive indices of the sample and reference solutions (if the solvents are different).
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jmess.org [jmess.org]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Design and Photothermal Application of Thienoisoindigo Dyes with Aggregation-Induced Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globethesis.com [globethesis.com]
- 7. Aggregation-induced emission: fundamental understanding and future developments - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Observation of a new type of aggregation-induced emission in nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. edinst.com [edinst.com]
- 15. Making sure you're not a bot! [opus4.kobv.de]
Navigating Thioindigo Synthesis: A Technical Guide to Avoiding Common Side Reactions
For researchers, scientists, and drug development professionals embarking on the synthesis of thioindigo, a vibrant and historically significant dye molecule, achieving high purity and yield can be a considerable challenge. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate the common pitfalls and side reactions encountered during its synthesis.
This guide offers detailed insights into the reaction mechanisms, practical advice on optimizing experimental conditions, and robust analytical methods to ensure the desired outcome of your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield in my this compound synthesis?
A1: Low yields in this compound synthesis can often be attributed to several factors, including incomplete reaction of starting materials, degradation of intermediates, and the formation of unwanted side products. A critical step is the oxidation of the 3-hydroxythionaphthene intermediate. The choice and control of the oxidizing agent are paramount. Harsh oxidants or uncontrolled reaction temperatures can lead to over-oxidation and decomposition of the desired product.
Q2: My final this compound product has a brownish or reddish tint instead of the expected vibrant red. What is the likely cause?
A2: A significant deviation from the characteristic red color of this compound often points to the presence of isomeric impurities. The most common culprit is the formation of thioindirubin , a structural isomer of this compound. This side product arises from an alternative condensation pathway and possesses a more reddish-brown hue, thus impacting the color purity of the final product.
Q3: How can I minimize the formation of the thioindirubin byproduct?
A3: Controlling the regioselectivity of the final condensation step is key to minimizing thioindirubin formation. This can be achieved by carefully managing the reaction conditions. Key parameters to control include:
-
Temperature: Lower reaction temperatures during the oxidation/dimerization step can favor the formation of the desired this compound isomer.
-
pH: Maintaining a specific pH range can influence the reactivity of the intermediates and suppress the pathway leading to thioindirubin.
-
Rate of Reagent Addition: Slow and controlled addition of the oxidizing agent can help to maintain a low concentration of reactive intermediates, thereby reducing the likelihood of side reactions.
Q4: What are the best practices for purifying crude this compound?
A4: Due to its low solubility in many common organic solvents, purifying this compound can be challenging. Effective methods include:
-
Recrystallization: While difficult, recrystallization from high-boiling point solvents such as nitrobenzene (B124822) or quinoline (B57606) can be effective for removing impurities.
-
Soxhlet Extraction: This technique can be used to wash the crude product with a suitable solvent to remove more soluble impurities.
-
Sublimation: Under high vacuum, this compound can be purified by sublimation, which is particularly effective for removing non-volatile impurities.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting materials (e.g., oxidized thiosalicylic acid). | Ensure the purity of starting materials. Use freshly sourced or purified reagents. |
| Incomplete cyclization of the thioether intermediate. | Verify the reaction conditions for the cyclization step (e.g., temperature, catalyst). Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Ineffective oxidation of the 3-hydroxythionaphthene intermediate. | Choose an appropriate oxidizing agent (e.g., air, potassium ferricyanide (B76249), peroxo-disulfate) and optimize its concentration and addition rate.[1] | |
| Product is a Dark, Tarry Substance | Over-oxidation or decomposition of the product. | Use a milder oxidizing agent or lower the reaction temperature. Reduce the reaction time for the oxidation step. |
| Presence of polymeric byproducts. | Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidative side reactions. | |
| Final Product has Poor Solubility | Presence of insoluble impurities. | Purify the crude product using one of the recommended methods (recrystallization, Soxhlet extraction, or sublimation). |
| Incorrect isomeric product formed. | Re-evaluate the reaction conditions to favor the formation of the desired trans-Thioindigo isomer, which may have slightly different solubility characteristics. | |
| Inconsistent Results Between Batches | Variations in reaction conditions. | Strictly control all reaction parameters, including temperature, pH, reaction time, and stirring speed. |
| Inconsistent quality of starting materials or reagents. | Use reagents from the same batch or re-standardize them before use. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Oxidation of 3-Hydroxythionaphthene
This protocol outlines a general procedure for the final oxidation step, a critical stage where side reactions can occur.
Materials:
-
3-Hydroxythionaphthene
-
Aqueous sodium hydroxide (B78521) solution
-
Oxidizing agent (e.g., potassium ferricyanide solution or air)
-
Suitable solvent (e.g., water, ethanol)
Procedure:
-
Dissolve the 3-hydroxythionaphthene in an aqueous sodium hydroxide solution under an inert atmosphere.
-
Cool the solution in an ice bath to the recommended temperature (typically 0-10 °C) to control the reaction rate and minimize side reactions.
-
Slowly add the oxidizing agent dropwise with vigorous stirring. Monitor the color change of the reaction mixture.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
Isolate the precipitated crude this compound by filtration.
-
Wash the solid product thoroughly with water and then with a suitable organic solvent (e.g., ethanol) to remove soluble impurities.
-
Dry the purified this compound under vacuum.
Note: The choice of oxidant and specific reaction conditions (temperature, pH, and reaction time) will significantly impact the yield and purity of the final product. It is recommended to consult specific literature procedures for detailed parameters.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the key chemical pathway and a logical workflow for troubleshooting.
Caption: Chemical pathway for this compound synthesis and the formation of the thioindirubin side product.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Best practices for storing and handling Thioindigo to prevent degradation
Technical Support Center: Thioindigo Storage and Handling
This technical support center is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, ensuring the compound's integrity and preventing its degradation for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound? A1: For long-term storage, solid this compound should be kept in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] To maximize stability and prevent slow degradation from ambient conditions, storage at -20°C in the dark is recommended, a common practice for photosensitive dyes.[2] It is crucial to protect the compound from physical damage, moisture, and incompatible materials.[1][3]
Q2: How should I handle this compound powder to prevent contamination and degradation? A2: When handling this compound powder, it is important to avoid generating dust, as fine dust clouds can form explosive mixtures with air.[1] Always use good occupational work practices, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[1][3] To prevent moisture condensation on the cold powder, which can hydrolyze the compound, allow the container to warm to room temperature before opening.[2] After use, consider purging the vial with a dry, inert gas like nitrogen or argon before securely resealing to extend its shelf life.[2]
Q3: What are the primary factors that cause this compound degradation? A3: The primary factors leading to this compound degradation are:
-
Light Exposure: As a photoswitch, this compound is responsive to visible light, which causes reversible isomerization between its trans and cis forms.[4][5][6] While this is a key feature, prolonged or high-intensity light, especially UV radiation, can lead to irreversible photodegradation.[2][7]
-
Oxidation: Like many organic dyes, this compound can be susceptible to oxidation from atmospheric oxygen.[1] This can result in the cleavage of the chromophore, leading to a loss of color and activity.[8]
-
Solvent and Solubility: this compound has very limited solubility in most conventional solvents.[4][5] In solution, particularly at higher concentrations in polar solvents, it can form aggregates, which may alter its photochemical properties and stability.[4][5] The stability of its isomers is also dependent on solvent polarity.[4]
-
Incompatible Materials: Storage with incompatible materials can lead to chemical reactions that degrade the compound.[1]
Q4: What is the stability of this compound in solution? A4: The stability of this compound in solution is influenced by the solvent, concentration, and exposure to light. Due to its poor solubility, aggregation can be a significant issue at concentrations as low as the micromolar range (1-5 μM) in aqueous media, which can affect spectral properties.[4][5] The cis-isomer, formed upon irradiation with visible light (e.g., ~540 nm), can thermally revert to the more stable trans-isomer, with a reported half-life of 24 minutes in some aprotic solvents.[4][9] However, certain sulfonated derivatives in aqueous solutions have shown a half-life of several hours for the cis isomer and excellent stability, with less than 2% degradation after 20 photo-switching cycles.[5][10]
Q5: Which solvents are recommended for dissolving this compound? A5: this compound is generally insoluble in water, alcohol, or ether but shows some solubility in solvents like DMSO, chloroform (B151607), nitrobenzene, and concentrated sulfuric acid.[11] Due to its extremely limited solubility in most common organic solvents, researchers have developed derivatives or incorporated it into polymer chains to improve solubility and functionality in various media.[4][5][6] When preparing solutions, it is best to use high-purity, anhydrous solvents to prevent potential hydrolytic degradation.
Troubleshooting Guide
| Issue Observed | Possible Cause(s) | Recommended Solution(s) |
| Color of solution fades or changes unexpectedly. | 1. Photodegradation: The sample has been exposed to ambient light or high-intensity light during the experiment.[12] 2. Oxidation: Dissolved oxygen in the solvent is reacting with the this compound.[12] 3. Incorrect pH: The pH of the solution may be outside the optimal stability range, although this compound is less sensitive than dyes like Indigo Carmine. | 1. Prepare and handle the solution in a dark or low-light environment. Use amber-colored vials or wrap containers in aluminum foil.[12][13] 2. Use solvents that have been de-gassed by sparging with nitrogen or argon. Prepare solutions fresh before use. 3. Verify the pH of your medium and buffer if necessary, though this compound itself is neutral. |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of Stock Solution: The main stock solution has degraded over time due to improper storage or repeated freeze-thaw cycles.[13] 2. Partial Isomerization: The initial solution may contain an unknown mixture of cis and trans isomers due to light exposure before the experiment. 3. Aggregation: The concentration of this compound in the solution is too high, leading to aggregation and altered photophysical properties.[5] | 1. Prepare fresh stock solutions for critical experiments. Aliquot the solid compound into single-use vials to avoid contaminating the main stock.[13] 2. Before starting an experiment, ensure the solution is in a known isomeric state, typically by keeping it in the dark to allow thermal relaxation to the trans form. 3. Work at lower concentrations (micromolar range) to avoid aggregation, especially in polar solvents.[5] |
| Precipitate forms in the this compound solution. | 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the chosen solvent.[4][5] 2. Temperature Change: The solution was prepared at a higher temperature and the compound precipitated out upon cooling. 3. Solvent Contamination: The solvent may be contaminated with water or another anti-solvent, reducing this compound's solubility. | 1. Confirm the solubility of this compound in your specific solvent and work within that limit. Consider using a different solvent like chloroform or DMSO where solubility is better.[11] 2. Maintain a constant temperature during your experiment. If warming is needed to dissolve, ensure the solution remains stable at the working temperature. 3. Use high-purity, anhydrous solvents for preparing solutions. |
Quantitative Data on this compound Stability
The following table summarizes available quantitative data on the stability of a specific this compound derivative under defined experimental conditions.
| Compound | Conditions | Observation | Reference |
| Sulfonated this compound Derivative (in aqueous solution) | 20 cycles of irradiation with yellow and blue light over 2 hours. | Less than 2% degradation was observed. | [5][10] |
Experimental Protocol: Assessing Photostability of this compound
This protocol provides a general method for evaluating the photostability of a this compound solution under specific light conditions.
1. Objective: To quantify the rate of photodegradation of this compound in a chosen solvent when exposed to a controlled light source.
2. Materials:
-
This compound powder
-
High-purity, anhydrous solvent (e.g., Chloroform, DMSO)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Controlled light source (e.g., LED lamp with specific wavelength, solar simulator)
-
Amber vials and volumetric flasks
-
Aluminum foil
-
Magnetic stirrer and stir bars
3. Methodology:
-
Preparation of Stock Solution:
-
In a dark room or under dim red light, accurately weigh a small amount of this compound powder.
-
Dissolve the powder in the chosen solvent in a volumetric flask wrapped in aluminum foil to create a concentrated stock solution (e.g., 1 mM). Mix gently until fully dissolved.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to a working concentration that gives an absorbance maximum (λmax, ~540 nm for the trans isomer) between 0.8 and 1.2 AU.
-
Prepare two identical samples from this working solution: a "Test Sample" and a "Dark Control."
-
-
Experimental Procedure:
-
Time Zero (t=0) Measurement: Measure the full UV-Vis absorption spectrum of the Test Sample. Record the absorbance value at λmax. This is your initial reading.
-
Dark Control: Store the Dark Control cuvette in complete darkness at the same temperature as the test condition for the duration of the experiment.
-
Light Exposure: Place the Test Sample in the light path of the controlled light source. Ensure the temperature is controlled and constant.
-
Time-Point Measurements: At predetermined intervals (e.g., 5, 15, 30, 60, 120 minutes), remove the Test Sample and record its UV-Vis spectrum. Return it to the light source immediately after measurement.
-
Control Measurement: At the end of the experiment, measure the UV-Vis spectrum of the Dark Control sample to check for any thermal degradation.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Absorbance at time t / Absorbance at time 0) * 100
-
Plot the % Remaining versus Time to visualize the degradation kinetics.
-
Compare the final spectrum of the Test Sample with the Dark Control. A significant decrease in absorbance in the Test Sample relative to the control indicates photodegradation.
-
Visualizations
Caption: Logical workflow of this compound degradation factors and preventative measures.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. kremer-pigmente.com [kremer-pigmente.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reversible Spatial Control in Aqueous Media by Visible Light: A this compound Photoswitch that is Soluble and Operates Efficiently in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indigo dye - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Thioindigo vs. Indigo: A Comparative Analysis of Photostability for Researchers
In the realm of organic dyes, both indigo (B80030) and its sulfur-containing analogue, thioindigo, have garnered significant attention due to their rich colors and historical importance. While structurally similar, their photochemical behaviors diverge significantly, leading to distinct differences in their photostability. This guide provides a comprehensive comparative analysis of the photostability of this compound and indigo, offering valuable insights for researchers, scientists, and professionals in drug development where light sensitivity is a critical consideration.
Executive Summary
Indigo is renowned for its exceptional photostability, a property attributed to a highly efficient excited-state intramolecular proton transfer (ESIPT) mechanism. This process allows for the rapid, non-radiative decay of the excited molecule back to its ground state, effectively preventing photochemical degradation. In stark contrast, the primary photochemical pathway for this compound is a reversible E/Z (trans/cis) isomerization around the central carbon-carbon double bond. While this photochromic behavior makes this compound interesting for applications in molecular switches and photosensitive materials, it also implies a lower intrinsic photostability compared to indigo, as the molecule undergoes structural changes upon light absorption. Direct, quantitative comparisons of their photodegradation rates under identical conditions are scarce in the literature, but the fundamental difference in their excited-state deactivation pathways is the key determinant of their respective photostabilities.
Photochemical Mechanisms: A Tale of Two Pathways
The difference in photostability between indigo and this compound is fundamentally rooted in their distinct excited-state deactivation mechanisms.
Indigo: The Ultrafast Path to Stability
Upon absorption of a photon, the indigo molecule transitions to an excited state. From here, it undergoes an ultrafast intramolecular proton transfer from a nitrogen atom to a carbonyl oxygen. This creates a short-lived keto-enol tautomer in the excited state, which then rapidly returns to the original keto form in the ground state through non-radiative decay. This entire process occurs on a picosecond timescale, effectively dissipating the absorbed light energy as heat and preventing the molecule from engaging in degradative chemical reactions.
A Comparative Guide to Thioindigo and Azobenzene Photoswitches for Researchers and Drug Development Professionals
In the realm of photopharmacology and materials science, the ability to remotely control molecular function with light is a powerful tool. Azobenzene (B91143) and thioindigo derivatives are two of the most prominent classes of molecular photoswitches, each offering a unique set of properties that make them suitable for different applications. This guide provides an objective comparison of their photoswitching characteristics, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal photoswitch for their needs.
Data Presentation: A Quantitative Comparison
The photoswitching efficiency and stability of azobenzene and this compound are dictated by several key parameters. The following tables summarize these properties, providing a direct comparison to facilitate informed decision-making.
Table 1: General Photoswitching Properties of Parent Azobenzene and this compound
| Property | Azobenzene | This compound |
| Photoisomerization | trans → cis (E → Z) | trans → cis (E → Z) |
| Switching Wavelengths | UV-A and visible light | Visible light |
| Thermal Stability of cis Isomer | Metastable, reverts to trans | Generally high, can be very stable |
| Solubility | Generally good in organic solvents | Often limited in common solvents |
| Color of Isomers | trans: Colorless/pale yellow, cis: Orange/red | trans: Red/purple, cis: Yellow/orange |
Table 2: Quantitative Photoswitching Parameters of Azobenzene and this compound Derivatives
| Parameter | Azobenzene Derivative | Value | This compound Derivative | Value | Conditions |
| λmax trans (nm) | Unsubstituted Azobenzene | ~320 (π-π), ~440 (n-π) | Unsubstituted this compound | ~540 | Various Solvents |
| λmax cis (nm) | Unsubstituted Azobenzene | ~320 (π-π), ~440 (n-π) | Unsubstituted this compound | ~490 | Various Solvents |
| Quantum Yield (Φtrans→cis) | Unsubstituted Azobenzene | 0.11 | 6,6'-diisopropoxythis compound | 0.25 | Toluene |
| Quantum Yield (Φcis→trans) | Unsubstituted Azobenzene | 0.41 | 6,6'-diisopropoxythis compound | 0.23 | Toluene |
| Thermal Half-life (t1/2) of cis isomer | Unsubstituted Azobenzene | ~45 hours | N,N'-di(tert-butoxycarbonyl)indigo | Seconds to days | Benzene, 35°C vs. various solvents[1] |
Experimental Protocols
Accurate characterization of photoswitching properties is crucial for their application. Below are detailed methodologies for key experiments.
Determination of Photoswitching Quantum Yield using UV-Vis Spectroscopy
The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical reaction. It is defined as the number of molecules that isomerize per photon absorbed.
Materials:
-
Photoswitch compound (Azobenzene or this compound derivative)
-
Spectroscopic grade solvent (e.g., Toluene, DMSO)
-
Quartz cuvette with a known path length (e.g., 1 cm)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength for irradiation (e.g., LED or laser)
-
Actinometer (e.g., potassium ferrioxalate (B100866) for UV, or a calibrated photodiode)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the photoswitch in the chosen solvent. The concentration should be adjusted to have an absorbance of ~0.1-0.2 at the irradiation wavelength to ensure uniform light absorption.
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer or a calibrated photodiode at the irradiation wavelength.
-
Irradiation and Spectral Monitoring:
-
Record the initial UV-Vis absorption spectrum of the photoswitch solution before irradiation. This represents the pure trans (or cis) isomer.
-
Irradiate the sample in the cuvette for a short, defined period.
-
Immediately after irradiation, record the UV-Vis absorption spectrum again.
-
Repeat the irradiation and recording steps for several time intervals until the photostationary state (PSS) is reached, where no further spectral changes are observed.
-
-
Data Analysis:
-
From the spectral changes, calculate the change in the concentration of the isomer of interest at each time point using the Beer-Lambert law (A = εcl), assuming the molar extinction coefficients (ε) of both isomers are known.
-
Plot the change in concentration versus the number of photons absorbed (calculated from the photon flux and irradiation time).
-
The initial slope of this plot is the quantum yield.
-
Analysis of Isomer Ratios and Thermal Stability by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique to determine the ratio of cis and trans isomers in a sample and to monitor the thermal back-isomerization.
Materials:
-
Photoswitch compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube
-
NMR spectrometer
-
Light source for in-situ irradiation (optional)
Procedure for Isomer Ratio Determination:
-
Sample Preparation: Dissolve a known amount of the photoswitch in a deuterated solvent in an NMR tube.
-
Irradiation to PSS: Irradiate the NMR tube with a light source of the appropriate wavelength until the photostationary state is reached.
-
NMR Measurement: Acquire a ¹H NMR spectrum of the sample at the PSS.
-
Data Analysis: Identify distinct proton signals for the cis and trans isomers. Integrate these signals to determine the relative ratio of the two isomers at the PSS.
Procedure for Thermal Half-life Determination:
-
Prepare the cis-rich state: Irradiate the sample to generate a high proportion of the cis isomer.
-
Monitor Thermal Relaxation: Place the NMR tube in the spectrometer at a constant temperature in the dark.
-
Time-course NMR: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: For each spectrum, determine the ratio of cis to trans isomers. Plot the natural logarithm of the fraction of the cis isomer remaining against time. The slope of this plot will be the negative of the first-order rate constant (k). The thermal half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2)/k.
Investigating Switching Kinetics with Transient Absorption Spectroscopy
Transient absorption spectroscopy provides insights into the ultrafast dynamics of photoisomerization, allowing the observation of excited states and short-lived intermediates.
Materials:
-
Photoswitch solution
-
Pump-probe transient absorption spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the photoswitch in a suitable solvent.
-
Excitation (Pump): Excite the sample with an ultrashort laser pulse (the "pump" pulse) at a wavelength where the initial isomer absorbs.
-
Probing: After a specific time delay, a second, broad-spectrum, and less intense laser pulse (the "probe" pulse) is passed through the sample.
-
Data Acquisition: The absorption of the probe pulse is measured. By varying the time delay between the pump and probe pulses, a series of transient absorption spectra are recorded.
-
Data Analysis: The transient spectra reveal the formation and decay of excited states and the appearance of the photoproduct. Global analysis of the data can provide lifetimes of the transient species and information about the isomerization pathway.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these aspects.
References
A Comparative Guide to Hemithioindigo and Thioindigo Photoswitches for Molecular Applications
For researchers, scientists, and drug development professionals exploring the burgeoning field of photopharmacology and smart materials, the choice of a molecular photoswitch is critical. These light-sensitive molecules offer precise spatiotemporal control over biological processes and material properties. Among the various classes of photoswitches, hemithioindigo (HTI) and this compound (TI) have emerged as promising candidates, operating within the visible light spectrum and offering unique advantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal photoswitch for specific applications.
At a Glance: Hemithis compound vs. This compound
| Property | Hemithis compound (HTI) | This compound (TI) |
| Structure | Asymmetric, combining a this compound and a stilbene (B7821643) moiety.[1][2][3] | Symmetric, composed of two this compound units. |
| Switching Wavelength | Typically UV-A and blue/green light for Z-to-E and E-to-Z isomerization, respectively. Can be tuned to respond to red light.[4][5] | Primarily green and blue light for trans-to-cis and cis-to-trans isomerization, respectively.[6][7] |
| Quantum Yield (Φ) | Generally high, with reported values up to 69% for Z→E and 43% for E→Z isomerization for certain derivatives.[2] | Moderate, with values typically below 30%. |
| Thermal Stability | The metastable E-isomer often exhibits high thermal stability, with half-lives ranging from hours to years depending on the substitution pattern.[2][8] | The cis-isomer is generally less stable than the HTI E-isomer, with thermal relaxation occurring on the timescale of minutes to hours in the dark at room temperature.[6] |
| Solubility | Generally soluble in common organic solvents. Water-soluble derivatives have been synthesized for biological applications.[8] | Poor solubility in many common organic solvents and water, which can be a significant limitation.[6][9][10] Strategies like covalent incorporation into polymers have been developed to overcome this.[6][10][11] |
| Key Advantages | High quantum yields, excellent thermal stability of the metastable state, and tunability of photophysical properties through chemical modification.[2][12] The asymmetric structure allows for more diverse functionalization.[13] | Operates entirely within the visible light spectrum, which is beneficial for biological applications to minimize photodamage.[6][7] Non-toxic to cells.[6][9][10][11] |
| Key Disadvantages | Z-isomer often absorbs in the near-UV region, which can be a limitation for some biological applications. | Lower quantum yields and poor solubility can hinder its application.[6][9][10] |
| Primary Applications | Photopharmacology (e.g., controlling enzyme activity, antimitotic agents), molecular motors, and smart materials.[2][13][14][15] | Soft matter materials (e.g., modulating hydrogel stiffness), and potential for biological applications due to visible light activation and non-toxicity.[6][9][10][11] |
Photoswitching Mechanisms
The photoisomerization of both hemithis compound and this compound is centered around a reversible Z/E (or cis/trans) isomerization of a central carbon-carbon double bond upon absorption of light.
Hemithis compound (HTI) Photoswitching
The thermodynamically more stable Z-isomer of HTI can be converted to the metastable E-isomer by irradiation with light of a specific wavelength (typically in the UV-A or blue region). The reverse process, from the E-isomer back to the Z-isomer, is triggered by light of a different, often longer, wavelength (e.g., green light). The high thermal stability of the E-isomer means that it will not readily revert to the Z-isomer in the absence of light.
This compound (TI) Photoswitching
This compound undergoes a similar photoisomerization process, switching between its trans and cis isomers. The more stable trans-isomer is converted to the cis-isomer upon irradiation with green light (e.g., ~540 nm). The reverse isomerization from cis to trans is induced by blue light (e.g., ~490 nm).[6] The cis-isomer is thermally less stable than the E-isomer of many HTI derivatives and will revert to the trans-isomer in the dark.
Experimental Protocols
The characterization of molecular photoswitches is crucial to understanding their performance. Below are detailed methodologies for key experiments.
UV-Vis Spectroscopy for Photoisomerization Studies
Objective: To determine the absorption maxima of each isomer and to monitor the photoisomerization process.
Methodology:
-
Sample Preparation: Prepare a solution of the photoswitch in a suitable solvent (e.g., toluene, acetonitrile, or an aqueous buffer for biological applications) in a quartz cuvette. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the initial, thermally stable isomer (Z-isomer for HTI, trans-isomer for TI).
-
Photoisomerization: Irradiate the solution with a light source of the appropriate wavelength to induce isomerization (e.g., a high-power LED or a laser). The wavelength should correspond to the absorption band of the initial isomer.
-
Monitoring Isomerization: Record UV-Vis spectra at regular intervals during irradiation until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum.
-
Reverse Isomerization: Irradiate the solution at the PSS with a light source of the wavelength that induces the back-isomerization. Again, record spectra until the original state is restored or a new PSS is reached.
-
Data Analysis: Identify the absorption maxima (λmax) for both isomers and any isosbestic points. The percentage of each isomer at the PSS can be calculated from the absorbance changes.
Quantum Yield Determination
Objective: To quantify the efficiency of the photoisomerization process.
Methodology: The quantum yield (Φ) is typically determined relative to a known actinometer.
-
Actinometer Selection: Choose a chemical actinometer with a known quantum yield at the desired irradiation wavelength (e.g., ferrioxalate (B100866) for UV, azobenzene (B91143) for visible light).
-
Absorbance Matching: Prepare solutions of the photoswitch and the actinometer with identical absorbance at the irradiation wavelength.
-
Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (same light source, intensity, and geometry) for a short period, ensuring low conversion (typically <10%) to avoid inner filter effects.
-
Analysis: Measure the change in absorbance of both the photoswitch and the actinometer at their respective monitoring wavelengths.
-
Calculation: The quantum yield of the photoswitch can be calculated using the following equation: Φ_sample = Φ_actinometer * (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer) where ΔA is the change in absorbance and ε is the molar extinction coefficient.
Thermal Stability Assessment
Objective: To determine the thermal half-life (t½) of the metastable isomer.
Methodology:
-
Preparation of Metastable Isomer: Irradiate a solution of the photoswitch to achieve a high population of the metastable isomer (E-isomer for HTI, cis-isomer for TI).
-
Dark Incubation: Place the cuvette in a thermostated holder in the spectrophotometer and keep it in the dark.
-
Kinetic Monitoring: Record the change in absorbance at the λmax of the metastable isomer over time.
-
Data Analysis: Plot the natural logarithm of the absorbance (or a function thereof) versus time. For a first-order decay process, the plot will be linear, and the half-life can be calculated from the slope of the line (k = -slope): t½ = ln(2) / k
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a molecular photoswitch.
Conclusion
Both hemithis compound and this compound present compelling options for researchers seeking to harness the power of light for molecular control.
Hemithis compound stands out for its high quantum yields and the exceptional thermal stability of its metastable state, making it a robust choice for applications requiring long-lasting "on" or "off" states, such as in photopharmacology. The asymmetry of the HTI scaffold also provides greater opportunities for synthetic modification to fine-tune its properties.[13]
This compound , on the other hand, offers the significant advantage of being addressable entirely with visible light, a crucial feature for minimizing photodamage in biological systems.[6][7] While its inherent poor solubility presents a challenge, innovative strategies are emerging to overcome this limitation, opening up its potential in areas like smart hydrogels and other biocompatible materials.[6][10][11]
The selection between HTI and TI will ultimately depend on the specific requirements of the application. For instance, if high bistability and switching efficiency are paramount, HTI may be the preferred choice. Conversely, if exclusive operation in the visible spectrum and biocompatibility are the primary concerns, TI warrants serious consideration. This guide provides the foundational data and methodologies to enable an informed decision in the design and implementation of light-responsive systems.
References
- 1. Transforming hemithis compound from a two-way to a one-way molecular photoswitch by isolation in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design of High-Performance Hemithis compound-Based Photoswitchable AIE Photosensitizer and Enabling Reversible Control Singlet Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and investigation of water-soluble hemi-indigo photoswitches for bioapplications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Visible light-induced switching of soft matter materials properties based on this compound photoswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hemithioindigos for Cellular Photopharmacology: Desymmetrised Molecular Switch Scaffolds Enabling Design Control over the Isomer-Dependency of Potent Antimitotic Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Potent hemithis compound-based antimitotics photocontrol the microtubule cytoskeleton in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Calculated Absorption Spectra of Thioindigo
This guide provides a detailed comparison between the experimentally measured and theoretically calculated absorption spectra of Thioindigo, a prominent organic dye. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the accuracy and utility of modern computational methods in predicting the photophysical properties of such molecules. The data presented is compiled from peer-reviewed studies, ensuring a reliable and factual basis for comparison.
Quantitative Data Summary
The absorption maxima (λmax) of this compound, as determined by experimental measurements and various computational methods, are summarized in the table below. This allows for a direct comparison of the performance of different theoretical approaches against empirical data.
| Solvent | Isomer | Experimental λmax (nm) | Computational Method | Calculated λmax (nm) | Deviation (nm) |
| Chloroform | trans | ~546 | TD-PBE0 | Not specified | - |
| Chloroform | trans | Not specified | TD-B3LYP | Not specified | - |
| Various | trans & cis | Not specified | TD-PBE0/6-311+G(2d,p)//PBE0/6-311G(d,p) | - | 6.9 (mean unsigned error for 170 cases)[1] |
| Benzene (B151609) | trans | Not specified | - | - | - |
| Benzene | cis | ~486 | - | - | - |
Note: Specific λmax values from some computational studies were not explicitly available in the initial abstracts. The TD-PBE0 functional has been noted for its high accuracy in predicting λmax for a large set of this compound derivatives.[1]
Experimental and Computational Protocols
A clear understanding of the methodologies employed in both experimental and theoretical studies is crucial for a critical evaluation of the results.
Experimental Protocol: UV-Vis Spectroscopy
The experimental absorption spectra of this compound and its derivatives are typically recorded using a dual-beam spectrophotometer.
-
Sample Preparation : Solutions of purified this compound dyes are prepared in spectroscopic grade solvents, such as benzene or chloroform, at a known concentration (e.g., 0.0100 g/liter ).[2]
-
Instrumentation : A recording quartz spectrophotometer, such as a Cary Model 12, is used for the measurements.[2] Matched absorption cells with fused quartz windows are employed to hold the sample and the reference solvent.[2]
-
Measurement : The absorption spectrum is recorded over a specific wavelength range, typically covering the ultraviolet and visible regions (e.g., 250–750 nm).[3] The instrument measures the absorbance of the sample solution at each wavelength relative to the pure solvent.
-
Isomer Consideration : The phototropic nature of this compound dyes, arising from the equilibrium between cis and trans isomers, is a critical factor.[2] The absorption spectrum can be influenced by the light to which the solution was previously exposed.[2] Therefore, experiments are often conducted under controlled illumination conditions to study the individual spectra of the isomers.[2] For instance, the cis-form's long-wave absorption band is generally found at a shorter wavelength (by approximately 60 nm) than that of the corresponding trans isomer.[2]
Computational Protocol: Time-Dependent Density Functional Theory (TD-DFT)
Theoretical absorption spectra are calculated using quantum chemical methods, with TD-DFT being a popular and effective approach for organic dyes.[1][4]
-
Molecular Geometry Optimization : The first step involves optimizing the ground-state geometry of the this compound molecule (for both trans and cis isomers). This is typically done using a specific functional and basis set, for example, PBE0/6-311G(d,p).[1]
-
Excited State Calculations : Following geometry optimization, the vertical electronic excitation energies and oscillator strengths are calculated using TD-DFT. A different, often larger, basis set may be used for this step to improve accuracy, such as 6-311+G(2d,p).[1][4] The choice of the exchange-correlation functional is crucial, with hybrid functionals like PBE0 and B3LYP being commonly employed.[1][3][4]
-
Solvent Effects : To accurately model the absorption spectrum in solution, bulk solvent effects are incorporated using a continuum model, such as the Polarizable Continuum Model (PCM).[1] This approach simulates the dielectric environment of the solvent around the solute molecule.
-
Spectrum Simulation : The calculated excitation energies (which correspond to absorption wavelengths) and their associated oscillator strengths (which relate to absorption intensities) are used to simulate the theoretical absorption spectrum. This often involves fitting the discrete calculated transitions with a broadening function (e.g., Gaussian or Lorentzian) to generate a continuous spectrum that can be visually compared with the experimental curve.
Workflow Visualization
The following diagram illustrates the general workflow for the experimental validation of calculated absorption spectra.
Caption: Workflow for comparing experimental and calculated this compound absorption spectra.
References
Comparative Performance of Thioindigo Derivatives in Organic Solar cells: A Guide for Researchers
Thioindigo and its derivatives have emerged as a promising class of organic semiconductors for photovoltaic applications. Their rigid, electron-deficient core makes them suitable as non-fullerene acceptors or as building blocks in donor-acceptor copolymers for organic solar cells (OSCs). This guide provides a comparative overview of the performance of various this compound and isoindigo-based molecules, summarizing key performance metrics and detailing the experimental conditions under which these results were achieved.
Performance Data of this compound and Isoindigo Derivatives
The following table summarizes the photovoltaic performance of several notable this compound and isoindigo derivatives reported in recent literature. It is important to note that the device performance is highly dependent on the specific donor material, device architecture, and fabrication conditions.
| Derivative Name/Acronym | Donor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| TII-Pht | P3HT | - | - | - | ~0.4 | [1] |
| TIIG-Np | PC71BM | 0.66 | 7.15 | 39 | 1.81 | [2] |
| PBDT-TT-IID | - | - | - | - | 6.31 | [3][4] |
| PBDTT-TT-IID | - | - | - | - | 8.05 | [3][4] |
| This compound Dye 1 | - | - | - | - | 6.10 | [5] |
| This compound Dye 2 | - | - | - | - | 6.45 | [5] |
Note: The performance of this compound-based dyes 1 and 2 are in the context of Dye-Sensitized Solar Cells (DSSCs), a different device architecture from the bulk heterojunction (BHJ) organic solar cells where the other derivatives were tested.
Structure-Performance Relationships
The performance of this compound-based materials in organic solar cells is intricately linked to their molecular structure. Key factors influencing the photovoltaic parameters include:
-
Electron-donating/withdrawing substituents: The introduction of different end-capping moieties can tune the HOMO/LUMO energy levels, optical bandgap, and solid-state morphology. For instance, modifying the end-capping groups on a thienoisoindigo (TIIG) core with benzene, naphthalene, and benzofuran (B130515) led to progressive red-shifts in the absorption spectra and enhanced absorption coefficients with increasing conjugation length and/or donor ability of the end-capping units.[2]
-
π-Bridge: The nature of the π-bridge linking the donor and acceptor units in a copolymer significantly impacts the degree of conjugation, absorption spectrum, and charge carrier mobility. For example, the introduction of a thienyl group in PBDTT-TT-IID increased the conjugation, expanded the absorption spectrum, and improved hole mobility compared to PBDT-TT-IID.[3]
-
Substitution Position: The position of substituents on the isoindigo core (e.g., 5,5' vs. 6,6') affects the intramolecular charge transfer and solid-state packing, which in turn influences device performance.[6][7]
Experimental Protocols
The following sections detail the typical experimental methodologies for the fabrication and characterization of organic solar cells incorporating this compound derivatives.
Device Fabrication (Bulk Heterojunction)
A common device architecture for testing this compound-based non-fullerene acceptors is the inverted bulk heterojunction solar cell. A typical fabrication process is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A layer of zinc oxide (ZnO) nanoparticles is often spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: A solution of the donor polymer (e.g., P3HT) and the this compound-based acceptor is prepared in a common organic solvent (e.g., chloroform, chlorobenzene). The solution is then spin-coated on top of the ETL in a nitrogen-filled glovebox. The film thickness and morphology are controlled by the spin speed and solution concentration.
-
Hole Transport Layer (HTL) Deposition: A layer of molybdenum oxide (MoO₃) is thermally evaporated on top of the active layer.
-
Anode Deposition: A metal electrode, typically silver (Ag) or aluminum (Al), is thermally evaporated on top of the HTL through a shadow mask to define the device area.
Characterization
The performance of the fabricated solar cells is evaluated using the following techniques:
-
Current Density-Voltage (J-V) Characteristics: The J-V curves are measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator. From these curves, the key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted.
-
External Quantum Efficiency (EQE): EQE spectra are measured to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the spectral response of the device.
-
Morphology Characterization: Techniques such as Atomic Force Microscopy (AFM) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are used to investigate the morphology of the active layer blend, which is crucial for efficient charge separation and transport.[2]
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the fabrication and characterization of organic solar cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienoisoindigo (TIIG)-based small molecules for the understanding of structure–property–device performance correlations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. High efficiency organic photovoltaic devices based on isoindigo conjugated polymers with a thieno[3,2-b]thiophene π-bridge - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Property Relationship Study of Substitution Effects on Isoindigo-Based Model Compounds as Electron Donors in Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-property relationship study of substitution effects on isoindigo-based model compounds as electron donors in organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of different synthetic routes to Thioindigo
Thioindigo, a vibrant red-violet vat dye, holds significant industrial importance. Its synthesis has been approached through various chemical strategies, each with distinct advantages and drawbacks. This guide provides a side-by-side comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers and professionals in drug development and materials science.
Comparison of Synthetic Routes
The synthesis of this compound predominantly proceeds from thiosalicylic acid. Variations in this primary route, particularly in the cyclization and oxidation steps, define the different synthetic approaches. Below is a summary of the key quantitative parameters for the most common methods.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Time | Temperature | Yield | Purity |
| Route 1: From Thiosalicylic Acid | Thiosalicylic acid, Chloroacetic acid | Sodium hydroxide (B78521), Sodium polysulfide or other oxidizing agents | Several hours | Reflux, ~100°C | Moderate | Good |
| Route 2: Modified Oxidation | 3-Hydroxythionaphthene (from Route 1 intermediate) | Peroxodisulfate (e.g., sodium or ammonium (B1175870) peroxodisulfate) in aqueous alkali | 1-2 hours | -20 to +50°C | High | Excellent |
| Route 3: Catalytic Oxidation | Thiosalicylic acid, Acetic acid | "Fuse" as a catalytic oxidant (e.g., plumbous oxide with fuse metal) | ~5 minutes | Heating | High | High |
Experimental Protocols
Route 1: Synthesis from Thiosalicylic Acid
This classical and widely referenced method involves the initial formation of S-(carboxymethyl)thiosalicylic acid, followed by cyclization and oxidation.
Step 1: Synthesis of S-(Carboxymethyl)thiosalicylic Acid
-
Dissolve thiosalicylic acid in an aqueous solution of sodium hydroxide.
-
Add a solution of chloroacetic acid neutralized with sodium carbonate.
-
Heat the mixture to facilitate the alkylation of the sulfur atom.
-
Acidify the solution to precipitate the S-(carboxymethyl)thiosalicylic acid.
-
Filter and wash the precipitate.
Step 2: Cyclization to 3-Hydroxythionaphthene
-
The S-(carboxymethyl)thiosalicylic acid is cyclized by heating in an alkaline medium, often with the removal of water.
Step 3: Oxidation to this compound
-
The resulting 3-hydroxythionaphthene is then oxidized to this compound. Common oxidizing agents include sodium polysulfide or air in an alkaline solution.[1]
-
The this compound product precipitates from the solution and is collected by filtration, washed, and dried.
Route 2: Modified Oxidation using Peroxodisulfate
This route follows the initial steps of Route 1 to produce 3-hydroxythionaphthene, but employs a more efficient and cleaner oxidation step.
Experimental Protocol:
-
Dissolve 1 mole of 3-hydroxythionaphthene in a 1 to 3-fold molar excess of an aqueous alkali metal hydroxide solution (e.g., 5-20% sodium hydroxide).
-
Cool the solution to a temperature between -20°C and +50°C.
-
Slowly add an aqueous solution containing at least 1 mole of a peroxodisulfate, such as sodium or ammonium peroxodisulfate.
-
Stir the resulting suspension for a period of time to ensure complete oxidation.
-
The this compound product is then isolated by filtration, washed until neutral, and dried. This method is reported to produce high yields and excellent purity of this compound and its derivatives.
Route 3: Catalytic Oxidation with a "Fuse" Catalyst
A patented method describes a rapid synthesis of this compound using a specific catalytic system.[1]
Experimental Protocol:
-
A mixture of thiosalicylic acid and acetic acid is prepared in a weakly alkaline condition.[1]
-
A "fuse" is added as a catalytic oxidant. This can consist of a material like plumbous oxide in combination with a fuse metal (e.g., bismuth, lead, cadmium, tin).[1]
-
The mixture is heated, and after evaporation of the solvent, heating is continued for a short period (e.g., 5 minutes).[1]
-
The red this compound dye is formed and can be purified by sublimation.[1] This method is claimed to be simple, energy-saving, low-cost, and results in high purity and yield.[1]
Synthetic Pathway Diagrams
The following diagrams illustrate the chemical transformations in the described synthetic routes.
Caption: General synthetic pathway of this compound from Thiosalicylic Acid.
Caption: Modified oxidation step for this compound synthesis.
References
A Comparative Guide to Validating Thyosynthesized Thioindigo Purity: HPLC vs. NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for validating the purity of synthesized thioindigo. We present experimental protocols and data to objectively assess the performance of each method.
This compound, an organic dye with applications in various fields, is synthesized through a multi-step process. Impurities, such as unreacted starting materials (e.g., thiosalicylic acid, chloroacetic acid), intermediates (e.g., 2-hydroxythianaphthene), and byproducts from oxidation, can affect its properties and performance. Therefore, robust analytical methods are essential to quantify its purity.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV-Vis detection is highly effective. This method separates compounds based on their polarity, with the less polar this compound eluting later than more polar impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is typically used.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution: A common gradient profile would be:
-
0-5 min: 50% B
-
5-20 min: Linear gradient from 50% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at the maximum absorbance wavelength of this compound (approximately 540-560 nm). A PDA detector can be used to acquire full UV-Vis spectra for peak identification.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent like N,N-dimethylformamide (DMF) or chloroform. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Data Presentation: HPLC
The purity of the this compound sample is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.5 | Thiosalicylic Acid |
| 2 | 5.2 | 30,000 | 1.0 | 2-hydroxythianaphthene |
| 3 | 18.8 | 2,925,000 | 97.5 | This compound |
| 4 | 21.1 | 30,000 | 1.0 | Unknown Impurity |
| Total | 3,000,000 | 100.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for quantitative analysis (qNMR) to determine purity. By integrating the signals of the compound of interest and comparing them to a certified internal standard, a highly accurate purity value can be obtained.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a suitable solvent for this compound.
-
Internal Standard: A certified internal standard with known purity and non-overlapping peaks with the analyte is crucial. Maleic acid or 1,3,5-trimethoxybenzene (B48636) are common choices.
-
Sample Preparation:
-
Accurately weigh about 10 mg of the synthesized this compound and 5 mg of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of DMSO-d6.
-
Ensure complete dissolution, using gentle heating if necessary.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay is critical for accurate quantification (e.g., 30-60 seconds, which should be at least 5 times the longest T1 of the protons being quantified).
-
Number of Scans (ns): 16 or higher for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Carefully integrate the well-resolved aromatic proton signals of this compound and a known signal from the internal standard.
-
Data Presentation: NMR
The purity of this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 296.37 g/mol )
-
m = mass
-
P = Purity of the standard
| Parameter | This compound (Analyte) | Maleic Acid (Standard) |
| Mass (m) | 10.25 mg | 5.12 mg |
| Molecular Weight (MW) | 296.37 g/mol | 116.07 g/mol |
| ¹H NMR Signal | Aromatic protons | Olefinic protons |
| Chemical Shift (δ) | 7.2-8.0 ppm | ~6.3 ppm |
| Number of Protons (N) | 8 | 2 |
| Integral (I) | 1.00 (normalized) | 0.25 |
| Purity of Standard (Pstd) | 99.9% | |
| Calculated Purity | 97.8% |
Comparison of HPLC and NMR for this compound Purity Validation
| Feature | HPLC | NMR |
| Principle | Separation based on polarity | Nuclear spin resonance |
| Quantification | Relative (Area %) | Absolute (with internal standard) |
| Sensitivity | High (detects trace impurities) | Lower (impurities <1% may be hard to quantify) |
| Information Provided | Purity, number of components | Purity, structural confirmation |
| Sample Throughput | Higher | Lower |
| Cost (Instrument) | Lower | Higher |
| Solvent Consumption | Higher | Lower |
| Strengths | Excellent for detecting and quantifying minor impurities. | Provides structural information and a more "absolute" purity value. |
| Limitations | Requires a pure reference standard for identification. Co-elution can be an issue. | Less sensitive to trace impurities. Requires a certified internal standard. |
Workflow for this compound Purity Validation
The following diagram illustrates a logical workflow for validating the purity of synthesized this compound, incorporating both HPLC and NMR techniques for a comprehensive analysis.
Caption: A logical workflow for validating the purity of synthesized this compound.
Conclusion
Both HPLC and NMR are indispensable tools for the purity validation of synthesized this compound. HPLC excels at detecting and quantifying trace impurities, providing a detailed profile of the sample's composition. NMR, on the other hand, offers structural confirmation and can provide a more accurate, absolute measure of purity when used in its quantitative mode with an internal standard. For a comprehensive and robust validation, it is recommended to use both techniques orthogonally. HPLC can serve as an initial screen for impurities, while qNMR can provide a definitive purity value for the main component.
A Comparative Analysis of Thioindigo-Based Photoswitches and Their Alternatives: A Guide to Fatigue Resistance
For researchers, scientists, and professionals in drug development, the stability and longevity of molecular photoswitches are paramount. This guide provides a comparative benchmark of the fatigue resistance of thioindigo-based photoswitches against common alternatives like azobenzenes, spiropyrans, and diarylethenes. The presented data, experimental protocols, and visualizations aim to facilitate informed decisions in the selection of photoswitches for various applications.
Quantitative Comparison of Photoswitch Fatigue Resistance
The ability of a photoswitch to undergo numerous reversible isomerization cycles without significant degradation is a critical performance metric. The following table summarizes the fatigue resistance of selected this compound derivatives and compares them with other prominent photoswitch families.
| Photoswitch Class | Specific Derivative/Condition | Number of Switching Cycles | Observation |
| This compound | Sulfonated this compound derivative | > 20 | < 2% degradation observed.[1] |
| This compound bismethacrylate in CHCl₃ | > 10 | No significant changes in absorbance spectra.[2][3][4] | |
| Azobenzene (B91143) | 2,2ʹ-DHAB in THF | > 40 | Robust photoswitching capacity maintained.[5][6] |
| 4,4′-dimethoxyazobenzene with iodine | > 1000 | System remained fully functional.[7] | |
| ortho-aminated azobenzene | Several cycles | No sign of photodegradation.[1] | |
| Spiropyran | Pure monolayer on a surface | 1 | 20% fatigue (incomplete back-switching).[2][8] |
| Mixed monolayer with hexanethiol | 4 | Conductance switching dampened considerably.[2][8] | |
| Diarylethene | Diarylethene-cucurbituril complex | 2560 | Time before half-bleaching. |
| General diarylethenes | Thousands of cycles | Generally known for high fatigue resistance.[9][10] |
Understanding Photoswitching and Fatigue
Molecular photoswitches are molecules that can reversibly change their chemical structure and, consequently, their properties upon irradiation with light. This process, known as photoisomerization, typically involves a transformation between two isomers, often a trans (or open) and a cis (or closed) form. However, prolonged exposure to light can lead to irreversible chemical changes, known as photodegradation or fatigue, which diminishes the switching performance.
Caption: Reversible and irreversible pathways in photoswitching.
Experimental Protocols for Assessing Fatigue Resistance
A standardized method for evaluating the fatigue resistance of photoswitches is crucial for objective comparison. The following protocols outline the determination of fatigue resistance using UV-Vis spectroscopy and the calculation of the photodegradation quantum yield.
Fatigue Measurement by Repetitive Switching Cycles using UV-Vis Spectroscopy
This protocol describes the process of subjecting a photoswitch solution to multiple cycles of photoisomerization and monitoring the changes in its absorption spectrum.
Caption: Experimental workflow for assessing photoswitch fatigue.
Methodology:
-
Sample Preparation: Prepare a solution of the photoswitch in a suitable solvent (e.g., acetonitrile, DMSO, or water) with a concentration that gives an absorbance maximum between 0.5 and 1.5 in a 1 cm path length cuvette.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the sample in its thermally stable state.
-
Photoisomerization (Cycle 1):
-
Irradiate the sample with a light source of appropriate wavelength (λ₁) to induce isomerization to the photostationary state (PSS) of the second isomer. The irradiation time should be sufficient to reach the PSS, which can be determined by monitoring the absorbance at a characteristic wavelength until it becomes constant.
-
Record the UV-Vis spectrum at the PSS.
-
Irradiate the sample with a second light source (λ₂) or allow for thermal relaxation in the dark to switch the molecule back to its initial state.
-
Record the UV-Vis spectrum after the completion of one full cycle.
-
-
Repetitive Cycling: Repeat the photoisomerization cycles (step 3) for a desired number of times (e.g., 10, 50, 100, or more).
-
Data Analysis:
-
Monitor the decrease in the absorbance at the λmax of one or both isomers after each or a set number of cycles.
-
The fatigue resistance can be quantified as the number of cycles after which the initial absorbance has decreased by a certain percentage (e.g., 10% or 50%).
-
Determination of Photodegradation Quantum Yield (Φdeg)
The photodegradation quantum yield represents the efficiency of the degradation process. A lower Φdeg indicates higher fatigue resistance.
Methodology:
-
Actinometry: Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer (e.g., ferrioxalate).
-
Irradiation: Irradiate the photoswitch solution of known concentration with monochromatic light for a specific time, ensuring that the total conversion is low (typically < 10%) to simplify kinetic analysis.
-
Quantification of Degradation: After irradiation, determine the concentration of the remaining non-degraded photoswitch using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or by analyzing the changes in the UV-Vis spectrum if the degradation products do not absorb at the monitored wavelength.
-
Calculation: The photodegradation quantum yield (Φdeg) is calculated using the following formula:
Φdeg = (moles of degraded photoswitch) / (moles of photons absorbed)
The number of absorbed photons can be calculated from the photon flux, irradiation time, and the absorbance of the solution.
Concluding Remarks
The selection of a photoswitch for a specific application requires a careful evaluation of its performance characteristics. While this compound-based photoswitches offer the advantage of visible-light activation, their fatigue resistance can vary depending on the specific molecular structure and experimental conditions. Diarylethenes generally exhibit superior fatigue resistance, making them suitable for applications requiring a high number of switching cycles. Azobenzenes also demonstrate good stability, with some derivatives capable of undergoing a large number of cycles. Spiropyrans, in contrast, are often more susceptible to fatigue, particularly in their pure form on surfaces.
The experimental protocols provided in this guide offer a framework for the systematic and comparative evaluation of photoswitch fatigue resistance. By employing these standardized methods, researchers can generate reliable and comparable data to guide the design and selection of next-generation photoswitches for advanced applications in materials science, biology, and medicine.
References
- 1. Controlling azobenzene photoswitching through combined ortho -fluorination and -amination - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07308A [pubs.rsc.org]
- 2. Visible light-induced switching of soft matter materials properties based on this compound photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. supramolekularechemie.hhu.de [supramolekularechemie.hhu.de]
- 10. researchgate.net [researchgate.net]
Unraveling the Solid-State Architecture of Thioindigo and Its Derivatives: A Comparative Guide
A detailed examination of the crystalline packing of Thioindigo and its substituted analogues reveals a fascinating interplay of molecular structure and intermolecular forces, dictating their solid-state organization and ultimately influencing their material properties. This guide provides a comparative analysis of their crystal structures, supported by experimental data and detailed protocols, offering valuable insights for researchers in materials science, crystallography, and drug development.
This compound, a vat dye known for its vibrant color, and its derivatives have garnered significant interest for their potential applications in organic electronics. The performance of these materials is intrinsically linked to their solid-state packing, which governs charge transport and other key physical properties. Understanding how chemical modifications to the this compound core affect the crystal lattice is crucial for the rational design of new functional materials.
Comparative Analysis of Crystallographic Data
The solid-state packing of this compound and its derivatives is primarily determined by a delicate balance of van der Waals forces, π-π stacking interactions, and, in some cases, hydrogen bonding. Variations in the substitution pattern on the aromatic rings and at the nitrogen positions can lead to significant changes in the crystal structure, including the formation of different polymorphs and packing motifs.
A summary of the crystallographic data for this compound and several of its halogenated derivatives is presented below. This data, obtained from single-crystal X-ray diffraction studies, provides a quantitative basis for comparing their solid-state structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Packing Motif |
| This compound (Polymorph I) | C₁₆H₈O₂S₂ | Monoclinic | P2₁/c | 7.91(3) | 3.97(2) | 20.41(3) | 93.0 | 2 | Not explicitly defined |
| This compound (Polymorph II) | C₁₆H₈O₂S₂ | Monoclinic | P2₁/n | 3.981(3) | 20.65(2) | 7.930(7) | 98.84(5) | 2 | Not explicitly defined[1] |
| 4,4′,7,7′-Tetrachlorothis compound | C₁₆H₄Cl₄O₂S₂ | Monoclinic | P2₁/a | 12.836(2) | 18.283(2) | 3.864(1) | 91.31(2) | 2 | π-stacked columns |
| 4,4′,5,5′,7,7′-Hexachlorothis compound | C₁₆H₂Cl₆O₂S₂ | Monoclinic | P2₁/a | 13.565(3) | 18.025(3) | 3.854(1) | 105.18(2) | 2 | Slipped π-stacks |
Key Observations:
-
Polymorphism in this compound: this compound is known to exist in at least two polymorphic forms, both belonging to the monoclinic crystal system but with different unit cell parameters and space groups.[2] This highlights the sensitivity of the crystal packing to the crystallization conditions.
-
Influence of Halogenation: The introduction of chlorine atoms in 4,4′,7,7′-tetrachlorothis compound and 4,4′,5,5′,7,7′-hexachlorothis compound leads to a π-stacked columnar arrangement. However, the degree of slip between adjacent molecules in the stack differs, which can be attributed to the steric and electronic effects of the additional chlorine atoms in the hexachloro derivative.
-
Intermolecular Interactions: In the solid state, the trans-isomer of this compound is found to be stable, a phenomenon attributed to electrostatic interactions between the slightly negative oxygen atoms and slightly positive sulfur atoms, which prevents isomerization.[1] The packing in derivatives is often characterized by π-π stacking interactions, with inter-centroid distances in the range of 3.4 to 3.8 Å being indicative of significant orbital overlap.[3][4]
Experimental Protocols
The determination of the solid-state packing of this compound and its derivatives relies on several key experimental techniques.
Single-Crystal X-ray Diffraction (SCXRD)
This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal.[5]
Methodology:
-
Crystal Growth: High-quality single crystals are essential for SCXRD.[5] Common methods for growing single crystals of organic compounds include slow evaporation of a saturated solution, slow cooling of a saturated solution, and vapor diffusion.[6][7][8][9][10][11] The choice of solvent is critical and is often determined empirically.[6][7][9]
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.[5]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[12]
Powder X-ray Diffraction (PXRD)
PXRD is a versatile technique used for the identification of crystalline phases and the analysis of polymorphism.[13][14][15][16][17]
Methodology:
-
Sample Preparation: A finely powdered sample of the material is prepared to ensure a random orientation of the crystallites.
-
Data Collection: The powdered sample is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Phase Identification: The resulting diffraction pattern, which is a fingerprint of the crystalline material, is compared with databases of known diffraction patterns (such as the Cambridge Structural Database) to identify the crystalline phase(s) present in the sample.[18][19][20]
Computational Modeling
Computational methods are increasingly used to predict and analyze the crystal packing of organic molecules.[21][22][23][24][25]
Methodology:
-
Molecular Modeling: The geometry of the individual molecule is optimized using quantum mechanical calculations.
-
Crystal Structure Prediction: Various algorithms are used to generate a large number of possible crystal packing arrangements.
-
Energy Minimization: The lattice energy of each generated structure is calculated and minimized to identify the most stable predicted crystal structures. These can then be compared with experimental data.
Visualization of Packing Logic
The relationship between the molecular structure of this compound derivatives and their resulting solid-state packing can be visualized as a logical workflow. Different types of substituents can be seen as inputs that influence the intermolecular interactions and, consequently, the preferred packing motif.
Caption: Logical flow from molecular modification to solid-state packing in this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. π-π stacking interactions: Non-negligible forces for stabilizing porous supramolecular frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. mt.com [mt.com]
- 11. How To [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. resources.rigaku.com [resources.rigaku.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. particle.dk [particle.dk]
- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 19. Cambridge Structural Database (CSD) | Physical Sciences Data science Service [psds.ac.uk]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F [pubs.rsc.org]
- 23. 3.2. Packing Factor — Materials Science and Engineering Programming [professorkazarinoff.github.io]
- 24. chemrxiv.org [chemrxiv.org]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Halogenation's Impact on Thioindigo Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thioindigo and its derivatives are a class of organic molecules that have garnered significant interest due to their unique photophysical and electronic properties. As robust photoswitches and organic semiconductors, they hold promise in diverse fields, including molecular machinery, organic electronics, and photopharmacology. A key strategy for tuning the characteristics of this compound is through halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the this compound core can profoundly alter its electronic structure, and consequently, its absorption, emission, and redox properties. This guide provides a comparative overview of how halogenation affects the properties of this compound, supported by available experimental and theoretical data.
Influence on Photophysical Properties
Halogenation provides a powerful tool to modulate the light absorption and emission characteristics of this compound. The position and nature of the halogen substituent dictate the extent of these changes, primarily through inductive and resonance effects, as well as the heavy-atom effect.
Absorption Spectra
The introduction of halogens at the 6 and 6' positions of the this compound core generally leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax). This shift can be attributed to the perturbation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. While comprehensive experimental data for a complete halogen series is sparse in a single comparative study, theoretical calculations and available experimental results for related compounds provide valuable insights.
| Compound | Halogen Substituent | λmax (nm) (in Chloroform) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| This compound | H | ~546 | Not Reported | Theoretical |
| 6,6'-Difluorothis compound | F | Not Reported | Not Reported | |
| 6,6'-Dichlorothis compound | Cl | Not Reported | Not Reported | |
| 6,6'-Dibromothis compound | Br | ~598 (in Methanol) | Not Reported | [1] |
| 6,6'-Diiodothis compound | I | Not Reported | Not Reported |
Note: The data for a complete, directly comparable experimental series in the same solvent is limited. The provided values are based on available literature and theoretical studies and should be interpreted with caution.
Emission Properties and Quantum Yield
The fluorescence of this compound derivatives is highly sensitive to halogenation. The heavy-atom effect, which becomes more pronounced with increasing atomic weight of the halogen (I > Br > Cl > F), can significantly influence the rate of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). An increased ISC rate typically leads to a decrease in fluorescence quantum yield (ΦF) and an increase in the quantum yield of triplet state formation. This property is particularly relevant for applications in photodynamic therapy, where the triplet state is crucial for the generation of singlet oxygen.
| Compound | Halogen Substituent | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| This compound | H | Not Reported | Low | General Observation |
| 6,6'-Difluorothis compound | F | Not Reported | Not Reported | |
| 6,6'-Dichlorothis compound | Cl | Not Reported | Not Reported | |
| 6,6'-Dibromothis compound | Br | Not Reported | Expected to be low | Heavy-atom effect |
| 6,6'-Diiodothis compound | I | Not Reported | Expected to be very low | Heavy-atom effect |
Effect on Electrochemical Properties
The introduction of electron-withdrawing halogen atoms influences the energy levels of the HOMO and LUMO of the this compound molecule. This, in turn, affects its oxidation and reduction potentials. Cyclic voltammetry is a key technique to probe these properties. Generally, the electron-withdrawing nature of halogens is expected to lower both the HOMO and LUMO energy levels, leading to an increase in the oxidation potential and a less negative reduction potential.
| Compound | Halogen Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| This compound | H | Not Reported | Not Reported | Not Reported | |
| 6,6'-Dihalogenated Thioindigos | F, Cl, Br, I | Expected to be lower than this compound | Expected to be lower than this compound | May vary | Theoretical Prediction |
Synthesis of Halogenated Thioindigos
The synthesis of halogenated thioindigos can be approached through various routes, often starting from the corresponding halogenated isatins or indoles. A general synthetic strategy involves the conversion of a halogenated 2-aminobenzoic acid to the corresponding isatin, followed by reaction with Lawesson's reagent or a similar thionating agent to yield the thioisatin, which can then be coupled to form the this compound.
Below is a generalized workflow for the synthesis of 6,6'-dihalogenated thioindigos.
Caption: Generalized synthetic workflow for 6,6'-dihalogenated thioindigos.
Experimental Protocols
Synthesis of 6,6'-Dibromoindigo (as an example for a halogenated indigo (B80030), adaptable for this compound synthesis):
A reported synthesis of 6,6'-dibromoindigo, a close analog of the corresponding this compound, starts from 4-bromo-2-nitrobenzaldehyde (B1297750).
-
Preparation of 4-bromo-2-nitrobenzaldehyde: This intermediate can be synthesized from 4-bromo-2-nitrotoluene (B1266186) through oxidation.
-
Condensation: The 4-bromo-2-nitrobenzaldehyde is then subjected to a condensation reaction, for instance, with acetone (B3395972) in the presence of a base (Baeyer-Drewson indigo synthesis).
-
Cyclization and Oxidation: The intermediate undergoes cyclization and subsequent air oxidation to yield 6,6'-dibromoindigo[2][3][4].
General Procedure for the Synthesis of 6,6'- and 5,5'-Dihalogenoindigos (adaptable for thioindigos):
A facile three-step synthesis from commercially available haloindoles has been reported for dihalogenoindigos and can be conceptually adapted for this compound analogues.
-
Iodination of Haloindole: The starting haloindole is first iodinated.
-
Acetoxylation: The iodinated intermediate is then treated with silver acetate (B1210297) in acetic acid to yield the 3-acetoxyindole derivative.
-
Hydrolysis and Oxidation: Alkaline hydrolysis of the acetoxyindole followed by air oxidation affords the corresponding dihalogenoindigo[5].
To obtain the this compound analogue, the halogenated isatin, which can be derived from the corresponding halogenated indole, would be the key intermediate for thionation and coupling.
Logical Relationships and Visualization
The effect of halogenation on the properties of this compound can be summarized in a logical flow diagram.
Caption: Logical flow of halogenation's influence on this compound properties.
Conclusion
Halogenation is a versatile and effective strategy to fine-tune the physicochemical properties of the this compound scaffold. By carefully selecting the halogen substituent and its position on the aromatic rings, researchers can modulate the absorption and emission characteristics, as well as the electrochemical behavior of these molecules. While a comprehensive experimental dataset comparing a full series of halogenated thioindigos is still needed, the available data and theoretical predictions clearly indicate the significant impact of halogenation. This opens up avenues for the rational design of novel this compound-based materials with tailored properties for applications in organic electronics, sensing, and photomedicine. Further systematic studies are encouraged to fully elucidate the structure-property relationships in this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Thermal Stability of Thioindigo and Its Isomers: Indirubin and Isoindigo
A comprehensive guide for researchers, scientists, and drug development professionals on the thermal characteristics of three key indigoid isomers.
This guide provides a detailed comparison of the thermal stability of thioindigo and its structural isomers, indirubin (B1684374) and isoindigo. Understanding the thermal properties of these compounds is crucial for their application in various fields, including materials science and drug development, where thermal stability can influence processing, storage, and efficacy. This document summarizes available experimental data, outlines detailed experimental protocols for thermal analysis, and presents a visual representation of the isomeric relationships.
Introduction to this compound and Its Isomers
This compound, indirubin, and isoindigo are isomers with the same molecular formula but different structural arrangements. These differences in molecular structure give rise to distinct physical and chemical properties, including their thermal stability. This compound is a sulfur-containing analog of indigo, while indirubin and isoindigo are positional isomers of indigo, differing in the linkage between the two indole-based moieties.
Comparative Thermal Stability
The thermal stability of these compounds is a critical parameter for their practical applications. The data available from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into their melting points and decomposition temperatures.
| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Analytical Method |
| This compound | 280 | Data not available | Not specified |
| Indirubin | ~370 | Data not available | DSC |
| Isoindigo | Data not available | > 380 (for derivatives) | TGA (5% mass loss) |
Note: The data presented is based on available literature and may not be from a single comparative study under identical conditions.
Chemical Structures
The arrangement of atoms within each isomer is the primary determinant of its physical properties.
Caption: Chemical structures of this compound, Indirubin, and Isoindigo.
Experimental Protocols
To ensure reproducibility and accuracy in the thermal analysis of these compounds, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.
Thermogravimetric Analysis (TGA) Protocol for Decomposition Temperature
Objective: To determine the decomposition temperature of the organic dye sample.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried organic dye powder into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Use an empty pan of the same material as a reference.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
The decomposition temperature (Td) is typically determined as the temperature at which a significant mass loss (e.g., 5%) occurs, or as the peak temperature of the derivative thermogravimetric (DTG) curve, which represents the point of maximum rate of mass loss[1][2].
-
Differential Scanning Calorimetry (DSC) Protocol for Melting Point Determination
Objective: To determine the melting point of the organic dye sample.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried organic dye powder into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation.
-
Instrument Setup:
-
Place the sealed sample pan in the DSC cell.
-
Use an empty, hermetically sealed aluminum pan as a reference.
-
Maintain an inert atmosphere (e.g., Nitrogen) with a purge gas flow of 20-50 mL/min[3].
-
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20 °C below the expected melting point.
-
Heat the sample at a controlled rate, typically 5-10 °C/min, through the melting transition[4].
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram[3].
-
Isomeric Relationship and Thermal Stability
The structural differences between this compound, indirubin, and isoindigo directly influence their thermal stability. The following diagram illustrates the relationship between the isomers and provides a qualitative comparison of their thermal stability based on the available data.
Caption: Relationship and relative thermal stability of this compound and its isomers.
Conclusion
For researchers and professionals working with these compounds, this guide highlights the importance of considering their thermal properties in experimental design and application development. The provided experimental protocols offer a standardized approach to further investigate and confirm the thermal characteristics of these and other related organic molecules. Further studies employing consistent analytical conditions for all three parent compounds are recommended to provide a definitive and direct comparison of their thermal decomposition behaviors.
References
- 1. Unravelling the influence of side-chain symmetry on device performance: insights from isoindigo-based polymers in thin-film transistors - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00104K [pubs.rsc.org]
- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 3. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 4. web.williams.edu [web.williams.edu]
Unraveling the Ultrafast Dance of Photoisomerization: A Comparative Guide to Thioindigo and its Alternatives
For researchers, scientists, and drug development professionals, the precise control of molecular switching is a cornerstone of innovation. Photoisomerization, the light-induced reversible transformation of a molecule between two isomers, offers a powerful tool for applications ranging from targeted drug delivery to molecular machinery. Thioindigo, a robust photoswitch, has garnered significant interest due to its absorption in the visible light spectrum. This guide provides an in-depth validation of its photoisomerization mechanism, elucidated by femtosecond spectroscopy, and offers a comparative analysis with other prominent photoswitches, namely azobenzene (B91143) and stilbene (B7821643).
This document delves into the ultrafast dynamics that govern the function of these molecular switches, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes to facilitate a comprehensive understanding and informed selection for specific research applications.
Quantitative Performance Comparison of Photoswitches
The efficiency and speed of photoisomerization are critical parameters for the practical application of photoswitches. The following tables summarize key quantitative data obtained from femtosecond transient absorption spectroscopy and other photophysical studies for this compound derivatives, azobenzene, and stilbene. It is important to note that these values can be significantly influenced by the molecular substitution and the solvent environment.
Table 1: Photoisomerization Quantum Yields (Φ)
| Photoswitch | Isomerization Direction | Quantum Yield (Φ) | Solvent |
| N,N'-Diacetylindigo | trans → cis | 0.25[1] | Chloroform |
| Hemithis compound Derivative (4-imidazole) | Z → E | 0.69[2] | Toluene |
| E → Z | 0.43[2] | Toluene | |
| Azobenzene | trans → cis | 0.1 - 0.25 | Various |
| cis → trans | 0.4 - 0.55 | Various | |
| Stilbene | trans → cis | 0.2 - 0.5 | Various |
| cis → trans | 0.3 - 0.5 | Various |
Table 2: Excited-State Lifetimes and Isomerization Timescales
| Photoswitch | Excited State | Lifetime | Isomerization Timescale | Solvent |
| N,N'-Diacetylindigo | S₁ | 2.1 ns[1] | - | Chloroform |
| Peri-Anthracenethis compound (PAT) | T₁ | Long-lived (ns to µs scale) | ~13 ps (E→Z) | Tetrahydrofuran |
| Azobenzene | S₁ (nπ) | ~0.3 - 3 ps (trans), ~0.1 - 1 ps (cis) | ps timescale | Various |
| S₂ (ππ) | < 0.5 ps | - | Hexane | |
| Stilbene | S₁ | ~100 ps (trans), ~0.3 ps (cis) | ps timescale | Various |
The Mechanism of this compound Photoisomerization: A Triplet Affair
Femtosecond transient absorption spectroscopy has been instrumental in elucidating the intricate steps of this compound's photoisomerization. Unlike the predominantly singlet-state pathways of stilbene and some azobenzene derivatives, studies on this compound derivatives, such as peri-anthracenethis compound (PAT), have revealed a mechanism that heavily involves the triplet state.[1]
Upon photoexcitation of the E (or trans) isomer, the molecule is initially promoted to an excited singlet state (S₁). However, instead of isomerizing directly from this state, it undergoes efficient intersystem crossing (ISC) to a lower-lying triplet state (T₁). The isomerization from the E to the Z (or cis) configuration then proceeds along the potential energy surface of this triplet state. A similar triplet-mediated pathway is observed for the reverse Z to E isomerization. The singlet state primarily acts as a competing deactivation channel, leading back to the ground state without isomerization. This triplet mechanism is a key distinguishing feature of the this compound class of photoswitches.
Comparative Analysis with Alternative Photoswitches
Azobenzene
Azobenzene and its derivatives are perhaps the most widely studied class of photoswitches. Their photoisomerization can proceed through two distinct mechanisms depending on the excitation wavelength. Excitation into the lower energy n→π* band (S₁) typically leads to isomerization via an inversion mechanism in the singlet state. In contrast, excitation into the higher energy π→π* band (S₂) can involve rotational pathways and may have different quantum yields, a phenomenon that violates Kasha's rule. The lifetimes of the excited states of azobenzene are generally in the picosecond range.
Stilbene
Stilbene is another classic photoswitch that primarily isomerizes through a singlet-state mechanism. Upon excitation, the molecule twists around the central double bond in the S₁ state until it reaches a perpendicular intermediate geometry, from which it can decay to either the cis or trans ground state. The excited-state lifetime of trans-stilbene (B89595) is significantly longer than that of cis-stilbene, which has a very short lifetime due to a nearly barrierless path to the perpendicular intermediate.
Experimental Protocols
Femtosecond Transient Absorption Spectroscopy (fs-TAS)
A standard femtosecond transient absorption spectroscopy setup is employed to investigate the ultrafast dynamics of photoisomerization.
-
Laser System: A Ti:sapphire laser system generates femtosecond pulses (e.g., ~100 fs) at a high repetition rate (e.g., 1 kHz).
-
Pump-Probe Generation: The laser output is split into two beams. The 'pump' beam is directed through an optical parametric amplifier (OPA) to generate tunable excitation wavelengths that match the absorption band of the photoswitch. The weaker 'probe' beam is focused into a nonlinear crystal (e.g., sapphire or CaF₂) to generate a broadband white-light continuum.
-
Time Delay: The pump beam travels through a variable delay line, allowing for precise control of the time delay between the pump and probe pulses arriving at the sample.
-
Sample: The sample solution is continuously flowed through a cuvette to prevent photodegradation.
-
Detection: The probe beam passes through the sample and is then directed to a spectrometer equipped with a CCD or photodiode array detector. The change in absorbance of the probe light is measured as a function of wavelength and time delay.
Conclusion
The photoisomerization of this compound derivatives, as revealed by femtosecond spectroscopy, proceeds through a distinct triplet-state mechanism, setting it apart from the predominantly singlet-state pathways of stilbene and azobenzene. This fundamental difference has significant implications for the design of photoswitchable systems. The high quantum yields observed for some hemithis compound derivatives make them particularly attractive for applications requiring high efficiency. The choice between this compound, azobenzene, and stilbene will ultimately depend on the specific requirements of the application, including the desired wavelength of operation, isomerization speed, quantum yield, and the thermal stability of the isomers. This guide provides the foundational data and mechanistic understanding to aid researchers in making an informed decision for their drug development and materials science endeavors.
References
Cross-Validation of Experimental and Theoretical Vibrational Spectra of Thioindigo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental and theoretical vibrational spectra of Thioindigo, a key molecule in the development of organic electronics and pharmaceutical compounds. By cross-validating experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy with theoretical predictions from Density Functional Theory (DFT) calculations, a deeper understanding of its molecular structure and vibrational properties can be achieved.
Data Presentation: Vibrational Frequencies of this compound
The following table summarizes the available experimental and theoretical vibrational frequencies for this compound. The experimental data is compiled from various spectroscopic studies, while the theoretical data is based on DFT calculations. This comparison is crucial for the accurate assignment of vibrational modes.
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical DFT (cm⁻¹) |
| C=O Stretching | 1627[1] | ~1660 (downshifted by 14 cm⁻¹ in pigment)[1] | Data not available in snippets |
| C-H Bending (Benzene Rings) | Data not available in snippets | 1281[1] | Data not available in snippets |
| Five-Carbon Ring Vibration | Data not available in snippets | 487[1] | Data not available in snippets |
Note: The presented data is compiled from multiple sources and may not be exhaustive. The experimental values can be influenced by the physical state of the sample (e.g., solid-phase, in a composite material). A comprehensive study reporting a full side-by-side comparison was identified but its detailed data was not available in the public domain for this analysis.
Experimental and Theoretical Protocols
A robust cross-validation requires well-defined experimental and computational methodologies. The following sections detail the typical protocols employed in the study of this compound's vibrational spectra.
Experimental Protocols
Fourier Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Solid-phase this compound samples are typically prepared for FT-IR analysis.[2] This may involve creating a KBr (potassium bromide) pellet containing a small amount of the sample or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A high-resolution FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.
-
Analysis: The resulting spectrum reveals the vibrational modes that involve a change in the molecule's dipole moment.
Fourier Transform (FT)-Raman Spectroscopy:
-
Sample Preparation: Powdered samples of this compound are often used for FT-Raman analysis.[3]
-
Instrumentation: An FT-Raman spectrometer equipped with a near-infrared (NIR) laser (e.g., 1064 nm) is commonly used to minimize fluorescence, which can be an issue with colored compounds like this compound.
-
Data Acquisition: The scattered light is collected and analyzed to generate the Raman spectrum.
-
Analysis: The Raman spectrum provides information on vibrational modes that involve a change in the polarizability of the molecule. This technique is complementary to FT-IR spectroscopy.
Theoretical Protocols
Density Functional Theory (DFT) Calculations:
-
Computational Method: DFT is a widely used quantum chemical method for calculating the electronic structure and properties of molecules. A combined experimental and theoretical study on the molecular structure and vibrational frequencies of this compound was reported using the DFT/B3LYP method with the 6-311G(d,p) basis set.[2]
-
Geometry Optimization: The first step is to perform a geometry optimization of the this compound molecule to find its most stable conformation (lowest energy structure).
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes.
-
Basis Set Selection: The choice of basis set is crucial for the accuracy of the calculations. For this compound, basis sets like 6-311G(d,p) have been shown to provide accurate geometries.[4] More extended basis sets, such as 6-311+G(2d,p), may be necessary for describing excited states.[4]
-
Scaling Factors: It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match the experimental values, as the theoretical calculations often overestimate the frequencies due to the harmonic approximation and basis set limitations.
Workflow for Cross-Validation of Vibrational Spectra
The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical vibrational spectra of this compound.
Caption: Workflow for the cross-validation of experimental and theoretical vibrational spectra.
References
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper handling and disposal of Thioindigo, an organosulfur compound used as a dye, are critical to ensure laboratory safety and environmental protection.[1][2] Adherence to established protocols minimizes risks for researchers and drug development professionals. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound waste.
Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. This compound is considered a hazardous substance by OSHA, and care should be taken to avoid personal contact.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or a face shield.[4]
-
Hand Protection: Handle with gloves. Inspect gloves before use and dispose of contaminated gloves properly.[4]
-
Respiratory Protection: Use a dust respirator, especially when there is a risk of dust formation.[3][5]
-
Body Protection: Wear a lab coat or other protective clothing.[3][5]
General Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[3]
-
Use in a well-ventilated area.[3]
-
Avoid generating dust, as fine dust can form explosive mixtures with air.[3][6]
-
Do not eat, drink, or smoke when handling the substance.[3]
-
Keep containers securely sealed when not in use.[3]
Step-by-Step Disposal and Spill Cleanup Protocol
The proper disposal of this compound involves a systematic approach, from initial containment to final disposal through certified channels. Do not allow the product to enter drains, sewage systems, or waterways.[3][4][6]
1. Handling Spills
-
Minor Spills:
-
Clean up all spills immediately.[3]
-
Wear appropriate PPE (gloves, safety glasses, dust respirator).[3]
-
Use dry cleanup procedures to avoid generating dust.[3]
-
Sweep up, shovel up, or vacuum the spilled material. If using a vacuum, ensure it is an explosion-proof model designed for grounded use.[3]
-
Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[3]
-
-
Major Spills:
-
Alert personnel in the area and emergency responders, informing them of the hazard's location and nature.[3]
-
Control personal contact by wearing appropriate protective clothing.[3]
-
Prevent the spillage from entering drains or water courses by any means available.[3]
-
Follow the containment and collection procedures for minor spills.[3]
-
After collection, wash the area with large amounts of water and prevent runoff from entering drains.[3]
-
2. Disposing of Unused or Waste Product
-
Containerize Waste: Collect surplus this compound or waste from experimental procedures in a suitable, closed, and clearly labeled container.[4]
-
Consult Professionals: Do not attempt to dispose of the material directly. Contact a licensed professional waste disposal service or your local Waste Management Authority for guidance.[3][4][6]
-
Follow Regulations: Disposal methods must be in accordance with local, state, and federal regulations. Common methods for chemical waste include burial in a licensed landfill or incineration, as determined by the authorities.[3][6]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is important for safety assessments and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₆H₈O₂S₂ | [1][4] |
| Molecular Weight | 296.36 g/mol | [1][4] |
| Melting Point | 280°C (lit.) | [1][4] |
| Acute Oral Toxicity (LD50, rat) | > 5000 mg/kg | [6] |
| Water Solubility | Insoluble | [6] |
Experimental Protocols
The safety data sheets do not provide specific experimental protocols for the chemical neutralization of this compound waste. The standard and required procedure is to collect the waste material and transfer it to a licensed disposal company.[4] These companies have the facilities and expertise to handle hazardous chemical waste according to environmental regulations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposition.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Thioindigo
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Thioindigo. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Chemical and Physical Properties
This compound is an organosulfur compound used as a dye.[1] Understanding its properties is the first step toward safe handling.
| Property | Value |
| Chemical Formula | C₁₆H₈O₂S₂[1][2][3] |
| Molar Mass | 296.36 g/mol [1][3] |
| Appearance | Red solid; Orange to brown to dark purple powder/crystal[1][2][3] |
| Melting Point | 280 °C (536 °F)[1][3][4] |
| CAS Number | 522-75-8[1][2][3][5] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and xylene[1][2][6] |
Hazard Identification and Mitigation
This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[7] However, some sources report that it does not meet GHS hazard criteria.[5] Given this discrepancy, it is imperative to handle the compound with caution at all times.
-
Primary Risks : The main routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[6][8]
-
Dust Explosion : As a powder, this compound dust can form an explosive mixture with air.[6][9] It is crucial to prevent dust formation and accumulation.
-
Incompatible Materials : Avoid contact with strong oxidizing agents (e.g., nitrates, chlorine bleaches), as this may result in ignition.[7]
-
Fire Hazards : In a fire, this compound may emit poisonous fumes.[7] Suitable extinguishing media include water spray, carbon dioxide, foam, and dry chemical powder.[6]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is mandatory to prevent personal exposure.
| Area of Protection | Required PPE | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or chemical goggles.[6][7] | Contact lenses can absorb irritants and are not recommended.[7] A face shield may be required for tasks with a high splash risk.[4] |
| Hand Protection | Chemical-resistant gloves. | Select gloves tested to a relevant standard such as Europe EN 374 or US F739.[7] Nitrile or butyl gloves are generally suitable.[10] |
| Respiratory Protection | NIOSH-certified dust respirator or mask. | Required when handling this compound as a powder, especially outside of a ventilated enclosure.[6][7] The level of protection should be based on a professional risk assessment.[7] |
| Body Protection | Laboratory coat or protective clothing. | Work clothes should be laundered separately from personal clothing.[7] Remove any contaminated clothing immediately.[6] |
Operational Plan: Step-by-Step Handling
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
-
Ventilation : Always handle this compound powder in a well-ventilated area.[7] A local exhaust ventilation system, such as a chemical fume hood, is required where solids are handled as powders.[7]
-
Designated Area : Cordon off a specific area for handling this compound to prevent cross-contamination.
-
Work Surface : Prepare an easy-to-clean work surface.
-
Safety Equipment : Ensure an emergency eyewash station and safety shower are readily accessible.[11]
-
Don PPE : Before handling, put on all required PPE as specified in the table above.
-
Avoid Dust : When transferring the powder, use techniques that minimize dust generation, such as gentle scooping.[7]
-
Grounding : Use explosion-proof equipment and ensure it is properly grounded to prevent static discharge, which could ignite dust.[6][7]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[6][7] Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6][7]
-
Container Management : Keep the this compound container securely sealed when not in direct use.[7]
-
Container : Store in a tightly closed, properly labeled container.[6]
-
Conditions : Keep in a cool, dry area away from incompatible materials and sources of ignition.[6][9]
-
Humidity : Protect the container from humidity.[6]
Spill and Emergency Response
Immediate and appropriate action is required in the event of a spill.
-
Cleanup : Clean up all spills immediately.[7]
-
PPE : Wear full PPE, including a dust respirator, during cleanup.[7]
-
Procedure : Use dry cleanup procedures.[7] Gently sweep, shovel, or use a grounded, explosion-proof vacuum to collect the material.[7] Avoid any actions that generate dust.[7]
-
Disposal : Place the spilled material into a clean, dry, sealable, and correctly labeled container for disposal.[7]
-
Decontamination : Wash the spill area with large amounts of water and prevent runoff from entering drains.[7]
-
Evacuate : Alert personnel in the area and evacuate if necessary.[7]
-
Emergency Services : Notify emergency responders, informing them of the location and nature of the hazard.[7]
-
Containment : Prevent the spillage from entering drains or waterways.[7]
-
Cleanup : Only personnel trained in hazardous material cleanup should address major spills, following the same basic procedures as for minor spills but with enhanced precautions.
Disposal Plan
Waste disposal regulations vary significantly by region and must be strictly followed.[7]
-
Waste Classification : Classify this compound waste as hazardous chemical waste. The end-user is responsible for proper classification.[11]
-
Containerization : Collect waste this compound and contaminated materials (e.g., gloves, wipes) in a sealed, clearly labeled hazardous waste container.
-
Consultation : Disposal should be carried out in accordance with local, state, and federal regulations.[6] This may involve taking the waste to an official disposal site or using an incineration plant after consulting with the site operator.[6][9]
-
Recycling : Unused, uncontaminated this compound may be eligible for recycling.[7]
-
Packaging : Uncleaned packaging that held this compound must be treated as hazardous waste and disposed of according to official regulations.[6]
First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the individual to fresh air.[6] Encourage them to blow their nose to clear breathing passages.[7] If irritation or discomfort persists, seek medical attention.[7] |
| Skin Contact | Immediately remove contaminated clothing.[6] Wash the affected skin area with plenty of soap and water.[6] |
| Eye Contact | Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.[6] |
| Ingestion | Do not induce vomiting. Rinse the mouth thoroughly with water and drink plenty of water.[6] Never give anything by mouth to an unconscious person.[4] Seek medical attention.[4] |
Workflow Visualization
The following diagram outlines the comprehensive workflow for safely handling this compound in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 522-75-8: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound | C16H8O2S2 | CID 3033973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. kremer-pigmente.com [kremer-pigmente.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Health & Safety: Pigment Health & Safety Quick Guide - MediaWiki [conservation-wiki.com]
- 9. kremer-pigmente.com [kremer-pigmente.com]
- 10. Equipement de protection individuelle (EPI) sur chantier naval [medicom-eu.com]
- 11. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
